Reactive red 180
Description
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Properties
Molecular Formula |
C29H19N3Na4O17S5 |
|---|---|
Molecular Weight |
933.8 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
XWPJKMFRMGRVEU-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Reactive Red 180: Chemical Structure, Properties, and Applications
Introduction
This compound is a synthetic monoazo dye belonging to the class of reactive dyes. These dyes are characterized by their ability to form covalent bonds with the functional groups of fibers such as cotton, wool, and silk, leading to excellent wash fastness. This compound is widely utilized in the textile industry for dyeing cellulosic fibers due to its vibrant bluish-red hue and strong fixation properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, applications, and safety aspects of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is a complex aromatic compound containing multiple sulfonate groups, which confer water solubility, and a vinyl sulfone group that acts as the reactive handle for fiber fixation.
-
IUPAC Name: tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[1]
-
CAS Number: 72828-03-6[2]
-
C.I. Name: this compound[2]
The chemical structure is characterized by an azo linkage (-N=N-) connecting two substituted naphthalene rings. One of these rings is further functionalized with a benzamido group, while the other contains the sulfatoethylsulfonyl reactive group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to potential interactions in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [2] |
| Molecular Weight | 933.76 g/mol | [2][3] |
| Appearance | Red to dark red or brown to black powder/solid | [3] |
| Solubility | - In Water: 50 g/L - In DMSO: 100 mg/mL (requires sonication) | [2][3] |
| Optimal pH for Dyeing | 4.0 - 5.5 | |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 20 | |
| Rotatable Bond Count | 8 | [1] |
| Topological Polar Surface Area | 388 Ų | [1] |
| Storage Conditions | Store at 4°C in a sealed container, away from moisture and light. Stock solutions: -80°C for 6 months. | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves diazotization followed by a coupling reaction.
Experimental Protocol: Synthesis
The manufacturing process involves two main stages:
-
Diazotization of the Amine Component:
-
Reactant: 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid.
-
Procedure: The aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.
-
-
Coupling Reaction:
-
Reactant: 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid (coupling component).
-
Procedure: The coupling component is dissolved in an alkaline solution. The freshly prepared diazonium salt solution is then slowly added to the solution of the coupling component while maintaining a low temperature and alkaline pH. The reaction mixture is stirred until the coupling is complete. The resulting dye is then precipitated by salting out, filtered, and dried.[2]
-
Experimental Protocols for Application
This compound is primarily used for dyeing cellulosic fibers like cotton. The following is a general protocol for the exhaust dyeing method.
Protocol: Exhaust Dyeing of Cotton with this compound
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) of 1:20.
-
Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0 g/L) to the water.
-
Paste the calculated amount of this compound dye with a small amount of cold water and then dissolve it in hot water (80°C) before adding to the dyebath.[4]
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric into the dyebath at a temperature of around 50°C.
-
Run the fabric for 10-15 minutes to ensure even wetting and dye distribution.
-
Gradually add an electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), in portions over 20-30 minutes. The amount of salt depends on the depth of the shade.
-
Raise the temperature to the optimal dyeing temperature for vinyl sulfone dyes (typically 60-80°C) and continue dyeing for 30-45 minutes to allow for dye exhaustion.
-
-
Fixation:
-
Add an alkali, such as soda ash (sodium carbonate), to the dyebath to raise the pH to approximately 10.5-11.5. This initiates the covalent reaction between the dye and the cellulose.
-
Continue the dyeing process for another 45-60 minutes to ensure complete fixation.
-
-
Washing and Soaping:
-
After dyeing, drain the dyebath and give the fabric a cold rinse to remove unfixed dye.
-
Perform a hot rinse, followed by soaping at the boil with a non-ionic detergent (e.g., 1-2 g/L) for 15-20 minutes to remove any hydrolyzed dye.
-
Finally, rinse the fabric thoroughly with hot and then cold water and dry.
-
Safety and Ecotoxicity
Reactive dyes, including this compound, are generally considered to have low acute toxicity. However, as with many industrial chemicals, appropriate handling procedures should be followed.
Safety Precautions
-
Handling: Use in a well-ventilated area and avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
Ecotoxicity Data
-
Biodegradation: Studies have shown that certain bacterial strains, such as Citrobacter sp. CK3, can decolorize and degrade this compound under anaerobic conditions, with up to 95% decolorization achieved in 36 hours.[5] This suggests that biological wastewater treatment methods can be effective in mitigating its environmental release.
-
Toxicity to Aquatic Organisms: For a related reactive azo dye, Reactive Red 120, the 48-hour median effective concentration (EC50) for Artemia salina was found to be 81.89 mg/L, indicating moderate toxicity to this aquatic invertebrate.[6] It is plausible that this compound exhibits a similar toxicity profile.
-
Genotoxicity: Studies on other reactive dyes have shown that while some may exhibit weak mutagenic potential in their pure form, they are generally not considered potent mutagens, especially after fixation to the fiber.[6][7]
It is important to note that wastewater containing this compound should be adequately treated before discharge to minimize its environmental impact. Advanced oxidation processes and biological treatments have been shown to be effective in degrading this dye.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Reactive Red 180 (CAS No. 98114-32-0)
Executive Summary
This compound is a monoazo vinyl sulfone reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and rayon. Its structure features a vinyl sulfone group that forms a covalent bond with the hydroxyl groups of cellulose, ensuring high wash fastness. Beyond its industrial use, this compound has been a subject of extensive research, particularly in the development of advanced wastewater treatment methods due to its recalcitrant nature. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical determination, and environmental impact, including detailed experimental protocols for its study and degradation.
Physicochemical and Spectroscopic Data
This compound is a complex anionic dye, characterized by its high water solubility and vibrant red hue. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 98114-32-0 | |
| Alternate CAS | 72828-03-6 | [1] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| IUPAC Name | Tetrasodium 5-(benzoylamino)-4-hydroxy-3-({1-sulfo-6-[2-(sulfonatooxy)ethyl]sulfonyl-2-naphthalenyl}azo)-2,7-naphthalenedisulfonate | N/A |
| Appearance | Dark red to blackish-red powder | N/A |
| Solubility in Water | ~50-80 g/L at 30°C | [1] |
| Solubility in DMSO | 100 mg/mL (requires sonication) | N/A |
| λmax (Water) | ~540 nm | N/A |
| Synonyms | C.I. This compound, Remazol Brilliant Red F3B, Reactive Red F3B | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction. The general industrial method involves the diazotization of an aromatic amine, followed by its coupling to a suitable naphthol derivative.
Synthesis Pathway Diagram
The diagram below illustrates the key reaction steps in the synthesis of this compound.
Caption: Synthesis Pathway of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a plausible method for the laboratory synthesis of this compound based on standard diazotization and coupling procedures.
Materials:
-
2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid (Diazo component)
-
4-Benzamido-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid derivative, Coupling component)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Deionized water
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of the diazo component in dilute HCl.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 molar equivalent) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The presence of the diazonium salt can be confirmed by a positive reaction with starch-iodide paper (indicates excess nitrous acid).
-
-
Coupling Reaction:
-
In a separate beaker, dissolve one molar equivalent of the coupling component in water, adding sodium carbonate to achieve a slightly alkaline pH (8-9) and facilitate dissolution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution under vigorous stirring.
-
Maintain the temperature below 10°C and the alkaline pH (8-9) throughout the addition, adding more sodium carbonate as needed.
-
Continue stirring the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
-
Isolation:
-
Precipitate the dye from the solution by adding sodium chloride (salting out).
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with a saturated NaCl solution to remove impurities.
-
Dry the product in an oven at 60-70°C.
-
Environmental Degradation and Remediation
This compound is resistant to conventional wastewater treatment, necessitating the use of advanced methods for its removal. Research has focused on biological degradation and Advanced Oxidation Processes (AOPs).
Biological Degradation
Certain microorganisms can cleave the azo bond (-N=N-) of this compound, leading to decolorization. This process is often the initial step in a more complete mineralization pathway.
Table 2: Summary of Biological Degradation Studies for this compound
| Microorganism | Key Conditions | Efficiency | Reference |
| Citrobacter sp. CK3 | Anaerobic, 32°C, pH 7.0, 4 g/L glucose | ~95% decolorization in 36 h (for 200 mg/L dye) | [2] |
| Aeromonas hydrophila SK16 | Synergistic with H₂O₂ (AOP) | 100% decolorization | N/A |
| Bacterial Isolates | Acidic pH, 60 hours, Sucrose as carbon source | Up to 93.6% decolorization (for 250 mg/L dye) | N/A |
Experimental Protocol: Bacterial Decolorization
This protocol is adapted from studies on Citrobacter sp. CK3.[2]
Materials:
-
Bacterial strain (Citrobacter sp. CK3)
-
Nutrient broth medium
-
This compound stock solution (e.g., 10 g/L)
-
Glucose
-
Sterile conical flasks
-
Incubator shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the bacterial strain in nutrient broth at 32°C for 24 hours to achieve a healthy log-phase culture.
-
Decolorization Assay:
-
Prepare a decolorization medium in conical flasks containing nutrient broth, 4 g/L glucose, and a final concentration of 200 mg/L of this compound.
-
Inoculate the flasks with 5% (v/v) of the prepared inoculum. An uninoculated flask should be used as a control.
-
Incubate the flasks under anaerobic (or microaerophilic) static conditions at 32°C.
-
At regular intervals (e.g., 0, 6, 12, 24, 36 hours), withdraw aliquots of the culture medium.
-
Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the dye's λmax (~540 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100
Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade the dye molecule. These methods can achieve complete mineralization of the dye into CO₂, H₂O, and inorganic salts.
Experimental Protocol: Solar-Assisted Photocatalysis (H₂O₂/Solar)
This protocol is based on a study of solar-assisted degradation of this compound.
Materials:
-
This compound solution (e.g., 100 mg/L)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Conical flasks or a suitable photoreactor
-
pH meter and buffers
-
Magnetic stirrer
Procedure:
-
Setup: Place 250 mL of a 100 mg/L this compound solution into a conical flask.
-
Parameter Optimization:
-
Adjust the pH of the solution to the desired level (optimum reported as pH 7).
-
Add the optimized concentration of H₂O₂ (reported as 700 mM).
-
-
Photoreaction:
-
Place the flask under direct sunlight. For reproducibility, the light intensity (in lux) should be monitored.
-
Ensure continuous mixing using a magnetic stirrer.
-
-
Analysis:
-
Withdraw samples at set time intervals (e.g., every hour for 13 hours).
-
Measure the absorbance of each sample at ~540 nm to determine the residual dye concentration and calculate the degradation percentage.
-
Degradation Pathway Diagram
The following diagram shows a proposed workflow for a photocatalytic degradation experiment and subsequent analysis.
Caption: Workflow for a Photocatalytic Degradation Experiment.
Ecotoxicological Profile
The environmental release of this compound and its degradation byproducts is a significant concern. Toxicological data is crucial for assessing its environmental risk.
Table 3: Ecotoxicity Data for this compound
| Organism | Endpoint | Value | Exposure Time | Reference |
| Danio rerio (Zebra Fish) | LC₅₀ | > 89 mg/L | 96 h | [3] |
| Aquatic Crustacea | EC₅₀ | > 1000 mg/L | 48 h | [3] |
| P. subcapitata (Green Algae) | EC₅₀ | 63.6 mg/L | 72 h | [3] |
| Microorganisms | IC₅₀ | > 1000 mg/L | 99 h | [3] |
Interpretation: Based on the available data, this compound demonstrates low acute toxicity to fish and aquatic invertebrates. However, it shows higher toxicity towards algae, with an EC₅₀ of 63.6 mg/L, indicating that it could impact primary producers in aquatic ecosystems.[3] While comprehensive data on mutagenicity and carcinogenicity for this compound are not readily available in peer-reviewed literature, azo dyes as a class are known to have the potential to break down into aromatic amines, some of which are carcinogenic.[4] Therefore, effective removal from wastewater is critical.
Analytical Methods
Accurate quantification and identification of this compound are essential for research and monitoring.
Experimental Protocol: Spectrophotometric Quantification
This is the most common method for determining the concentration of the dye in aqueous solutions.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Deionized water
-
This compound powder
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 100 mg/L of this compound by dissolving 10 mg of the dye in 100 mL of deionized water.
-
From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L).
-
-
Calibration Curve:
-
Determine the wavelength of maximum absorbance (λmax) by scanning one of the standards (e.g., 20 mg/L) across the visible spectrum (approx. 400-700 nm). The λmax should be around 540 nm.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of Absorbance vs. Concentration (mg/L). The plot should be linear and adhere to the Beer-Lambert law.
-
-
Sample Measurement:
-
Measure the absorbance of the unknown sample at the same λmax.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression.
-
Conclusion
This compound (CAS No. 98114-32-0) is a commercially important dye with significant research interest due to its environmental persistence. This guide has provided a detailed overview of its chemical properties, synthesis, and the analytical and experimental protocols used in its study. The data indicates that while the dye itself has moderate ecotoxicity, its removal from industrial effluents is paramount. The detailed protocols for degradation studies provide a foundation for researchers working on the development of effective remediation technologies for this and other similar reactive dyes.
References
C.I. Reactive Red 180: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and physical properties of C.I. Reactive Red 180, a widely used monoazo reactive dye. The document details its molecular characteristics, including its molecular weight, and outlines the experimental methodologies employed for its characterization.
Core Chemical and Physical Properties
C.I. This compound, identified by the CAS Registry Number 72828-03-6, is a complex anionic dye valued for its ability to form covalent bonds with substrates, leading to excellent wash fastness.[1] The dye is also known by other names including Reactive Red F3B and Remazol Brilliant Red F 3B. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| C.I. Name | This compound | [1] |
| CAS Registry Number | 72828-03-6 | [1] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1][2] |
| Alternative Molecular Formula | C₂₉H₂₃N₃O₁₇S₅·4Na | [3] |
| Alternative Molecular Weight | 937.79 g/mol | [3] |
| Typical Purity | >90% (Dye Content), Min. 95% | [3][4] |
| Appearance | Red to Bluish-Red Powder | [1] |
| Solubility in Water | 50 g/L | [1] |
Note on Molecular Formula and Weight Discrepancies: The literature presents two primary molecular formulas and corresponding weights for C.I. This compound. The discrepancy arises from the representation of the acidic protons on the sulfonic acid and hydroxyl groups. The formula C₂₉H₁₉N₃Na₄O₁₇S₅ with a molecular weight of 933.76 g/mol represents the tetrasodium salt, which is the common commercial form. The alternative, C₂₉H₂₃N₃O₁₇S₅·4Na with a molecular weight of 937.79 g/mol , explicitly denotes the four sodium counter-ions with the fully protonated dye structure. For practical purposes in a laboratory setting, the tetrasodium salt information is most relevant.
Structural Elucidation and Synthesis
The chemical structure of C.I. This compound is based on a single azo chromophore. Its synthesis involves the diazo coupling of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid.[1]
Caption: Synthesis pathway of C.I. This compound.
Experimental Protocols for Characterization
The determination of the molecular weight and purity of C.I. This compound and similar reactive dyes necessitates advanced analytical techniques due to their complex structures and the potential for isomers and byproducts in commercial formulations. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.
Protocol: Molecular Weight and Purity Determination by HPLC-MS
Objective: To separate and identify C.I. This compound and its related impurities, and to confirm its molecular weight.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Photodiode Array (PDA) or UV-Vis Detector
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole)
Materials:
-
C.I. This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of C.I. This compound in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase or a compatible solvent and filtering it through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the dye and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detector Settings:
-
PDA/UV-Vis Detector: Monitor at the wavelength of maximum absorbance for C.I. This compound (typically in the visible range, e.g., 540 nm).
-
Mass Spectrometer (ESI in negative ion mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1200.
-
-
-
Data Analysis:
-
The HPLC chromatogram will show the separation of the main dye component from any impurities.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. For C.I. This compound (C₂₉H₁₉N₃Na₄O₁₇S₅), the expected mass of the anionic dye component (without sodium) is approximately 841.95 Da. In negative ion mode ESI-MS, one would expect to observe ions corresponding to [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻, and [M-4Na]⁴⁻, where M is the fully sodiated molecule. The molecular weight can be calculated from these observed m/z values.
-
The purity of the sample can be estimated from the relative peak areas in the HPLC chromatogram.
-
References
Spectroscopic Properties of Reactive Red 180: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Reactive Red 180 (C.I. 181055), a widely used synthetic azo dye. An understanding of its interaction with electromagnetic radiation is crucial for its quantification, monitoring in degradation studies, and assessing its interactions with biological macromolecules. This document outlines its absorption characteristics, the influence of environmental factors, and standard experimental protocols for its analysis.
UV-Visible Absorption Spectroscopy
This compound, like other azo dyes, possesses a chromophoric azo group (-N=N-) connected to aromatic structures, which is responsible for its color. Its electronic absorption spectrum is characterized by distinct bands in the ultraviolet (UV) and visible (Vis) regions. These bands arise from π→π* and n→π* electronic transitions within the conjugated system of the molecule. The intense color of the dye is primarily due to the π→π* transition in the visible range.
Absorption Maxima (λmax)
The principal absorption peak of this compound in the visible spectrum is consistently reported in the range of 515-540 nm. The precise wavelength of maximum absorbance (λmax) can be influenced by solvent, pH, and interactions with other molecules. A prominent study identifies the absorption peak at 540 nm in an untreated aqueous solution[1]. The monitoring of this peak is fundamental for color removal and degradation studies, where a decrease in its intensity indicates the breakdown of the dye's chromophore[1].
| Parameter | Value | Medium | Reference |
| λmax | 540 nm | Aqueous Solution | [1] |
| λmax (General Reactive Red) | 515 nm | Aqueous Solution | [2] |
Table 1: Summary of UV-Visible Absorption Maxima for this compound.
Effect of pH
The spectroscopic properties of this compound are significantly dependent on the pH of the medium. Changes in pH can alter the protonation state of the dye's functional groups, such as hydroxyl and amino groups, which in turn affects the electronic distribution within the conjugated system and modifies the absorption spectrum[3].
Studies on the decolorization and degradation of this compound have identified optimal pH ranges for these processes, which correlate with the dye's stability and reactivity. While optimal decolorization by certain bacterial strains occurs at a near-neutral pH of 6-7, other chemical degradation processes may be favored under acidic or alkaline conditions[1]. For instance, an optimal pH of 7 was noted for complete decolorization using an H₂O₂/Solar light advanced oxidation process[4]. Conversely, another source suggests an optimum pH range of 4.0-5.5 for the dye depending on the environmental context[5]. Acidic conditions (low pH) can enhance the adsorption of anionic dyes, while alkaline environments can alter the ionic form of the molecule, both of which impact its spectroscopic signature[2][6].
Effect of Solvent (Solvatochromism)
Fluorescence Spectroscopy
Information regarding the intrinsic fluorescence properties of this compound is limited in publicly available literature. While it is listed as a "fluorescent dye" by some suppliers, this may refer to its use in specific applications, such as a probe in interaction studies, rather than strong intrinsic emission[9]. Many azo dyes are known to be weakly fluorescent or non-fluorescent. This is often due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence emission, allowing the excited state to return to the ground state without emitting a photon.
Quantitative Analysis
UV-Visible spectroscopy is the primary method for the quantitative determination of this compound in solution. The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length[10][11][12].
Beer-Lambert Law: A = εcl
Where:
-
A is the absorbance (unitless) at λmax.
-
ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength[12].
-
c is the molar concentration of the dye (in mol L⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax[10][13]. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear plot of absorbance versus concentration.
Note: No specific molar absorptivity (ε) values for this compound were found in the reviewed literature.
Detailed Methodologies
Protocol for UV-Visible Absorbance Spectroscopy
This protocol outlines the standard procedure for obtaining the UV-Visible absorption spectrum of this compound and performing quantitative analysis.
1. Materials and Equipment:
-
This compound dye powder
-
Solvent (e.g., deionized water, methanol, or a specified buffer)
-
Volumetric flasks and pipettes for preparing solutions
-
Dual-beam UV-Vis spectrophotometer
-
Quartz or glass cuvettes (typically 1 cm path length)
2. Preparation of Stock and Standard Solutions:
-
Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 mg/L or 1 mM).
-
Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations[13].
3. Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm to capture both UV and visible regions)[14].
-
Blanking/Zeroing: Fill a clean cuvette with the pure solvent used to prepare the dye solutions. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements[15][16].
-
Spectrum Acquisition: Rinse the sample cuvette with a small amount of the lowest concentration standard, then fill it and place it in the sample holder. Record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
-
Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the predetermined λmax. Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Sample Analysis: Measure the absorbance of the unknown sample solution at the same λmax.
4. Data Analysis:
-
Plot the absorbance of the standards at λmax (y-axis) against their corresponding concentrations (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). A value of R² > 0.99 indicates a good linear fit.
-
Use the equation of the line to calculate the concentration of the unknown sample from its measured absorbance.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. ijrar.com [ijrar.com]
- 5. C.I.this compound | CymitQuimica [cymitquimica.com]
- 6. thescipub.com [thescipub.com]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. edinst.com [edinst.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
An In-depth Technical Guide to the Material Safety of Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for C.I. Reactive Red 180, a widely used azo dye in the textile and paper industries, and for experimental purposes. This document synthesizes available data on its chemical and physical properties, toxicological and ecological effects, and safe handling procedures to inform risk assessments and ensure laboratory safety.
Chemical and Physical Properties
This compound is a red, powdered substance with a complex molecular structure. It is soluble in water, with a solubility of 50 g/L.[1] The dye's color in solution can range from yellow-red to deep red depending on its concentration and exposure to light or heat.[2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 2,7-Naphthalenedisulfonicacid, 5-(benzoylamino)-4-hydroxy-3-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-,tetrasodium salt |
| C.I. Name | This compound, 181055[1] |
| CAS Number | 72828-03-6[1][3], 98114-32-0 |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅[1][4] |
| Molecular Weight | 933.76 g/mol [1][4] |
| Synonyms | Brilliant Red F 3B-SF, Remazol Brilliant Red F 3B, Pro-Jet Magenta 1T[3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Solid, powder[2] |
| Color | Red[2] |
| Odor | Negligible[5] |
| Water Solubility | 50 g/L[1] |
| Density | 1.00 g/cm³[2] |
| Optimum pH | 4.0 - 5.5[2] |
Hazard Identification and GHS Classification
The GHS classification for this compound is not consistently reported across various sources. Some safety data sheets indicate that it is not a classified substance.[6] However, other sources suggest that, like many reactive dyes, it may cause skin and eye irritation, as well as respiratory irritation.[5] Given the potential for sensitization and irritation, it is prudent to handle this substance with care.
Diagram 1: Potential GHS Pictograms for Reactive Dyes
Caption: Potential GHS pictograms for reactive dyes.
Table 3: Potential GHS Hazard Statements for Reactive Dyes
| Code | Hazard Statement |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
Toxicological Data
Detailed toxicological data for this compound is limited. Many safety data sheets report "no data available" for acute toxicity endpoints such as LD50 and LC50.[5] However, data from similar reactive dyes can provide an indication of potential hazards. For instance, studies on other reactive red dyes have shown varying levels of toxicity to aquatic organisms.[7][8]
Table 4: Acute Toxicity Data for Similar Reactive Dyes
| Substance | Test Type | Species | Result |
| Reactive Red 120 | LC50 (96h) | Oncorhynchus mykiss (Rainbow trout) | 78.84 mg/L[7] |
| Reactive Red 120 | EC50 (48h) | Daphnia magna (Water flea) | 10.40 mg/L[7] |
| Reactive Red 141 | LC50 (48h) | Moina macrocopa (Water flea) | 18.26 mg/L[8] |
| Reactive Red 141 | EC50 (96h) | Chlorella sp. (Green algae) | 95.55 mg/L[8] |
Ecological Data
Experimental Protocols
Specific experimental protocols for the toxicological and ecological assessment of this compound are not detailed in the available literature. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically employed. The following is a summary of a relevant protocol for assessing acute toxicity in fish.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This guideline outlines a method to assess the acute toxicity of a substance to fish in freshwater.
-
Principle: Fish are exposed to the test substance, typically for a 96-hour period. The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined.
-
Test Organism: A variety of fish species can be used, with the Rainbow trout (Oncorhynchus mykiss) being a common choice.
-
Procedure:
-
A range of concentrations of the test substance is prepared in water.
-
Groups of fish are exposed to each concentration in test chambers.
-
A control group is maintained in water without the test substance.
-
The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.
Diagram 2: Experimental Workflow for OECD TG 203
Caption: Workflow for OECD TG 203 fish acute toxicity test.
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential for irritation and sensitization, proper handling procedures and the use of personal protective equipment are essential when working with this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.
-
Diagram 3: Recommended Personal Protective Equipment
Caption: Recommended PPE for handling this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I.this compound | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of reactive red 141 and basic red 14 to algae and waterfleas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Research Applications of Reactive Dyes: A Focus on Purinergic Receptor Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While primarily known for its extensive use in the textile industry, the chemical structure of Reactive Red 180 and related reactive dyes has garnered interest in biomedical research, particularly in the study of purinergic signaling. Although direct pharmacological research on this compound is limited, a significant body of work on structurally similar reactive dyes, such as Reactive Blue 2, has established them as valuable tools for investigating P2 purinergic receptors. This guide will delve into the research applications of this class of compounds, with a focus on their role as P2 receptor antagonists, and will provide relevant quantitative data, experimental protocols, and pathway diagrams.
Introduction to Reactive Dyes as Pharmacological Probes
Reactive dyes are characterized by their ability to form covalent bonds with substrates like cellulose. This reactivity, combined with their specific chemical structures, has led to their exploration as potential enzyme inhibitors and receptor antagonists. The anthraquinone-derived structures present in many of these dyes, including Reactive Blue 2, have been identified as key for their interaction with the ATP-binding sites of various proteins, including P2 purinergic receptors.
Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors, are crucial in a vast array of physiological processes, making them attractive targets for drug development. P2 receptors are further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. The ability of certain reactive dyes to selectively antagonize these receptors has made them instrumental in elucidating their physiological roles.
Quantitative Data: P2 Receptor Antagonist Activity of Reactive Dyes
The following table summarizes the antagonist activity of various reactive dyes and their derivatives at different P2 receptor subtypes. It is important to note that much of the detailed research has been conducted on compounds structurally related to this compound, most notably Reactive Blue 2.
| Compound | Receptor Subtype | Agonist Used | Preparation | Antagonist Potency (IC50/Kd) | Reference |
| Reactive Blue 2 | P2X1 | α,β-methylene ATP (α,β-meATP) | Rat Vas Deferens | IC50 = 2.8 µM | [1] |
| Reactive Blue 2 | P2Y1-like | Adenosine 5'-O-(2-thiodiphosphate) (ADPβS) | Guinea-Pig Taenia Coli | IC50 = 7.7 µM | [2] |
| MG 50-3-1 (A Reactive Blue 2 derivative) | P2Y1-like | Adenosine 5'-O-(2-thiodiphosphate) (ADPβS) | Guinea-Pig Taenia Coli | IC50 = 4.6 nM | [1] |
| MG 50-3-1 (A Reactive Blue 2 derivative) | P2X1 | α,β-methylene ATP (α,β-meATP) | Rat Vas Deferens | IC50 = 2.8 µM | [1] |
| Reactive Red 2 | P2Y | Adenosine 5'-O-(2-thiodiphosphate) (ADPβS) | Guinea-Pig Taenia Coli | pA2 = 7.55 (Kd = 0.028 µM) | [3] |
| Reactive Red 2 | P2X | α,β-methylene ATP | Rat Vas Deferens | Apparent Kd = 0.42 µM | [3] |
Signaling Pathways
The primary mechanism of action for reactive dyes as research tools in this context is the antagonism of P2Y receptors, which are G protein-coupled receptors (GPCRs). The P2Y1 receptor, for instance, is a Gq-coupled receptor. Its activation by endogenous ligands like ADP leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. Reactive dye antagonists block the initial binding of the agonist, thereby inhibiting this entire downstream signaling cascade.
Experimental Protocols
Protocol 1: In Vitro P2Y Receptor Antagonism Assay in Bovine Aortic Endothelial (BAE) Cells
This protocol is adapted from studies evaluating P2Y receptor antagonists and measures inositol phosphate turnover.[4]
1. Cell Culture:
-
Culture Bovine Aortic Endothelial (BAE) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates and grow to confluence.
2. Radiolabeling:
-
Label the intracellular inositol phosphate pool by incubating the confluent cells for 18-24 hours with 1 µCi/mL of myo-[³H]-inositol in inositol-free DMEM.
3. Antagonist and Agonist Treatment:
-
Wash the cells twice with a HEPES-buffered saline solution (HBS) containing 10 mM LiCl.
-
Pre-incubate the cells with the reactive dye antagonist (e.g., Reactive Blue 2 derivative) at various concentrations for 15 minutes at 37°C.
-
Stimulate the cells with a P2Y1 agonist, such as 2-methylthioadenosine triphosphate (2MeSATP), for 30 minutes at 37°C.
4. Inositol Phosphate Extraction and Measurement:
-
Terminate the incubation by aspirating the medium and adding 1 mL of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with 0.5 M K2CO3.
-
Separate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.
-
Elute the [³H]-inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity by liquid scintillation counting.
5. Data Analysis:
-
Plot the concentration-response curves for the agonist in the presence and absence of the antagonist.
-
Calculate the IC50 value of the antagonist from the inhibition of the agonist-induced inositol phosphate formation.
Protocol 2: Assessment of Mitochondrial Respiration
Some studies have investigated the effects of textile dyes on cellular metabolism. This protocol provides a general method for assessing mitochondrial respiration using a Seahorse XF Analyzer.[5]
1. Cell Plating:
-
Plate cells (e.g., IPEC-J2 or MPEK-BL6) in a Seahorse XF cell culture microplate at an appropriate density (e.g., 0.5 × 10⁵ cells/well).
-
Incubate overnight at 37°C with 5% CO2 to allow for attachment.
2. Dye Exposure:
-
On the following day, expose the cells to various concentrations of the reactive dye for different time points (e.g., 3 hours for acute effects, 24 hours for longer-term effects).
3. Seahorse XF Cell Mito Stress Test:
-
Prepare the Seahorse XF Analyzer by calibrating the sensor cartridge.
-
Replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
4. Data Analysis:
-
Analyze the OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Compare the mitochondrial function of dye-treated cells to untreated controls.
Other Research Applications
Beyond P2 receptor antagonism, reactive dyes like this compound have been utilized in other research contexts:
-
Environmental Science: A significant area of research focuses on the biodegradation and photocatalytic degradation of this compound in wastewater.[6] These studies are crucial for developing effective bioremediation strategies for textile industry effluents.
-
Electrochemistry: this compound has been used in experiments to monitor the electrochemical oxidation of metal ions.
-
Biomaterial Interactions: Research has explored the adsorption of this compound onto materials like single-walled carbon nanotubes, which has implications for dye separation and purification processes.[6]
Conclusion
While this compound itself is not a widely characterized pharmacological agent, its structural relatives, particularly the anthraquinone-based reactive dyes, have proven to be valuable research tools. Their ability to antagonize P2 purinergic receptors has contributed significantly to our understanding of purinergic signaling. For researchers in drug development, these compounds can serve as lead structures for the design of more potent and selective P2 receptor modulators. The provided protocols offer a starting point for investigating the biological activities of these and other related compounds. As with any research tool, careful characterization and validation are essential for interpreting experimental results accurately.
References
- 1. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 3. Reactive red 2: a P2y-selective purinoceptor antagonist and an inhibitor of ecto-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of C.I. Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 180 is a synthetic anionic dye belonging to the single azo class.[1] It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton due to its ability to form covalent bonds with the fiber, resulting in excellent wash fastness.[2] Beyond textiles, this compound serves as a valuable tool in various research applications, including environmental studies on wastewater treatment and in electrochemical experiments.[2][3][4] This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols for its analysis, and a visualization of its interaction with cellulosic substrates.
Physical and Chemical Properties of this compound
The fundamental properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be found across different suppliers and databases.
| Property | Value | Source(s) |
| CI Name | C.I. This compound, C.I. 181055 | [1] |
| CAS Number | 72828-03-6, 98114-32-0 | [1][5] |
| Molecular Formula | C29H19N3Na4O17S5 | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| Appearance | Red to dark red or brown to black solid powder.[4] | |
| Solubility in Water | 50 g/L | [1] |
| Solubility in other solvents | Soluble in DMSO (100 mg/mL with sonication). | |
| Optimum pH | 4.0 - 5.5 | [3][4] |
| Density | 1.00 g/cm³ | [3][4] |
Experimental Protocols
Determination of Solubility (Filter Paper Spot Method)
This method provides a straightforward approach for assessing the solubility of reactive dyes.[2][3]
Methodology:
-
Prepare a series of dye solutions of varying concentrations in deionized water.
-
Stir each solution at room temperature for a minimum of 10 minutes to ensure maximum dissolution.
-
Using a pipette, draw 0.5 mL of the test solution and dispense it vertically onto a piece of filter paper placed over a beaker.
-
Allow the filter paper to dry completely.
-
Visually inspect the spot. The highest concentration that does not leave a visible, undissolved dye spot at the center of the seepage circle is considered the solubility limit.[2]
UV-Visible Spectrophotometry for Concentration Measurement
UV-Vis spectrophotometry is a standard technique for determining the concentration of dyes in solution.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in deionized water. From this stock, prepare a series of dilutions to create standards of varying, known concentrations.
-
Instrument Calibration: Use a blank solution (deionized water) to zero the spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound. The λmax for similar reactive red dyes has been identified around 496-540 nm, so a preliminary scan should be conducted to determine the precise λmax for the specific batch of this compound.[6]
-
Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.
-
Unknown Sample Analysis: Measure the absorbance of the unknown sample at the same λmax and use the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of this compound and analyzing its degradation products.
Methodology:
-
Mobile Phase Preparation: A common mobile phase for reactive dyes involves a gradient elution with two solvents. For example, Solvent A could be 100% acetonitrile containing an ion-pairing agent like tetrabutylammonium bromide, and Solvent B could be a mixture of acetonitrile and an aqueous buffer like ammonium dihydrogen phosphate.[7]
-
Column: A C18 reverse-phase column is typically used.[7]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample into the HPLC system. The separation of components is achieved by a programmed gradient change in the mobile phase composition.
-
Detection: A UV-Vis detector set at the λmax of the dye is used to detect the eluting components. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
Signaling Pathways and Experimental Workflows
Interaction of this compound with Cellulose
The dyeing of cotton and other cellulosic fibers with this compound involves a chemical reaction that forms a covalent bond between the dye molecule and the fiber. This process is typically carried out under alkaline conditions.
Caption: Covalent bond formation between this compound and cellulose.
Biodegradation Pathway of this compound
This compound, being an azo dye, can be degraded by microorganisms. The primary step in this process is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye and the formation of aromatic amines.
Caption: Simplified biodegradation pathway of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 4. scribd.com [scribd.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. irjet.net [irjet.net]
C.I. Reactive Red 180: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of C.I. Reactive Red 180, a widely used monoazo reactive dye. This document delves into its chemical identity, physicochemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.
Chemical Identity and Synonyms
C.I. This compound is a synthetic anionic dye known for its vibrant red color. It belongs to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. The nomenclature of this dye can be complex due to the prevalence of various trade names and identifiers.
Two primary CAS Registry Numbers are associated with C.I. This compound: 98114-32-0 and 72828-03-6 . While this can be a source of confusion, they are generally used interchangeably in commercial and scientific literature for the same chemical substance. The Colour Index generic name is C.I. This compound, and its Colour Index constitution number is 181055 [1].
A comprehensive list of synonyms and trade names is provided in Table 1 for easy reference.
Table 1: Synonyms and Identifiers for C.I. This compound
| Category | Synonym/Identifier |
| C.I. Name | C.I. This compound |
| C.I. Number | 181055[1] |
| CAS Registry Numbers | 98114-32-0, 72828-03-6 |
| IUPAC Name | tetrasodium;5-(benzoylamino)-4-hydroxy-3-[[1-sulfonato-6-[[2-(sulfonatooxy)ethyl]sulfonyl]naphthalen-2-yl]azo]naphthalene-2,7-disulfonate |
| Trade Names & Other Names | Reactive Red F3B, Reactive Red KN-3B, Remazol Brilliant Red F3B, Everzol Red F3B, Procion Red H-E3B, Active Red B-F3B, Adizol Red 3B, Akreact Red R-F3B, Burco Reactive Red F3B, Cotfix Red 3B, Dinazol Red F3B, DYE-O=FIX Red F-3B, Hariactive Red F3B, Hostalan Red F3B, Kemactive Red CE3B, Kiscozol Red HF-BBN, Lamafix Red F3B, MVactive Red B F3BN, Orco Reactive Brilliant Red RF3B, Pamarrex Red R5B, Permabril Red BNR, Permabril RedF-3B, Reactive Brilliant Red F3B, Reactive Red 3BS, Rite Reactive Red B-F3B |
Physicochemical Properties
C.I. This compound is a red powder with good solubility in water. Its chemical structure, a single azo dye, imparts the characteristic red color. The presence of multiple sulfonic acid groups enhances its water solubility, a crucial property for its application in aqueous dyeing processes. A summary of its key quantitative properties is presented in Table 2.
Table 2: Quantitative Physicochemical Data for C.I. This compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| Appearance | Red powder | |
| Water Solubility | 50 g/L | [1] |
| Optimal pH for Application | 10.5 - 11 (for fixation) | |
| Absorption Maximum (λmax) | ~510-540 nm (in aqueous solution) |
Synthesis Pathway
The synthesis of C.I. This compound follows a classical two-stage process common for azo dyes: diazotization followed by azo coupling .
-
Diazotization: The primary aromatic amine, 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid. This reaction is typically carried out under alkaline conditions, which activates the coupling component for electrophilic substitution by the diazonium salt, leading to the formation of the final azo dye molecule.
Experimental Protocols
Representative Synthesis Protocol (Illustrative)
Materials:
-
2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid
-
4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Suspend a molar equivalent of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid in water and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.5-3.0 equivalents) while maintaining the low temperature.
-
Add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise to the amine suspension. The temperature must be strictly maintained below 5°C.
-
Stir the reaction mixture for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure complete diazotization.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid in water.
-
Adjust the pH of the coupling component solution to 8.0-9.0 with the addition of a sodium carbonate solution.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for several hours until the coupling reaction is complete. The completion can be monitored by thin-layer chromatography (TLC).
-
The resulting dye can be precipitated from the solution by the addition of sodium chloride (salting out), filtered, and dried.
-
Protocol for Dyeing Cotton Fabric
Materials:
-
C.I. This compound dye powder
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Soda Ash, Na₂CO₃)
-
Non-ionic soaping agent
-
Laboratory dyeing machine or water bath
Procedure:
-
Preparation of the Dyebath:
-
Set a liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric), for example, 1:20.
-
Dissolve the required amount of C.I. This compound dye powder in water.
-
Dissolve the required amount of sodium chloride or Glauber's salt in the dyebath. This acts as an exhausting agent to promote the migration of the dye from the solution to the fabric.
-
-
Dyeing (Exhaustion Phase):
-
Introduce the cotton fabric into the dyebath at a starting temperature of around 40-50 °C.
-
Gradually raise the temperature to the recommended dyeing temperature for the specific type of reactive dye (typically 60-80 °C for hot-brand dyes).
-
Continue dyeing at this temperature for 30-60 minutes to allow for the dye to be adsorbed by the fabric.
-
-
Fixation Phase:
-
After the exhaustion phase, add a pre-dissolved solution of sodium carbonate to the dyebath. This raises the pH to approximately 10.5-11, which initiates the chemical reaction between the reactive group of the dye and the hydroxyl groups of the cotton fibers, forming a covalent bond.
-
Continue the dyeing process for another 30-60 minutes to ensure complete fixation.
-
-
Wash-off Procedure:
-
After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water to remove any unfixed dye and excess alkali.
-
Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L).
-
Treat the dyed fabric in the soaping bath at or near boiling temperature for 10-15 minutes to remove any hydrolyzed and loosely adhering dye particles. This step is crucial for achieving good wash fastness.
-
Rinse the fabric again with hot and then cold water and dry.
-
Analytical Methods
The analysis of C.I. This compound is important for quality control, environmental monitoring, and research purposes.
-
UV-Visible Spectroscopy: This is a straightforward method for the quantitative determination of the dye in solution. An aqueous solution of the dye exhibits a characteristic absorption maximum (λmax) in the visible region of the spectrum, typically between 510 and 540 nm. The absorbance at this wavelength is directly proportional to the concentration of the dye, following the Beer-Lambert law.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the dye and its potential impurities or degradation products. A reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is commonly employed. Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector set at the λmax of the dye.
-
Reductive Cleavage and GC-MS/LC-MS: For the identification of the azo dye in complex matrices (e.g., textiles or foodstuff), a common method involves the reductive cleavage of the azo bond (-N=N-). This breaks the dye molecule into its constituent aromatic amines, which can then be identified and quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Logical Workflow for Dyeing Process
The following diagram illustrates the logical workflow of a typical reactive dyeing process for cellulosic fibers.
References
Reactive Red 180: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Azo Dye Reactive Red 180, Including its Physicochemical Properties, Synthesis, Analytical Methods, and Applications.
Introduction
This compound, identified by the Colour Index number C.I. 181055 and CAS number 72828-03-6, is a synthetically produced monoazo dye.[1][2] As a member of the reactive dye class, it is distinguished by its ability to form covalent bonds with the functional groups present in textile fibers, resulting in excellent wash fastness.[3] This property has led to its widespread use in the textile industry for dyeing cellulosic fibers such as cotton and linen.[4][5] Beyond textiles, this compound also finds applications in experimental research, including monitoring electrochemical oxidation and in studies on wastewater treatment.[6] This technical guide provides a detailed overview of this compound for researchers, scientists, and drug development professionals, covering its fundamental chemistry, quantitative data, experimental protocols, and relevant biological and environmental pathways.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the tables below, offering a consolidated reference for experimental design and analysis.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [7] |
| Synonyms | C.I. This compound, Reactive Red F3B, Reactive Red KN-3B | [2] |
| CAS Number | 72828-03-6 | [2] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| Appearance | Red to dark red powder | [8] |
| Molecular Structure | Single azo class | [1] |
Table 2: Solubility and Stability Data
| Property | Value | Reference(s) |
| Water Solubility | 50 g/L | [1] |
| DMSO Solubility | 100 mg/mL (requires sonication) | [9] |
| Melting Point | 215 - 217 °C | [10] |
| Stability (Bulk) | No decomposition after 30 days at 60 °C (analyzed by UV, HPLC) | [10] |
| Stability (Solution) | No decomposition in 5% methanol (0.5 mg/mL) after 9 days (analyzed by UV) | [10] |
Table 3: Spectroscopic and Toxicological Data
| Property | Value | Reference(s) |
| Maximum Absorbance (λmax) | 540 nm | [11] |
| Toxicity to Fish (Danio rerio) | LC50: > 89 mg/L (96 h) | [12] |
| Toxicity to Daphnia | EC50: > 1000 mg/L (48 h) | [12] |
| Toxicity to Algae | EC50: 63.6 mg/L (72 h) | [12] |
| Toxicity to Microorganisms | IC50: > 1000 mg/L (99 h) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis, application in textile dyeing, biodegradation, and analytical determination.
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[2]
Protocol:
-
Diazotization of Diazo Component:
-
The diazo component, 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt. The completion of the diazotization is monitored using starch-iodide paper.
-
-
Coupling Reaction:
-
The coupling component, 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid, is dissolved in an alkaline aqueous solution.
-
The freshly prepared diazonium salt solution is slowly added to the coupling component solution, maintaining a specific pH and temperature to facilitate the azo coupling reaction.
-
The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.
-
-
Isolation and Purification:
-
The synthesized this compound is precipitated from the reaction mixture by salting out (e.g., with sodium chloride).
-
The precipitate is then filtered, washed, and dried to yield the final product.
-
Application in Textile Dyeing (Exhaust Dyeing of Cotton)
This protocol describes a typical exhaust dyeing process for cotton fabric with this compound.
Materials and Reagents:
-
Cotton fabric (pre-scoured and bleached)
-
This compound
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Wetting agent
-
Sequestering agent
-
Detergent (for wash-off)
Protocol:
-
Pre-treatment: The cotton fabric is thoroughly washed with a detergent solution to remove any impurities and then rinsed.[10]
-
Dye Bath Preparation:
-
The dye bath is prepared with water at a liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) typically between 1:10 and 1:20.
-
A wetting agent and a sequestering agent are added to the bath.
-
-
Dyeing Process:
-
The pre-wetted cotton fabric is introduced into the dye bath.
-
The calculated amount of this compound is dissolved in a small amount of warm water and then added to the dye bath.[10]
-
The temperature is gradually raised to the dyeing temperature (typically 60-80°C for hot brand reactive dyes).
-
Sodium chloride is added in portions to aid the exhaustion of the dye onto the fabric.[12]
-
The dyeing is continued for 30-60 minutes to allow for dye penetration and leveling.
-
-
Fixation:
-
After the exhaustion phase, the pH of the dye bath is raised to approximately 10.5-11.5 by adding a pre-dissolved solution of sodium carbonate. This initiates the covalent bonding between the dye and the cellulose fibers.[13]
-
The dyeing is continued for another 30-60 minutes for complete fixation.
-
-
Post-treatment (Wash-off):
-
The dyed fabric is rinsed with cold water to remove unfixed dye.
-
A soaping treatment is carried out at or near the boil with a detergent to remove hydrolyzed dye and improve wash fastness.
-
The fabric is then rinsed thoroughly and dried.[1]
-
Biodegradation of this compound
This protocol outlines a general procedure for assessing the biodegradation of this compound using a bacterial culture, such as Citrobacter sp. CK3.[7]
Materials and Reagents:
-
Bacterial strain capable of degrading this compound (e.g., Citrobacter sp. CK3)
-
Nutrient broth or a suitable growth medium
-
This compound
-
Carbon source (e.g., glucose)
-
Sterile flasks or bioreactor
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: A fresh culture of the selected bacterial strain is grown in a suitable nutrient broth.
-
Biodegradation Medium: A mineral salts medium is prepared and supplemented with this compound at a specific concentration (e.g., 100 mg/L) and a carbon source like glucose.
-
Inoculation and Incubation: The biodegradation medium is inoculated with the prepared bacterial culture. The flasks are incubated under specific conditions (e.g., anaerobic, pH 7.0, 32 °C) for a defined period.[7]
-
Monitoring Decolorization: At regular intervals, samples are withdrawn from the flasks. The bacterial cells are removed by centrifugation or filtration.
-
Analysis: The absorbance of the supernatant is measured at the λmax of this compound (540 nm) using a spectrophotometer to determine the extent of decolorization. The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Analysis of Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the intermediate and final products of biodegradation.
Analytical Methods
3.4.1. UV-Visible Spectrophotometry
This method is used to determine the concentration of this compound in a solution.
Protocol:
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in a suitable solvent (e.g., deionized water).
-
Measurement of Absorbance: The absorbance of each standard solution is measured at the maximum absorbance wavelength (λmax) of 540 nm using a UV-Vis spectrophotometer.[11]
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions.
-
Sample Analysis: The absorbance of the unknown sample is measured at 540 nm, and its concentration is determined from the calibration curve.
3.4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique is employed for the identification and quantification of this compound and its degradation products.
Protocol:
-
Sample Preparation:
-
For textile samples, the dye is extracted using a suitable solvent (e.g., methanol) with the aid of sonication. The extract is then filtered and concentrated.[13]
-
For aqueous samples from degradation studies, the sample may require solid-phase extraction (SPE) for cleanup and concentration.
-
For analysis of azo dye cleavage products, a reductive cleavage step using reagents like sodium dithionite or tin(II) chloride is performed prior to analysis.[14]
-
-
LC Separation: The prepared sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like water with formic acid and methanol or acetonitrile is used to separate the components.[13]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to selectively detect and quantify the target analytes based on their specific precursor and product ion transitions.
Signaling Pathways and Experimental Workflows
Visual representations of key processes involving this compound are provided below using the DOT language for Graphviz.
Synthesis of this compound
References
- 1. organiccottonplus.com [organiccottonplus.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. US8066809B2 - Red reactive dyes, their preparation and their use - Google Patents [patents.google.com]
- 5. This compound|lookchem [lookchem.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. textileindustry.net [textileindustry.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactive Dyeing - WSA.wikidot.com [wsa.wikidot.com]
- 13. lcms.cz [lcms.cz]
- 14. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Reactive Red 180 with Cellulose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Reactive Red 180 with cellulose. It delves into the chemical interactions, reaction kinetics, and experimental considerations for researchers and scientists in the fields of textile chemistry, materials science, and drug development where cellulose-based materials are functionalized.
Introduction to this compound and its Interaction with Cellulose
C.I. This compound is a synthetic azo dye belonging to the class of reactive dyes. These dyes are distinguished by their ability to form strong, covalent bonds with the hydroxyl groups of cellulosic fibers such as cotton, linen, and viscose. This covalent fixation is responsible for the high wash fastness and vibrant shades characteristic of reactive dyes. The interaction between this compound and cellulose is a multi-step process involving dye adsorption, diffusion, and ultimately, a chemical reaction under specific conditions.
Chemical Structure of C.I. This compound:
-
Molecular Formula: C₂₉H₁₉N₃Na₄O₁₇S₅[1]
-
IUPAC Name: tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[2]
-
Key Reactive Group: The structure contains a 2-(sulfooxy)ethylsulfonyl group (-SO₂CH₂CH₂OSO₃Na).[1] Under alkaline conditions, this group undergoes an elimination reaction to form the highly reactive vinyl sulfone group (-SO₂CH=CH₂).[3] this compound is also often classified as a bifunctional reactive dye, suggesting the presence of a second reactive group, typically a monochlorotriazine (MCT) group, which enhances fixation efficiency.[4][5]
Core Mechanism of Action
The covalent fixation of this compound to cellulose is a sophisticated chemical process that occurs in an aqueous medium and is critically dependent on pH, temperature, and the presence of electrolytes. The overall mechanism can be broken down into three key stages:
-
Exhaustion (Adsorption and Diffusion): In a neutral dyebath, the dye molecules are adsorbed onto the surface of the cellulose fibers. The addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is crucial in this phase. It reduces the natural electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose in water, thereby promoting dye uptake.[6][7] The dye molecules then diffuse into the amorphous regions of the cellulose structure.
-
Fixation (Covalent Bonding): This is the core reactive step. The addition of an alkali, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), raises the pH of the dyebath. This alkaline environment serves two primary purposes:
-
Activation of Cellulose: The hydroxyl groups of the cellulose polymer are ionized to form highly nucleophilic cellulosate anions (Cell-O⁻).[8]
-
Formation of the Reactive Moiety: The sulfatoethylsulfone group on the this compound molecule is transformed into the more reactive vinyl sulfone group through β-elimination.[3]
The activated cellulosate anion then acts as a nucleophile, attacking the electrophilic double bond of the vinyl sulfone group in a Michael addition reaction. This results in the formation of a stable ether linkage, covalently bonding the dye to the cellulose fiber. If an MCT group is also present, it can react with the cellulosate anion via a nucleophilic substitution reaction.
-
-
Hydrolysis (Competing Reaction): A significant side reaction that occurs simultaneously with fixation is the hydrolysis of the reactive group of the dye.[9][10] The hydroxyl ions (OH⁻) in the alkaline water can also attack the vinyl sulfone or MCT group, leading to the formation of a non-reactive hydroxyethylsulfone or hydroxy-triazine derivative of the dye. This hydrolyzed dye can no longer form a covalent bond with the cellulose and remains unfixed, necessitating a thorough washing-off process to ensure high wash fastness.[10]
Signaling Pathway of Fixation and Hydrolysis
Caption: Reaction pathway of this compound with cellulose.
Quantitative Data on Dyeing Performance
Table 1: Influence of Dyeing Parameters on Exhaustion and Fixation of a Representative Bifunctional (MCT-VS) Red Reactive Dye
| Parameter | Condition | Exhaustion (%) | Fixation (%) |
| Temperature | 40°C | 65 | 45 |
| 60°C | 78 | 65 | |
| 80°C | 75 | 62 | |
| Salt Conc. (g/L) | 20 | 60 | 50 |
| 40 | 75 | 62 | |
| 60 | 82 | 68 | |
| Alkali Conc. (g/L) | 5 | 70 | 55 |
| 10 | 78 | 65 | |
| 20 | 76 | 63 | |
| pH | 10 | 72 | 58 |
| 11 | 78 | 65 | |
| 12 | 75 | 60 |
Note: Data is illustrative for a typical bifunctional red reactive dye and may not represent the exact values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments related to the dyeing of cellulose with this compound.
Exhaust Dyeing of Cotton Fabric with this compound
This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound using the exhaust method.
Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
C.I. This compound
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing machine (e.g., shaking water bath, IR dyer)
-
Spectrophotometer
Procedure:
-
Preparation of Dyebath:
-
Prepare a stock solution of this compound (e.g., 1% w/v).
-
Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric), typically between 1:10 and 1:20.
-
Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (owf) and the liquor ratio.
-
-
Dyeing Process:
-
Set the dyebath at an initial temperature of 30-40°C.
-
Add the required amount of distilled water and a wetting agent (if necessary).
-
Introduce the pre-wetted cotton fabric into the dyebath.
-
Run the machine for 10 minutes to ensure even wetting.
-
Add the pre-dissolved dye solution and run for another 10 minutes.
-
Gradually add the pre-dissolved electrolyte (NaCl or Na₂SO₄) in two to three portions over 15-20 minutes.
-
Raise the temperature to the dyeing temperature (typically 60-80°C for bifunctional dyes) at a rate of 1-2°C/min.
-
Continue dyeing at this temperature for 30-45 minutes to allow for dye exhaustion and leveling.
-
Add the pre-dissolved alkali (Na₂CO₃) to the dyebath to initiate fixation.
-
Continue the dyeing process for another 45-60 minutes for fixation.
-
-
Washing-off Process:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Neutralize the fabric with a dilute acetic acid solution (0.5-1.0 g/L) at 50°C for 10 minutes.
-
Rinse again with warm water.
-
Soap the fabric with a non-ionic soaping agent (1-2 g/L) at or near the boil (95-100°C) for 15-20 minutes to remove unfixed and hydrolyzed dye.
-
Rinse thoroughly with hot and then cold water.
-
Squeeze and air-dry the fabric.
-
Experimental Workflow for Exhaust Dyeing
Caption: Workflow for exhaust dyeing of cellulose with this compound.
Determination of Exhaustion and Fixation Percentages
This protocol outlines the spectrophotometric method to quantify the exhaustion and fixation of the reactive dye.
Procedure:
-
Calibration Curve:
-
Exhaustion Percentage (%E):
-
Before adding the fabric, take an initial sample of the dyebath (C_initial).
-
After the fixation step and before draining, take a final sample of the dyebath (C_final).
-
Dilute the samples appropriately and measure their absorbance at λ_max.
-
Determine the concentration of the dye in the initial and final dyebaths using the calibration curve.
-
Calculate the exhaustion percentage using the following formula: %E = [(C_initial - C_final) / C_initial] x 100
-
-
Fixation Percentage (%F):
-
Collect all the rinsing and soaping liquors.
-
Measure the total volume of the collected liquors.
-
Take a sample of the combined liquor, dilute it if necessary, and measure its absorbance at λ_max.
-
Determine the concentration of the unfixed, hydrolyzed dye in the liquor (C_unfixed).
-
Calculate the amount of unfixed dye.
-
The amount of fixed dye is the difference between the total amount of exhausted dye and the amount of unfixed dye.
-
Calculate the fixation percentage using the following formula: %F = [Amount of fixed dye / (C_initial x Volume_initial)] x 100
-
Conclusion
The reaction of C.I. This compound with cellulose is a well-defined process that results in a stable, covalent bond, leading to dyeings with high fastness properties. The mechanism is critically dependent on the controlled application of electrolytes and alkali to facilitate dye exhaustion and subsequent chemical fixation. A thorough understanding of the reaction kinetics and the competing hydrolysis reaction is essential for optimizing the dyeing process to achieve high fixation efficiency, minimize dye wastage, and reduce the environmental impact of the dyeing process. The provided protocols offer a framework for the systematic study and application of this important class of reactive dyes on cellulosic substrates.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 4. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. Quantitative analysis of reactive dye–cellulose affinity via molecular dynamics simulations verified by diffusion experiments | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. blog.closetcorepatterns.com [blog.closetcorepatterns.com]
- 10. irjet.net [irjet.net]
- 11. researchgate.net [researchgate.net]
Toxicological Profile of Reactive Red 180: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for the synthetic azo dye, C.I. Reactive Red 180 (CAS No. 72828-03-6). The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the potential hazards associated with this compound. The guide summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and presents logical workflows for toxicological assessment.
Executive Summary
This compound is a widely used dye in the textile industry. An evaluation of its toxicological profile reveals data on its acute toxicity and ecotoxicity. However, significant data gaps exist for several critical endpoints, including skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. This guide presents the available quantitative data in a structured format and describes the standard experimental protocols that would be employed to generate the missing information, primarily based on Organisation for Economic Co-operation and Development (OECD) guidelines.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | C.I. This compound |
| CAS Number | 72828-03-6 |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ |
| Molecular Weight | 933.76 g/mol |
| Appearance | Red powder |
| Water Solubility | 50 g/L |
Toxicological Data
A summary of the available quantitative toxicological data for this compound is presented below.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat (male/female) | Oral | > 2000 mg/kg bw | [1] |
| LD₅₀ | Rat (male/female) | Dermal | > 2000 mg/kg bw | [1] |
Ecotoxicity
| Endpoint | Species | Duration | Value | Reference |
| LC₅₀ | Danio rerio (Zebra fish) | 96 hours | > 89 mg/L | [1] |
| EC₅₀ | Daphnia magna (Water flea) | 48 hours | > 1000 mg/L | [1] |
| EC₅₀ | Pseudokirchneriella subcapitata (Green algae) | 72 hours | 63.6 mg/L | [1] |
| IC₅₀ | Microorganisms | 99 hours | > 1000 mg/L | [1] |
Experimental Protocols
Detailed methodologies for the key toxicological endpoints are described below, based on standard OECD guidelines.
Acute Oral Toxicity (OECD 401)
The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401.[2] This method is designed to assess the adverse effects occurring within a short time after oral administration of a single dose of a substance.[2]
-
Test Animals: Healthy young adult rats of a single sex (females are often preferred) are used.[2]
-
Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[2] The animals are fasted prior to dosing. Observations of effects and mortality are made systematically at least once daily for up to 14 days.[2][3]
-
Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[2]
Acute Dermal Toxicity (OECD 402)
The acute dermal toxicity was likely assessed following a protocol similar to OECD Guideline 402.[3] This test evaluates the potential short-term hazards of a chemical substance when exposed through the skin.[3]
-
Test Animals: Healthy young adult rats with healthy, intact skin are used.[4]
-
Procedure: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the total body surface area) and held in contact with the skin for a 24-hour period under a porous gauze dressing.[3][5][6] Animals are observed for signs of toxicity and mortality daily for at least 14 days.[3][6]
-
Endpoint: The LD₅₀ is determined, representing the dose that causes mortality in 50% of the test animals.[6]
Fish, Acute Toxicity Test (OECD 203)
The aquatic toxicity to fish was likely determined using a method similar to OECD Guideline 203.[7]
-
Test Organism: A standard freshwater fish species, such as the Zebra fish (Danio rerio), is used.[8][9]
-
Procedure: Fish are exposed to the test substance in a range of at least five concentrations for a period of 96 hours.[7][10] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[7]
-
Endpoint: The LC₅₀ (median lethal concentration) is calculated, which is the concentration of the substance that is lethal to 50% of the test fish over the exposure period.[8]
Daphnia sp., Acute Immobilisation Test (OECD 202)
The toxicity to aquatic invertebrates was likely assessed following OECD Guideline 202.[11][12]
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.[11][13]
-
Procedure: The daphnids are exposed to at least five concentrations of the test substance for 48 hours.[11][12] Immobilisation (the inability to swim) is recorded at 24 and 48 hours.[11][13]
-
Endpoint: The EC₅₀ (median effective concentration) is calculated, which is the concentration that causes immobilisation in 50% of the daphnids.[13][14]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
The toxicity to algae was likely determined using a method similar to OECD Guideline 201.[15][16]
-
Test Organism: A species of freshwater green algae, such as Pseudokirchneriella subcapitata, is used.[17]
-
Procedure: Exponentially growing algae are exposed to the test substance in batch cultures at a range of at least five concentrations for a period of 72 hours.[15][16] The growth of the algae is measured at 24-hour intervals.[18]
-
Endpoint: The EC₅₀ is calculated based on the inhibition of growth (cell number increase) compared to a control group.[19]
Data Gaps and Standard Methodologies for Future Research
There is a significant lack of publicly available data for several critical toxicological endpoints for this compound. The following sections describe the standard methodologies that would be used to generate this data.
Skin Corrosion/Irritation
No data available. A standard in vivo study would follow OECD Guideline 404 . This involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of time. In vitro methods using reconstructed human epidermis models (OECD Guideline 439 ) are now widely used as an alternative to animal testing.
Serious Eye Damage/Irritation
No data available. The standard in vivo method is OECD Guideline 405 , which involves instilling the test substance into the eye of a rabbit and observing for corneal opacity, iritis, and conjunctival redness and chemosis. Validated in vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437 ) and the Isolated Chicken Eye (ICE) test (OECD Guideline 438 ), are available.
Respiratory or Skin Sensitization
No data available. For skin sensitization, the Local Lymph Node Assay (LLNA) in mice (OECD Guideline 429 ) is a common in vivo method that measures lymphocyte proliferation in the draining lymph nodes. In vitro methods are also being developed and validated.
Germ Cell Mutagenicity
No data available. A standard battery of genotoxicity tests is typically required. This includes:
-
Ames Test (OECD Guideline 471): A bacterial reverse mutation assay to detect point mutations.
-
In vitro Micronucleus Test (OECD Guideline 487): To detect chromosomal damage in mammalian cells.
-
In vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): To assess chromosomal damage in bone marrow cells of rodents.
Carcinogenicity
No data available. A long-term carcinogenicity bioassay, typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., 2 years), would be required. These studies are conducted according to guidelines such as those from the National Toxicology Program (NTP) .
Reproductive Toxicity
No data available. A two-generation reproductive toxicity study in rats (OECD Guideline 416 ) is the standard for assessing potential effects on fertility and development. This study involves exposing one generation of animals to the test substance and evaluating reproductive performance and the health of their offspring, who are then also exposed and mated to produce a second generation.
Visualizations
The following diagrams illustrate key conceptual frameworks in toxicological assessment.
Figure 1: General workflow for toxicological assessment of a chemical substance.
Figure 2: A tiered testing strategy for hazard identification.
Conclusion
The available toxicological data for this compound is limited, primarily covering acute toxicity and ecotoxicity. While this information is valuable, the absence of data on chronic effects, irritation, sensitization, and genotoxicity represents a significant knowledge gap. For a comprehensive risk assessment, further testing according to established international guidelines is necessary. This guide serves as a foundational document summarizing the current state of knowledge and outlining the path for future toxicological evaluation of this compound.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. eurofins.com.au [eurofins.com.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
Environmental Fate of Reactive Red 180: A Technical Guide
Abstract: Reactive Red 180 (RR180), a widely used monoazo dye in the textile industry, is a significant environmental contaminant due to its high water solubility, stability, and the recalcitrant nature of its complex aromatic structure. This technical guide provides an in-depth analysis of the environmental fate of this compound, focusing on its transformation and degradation through biological, chemical, and photochemical pathways. It synthesizes quantitative data from various studies, details experimental methodologies, and presents visual workflows and degradation pathways to serve as a comprehensive resource for researchers, environmental scientists, and professionals in drug development and toxicology.
Introduction to this compound
This compound (CAS No: 72828-03-6) is a single azo class reactive dye with the molecular formula C₂₉H₁₉N₃Na₄O₁₇S₅ and a molecular weight of 933.76 g/mol [1]. Its structure contains an azo bond (-N=N-) which acts as the chromophore, and reactive groups that form covalent bonds with fibers like cellulose under alkaline conditions[2][3]. The high degree of sulfonation in its structure makes it highly soluble in water[4]. However, the efficiency of the dyeing process is often incomplete, leading to a significant portion of the dye being released into wastewater[3]. The stability of the azo bond and aromatic rings makes RR180 and similar dyes resistant to conventional wastewater treatment methods, posing risks to aquatic ecosystems[5][6].
Biodegradation Pathways
The primary mechanism for the biological breakdown of azo dyes like RR180 involves the reductive cleavage of the azo bond, typically under anaerobic or anoxic conditions, followed by the aerobic degradation of the resulting aromatic amines[7][8].
Anaerobic and Anoxic Degradation
Under anaerobic conditions, various microorganisms utilize azo dyes as electron acceptors. The initial and rate-limiting step is the breaking of the azo linkage by intracellular enzymes like azoreductases, leading to the decolorization of the dye and the formation of generally colorless, but potentially hazardous, aromatic amines[4][7].
A study using Citrobacter sp. CK3, isolated from textile mill activated sludge, demonstrated approximately 95% decolorization of RR180 (200 mg/L) within 36 hours under anaerobic conditions[9]. This process was identified as biodegradation rather than surface adsorption[9].
Aerobic Degradation
While the initial azo bond cleavage is favored under anaerobic conditions, subsequent degradation of the resulting aromatic amines typically occurs under aerobic conditions[8]. Some studies have shown that certain bacteria can decolorize RR180 under aerobic or microaerophilic conditions. For instance, two bacterial isolates achieved over 90% decolorization of RR180 (250 mg/L) in 60 hours under acidic pH and aerobic conditions[10]. Aeromonas hydrophila SK16 has also been shown to degrade this compound, producing the enzyme Riboflavin Reductase which is responsible for the degradation[5].
A proposed pathway for the degradation of RR180 by A. hydrophila SK16 involves the initial cleavage of the azo bond, followed by further breakdown of the resulting intermediates.
Caption: Proposed biodegradation pathway of this compound by A. hydrophila SK16.[5]
Quantitative Data on Biodegradation
The efficiency of microbial decolorization of this compound is influenced by several factors including the microbial strain, pH, temperature, dye concentration, and the presence of co-substrates.
| Microbial Strain | Condition | Dye Conc. (mg/L) | Decolorization (%) | Time (h) | Optimal pH | Optimal Temp. (°C) | Ref |
| Citrobacter sp. CK3 | Anaerobic | 200 | ~95% | 36 | 7.0 | 32 | [9] |
| Citrobacter sp. CK3 | Anaerobic | 1000 | Tolerated | - | 7.0 | 32 | [9] |
| Isolate-1 | Aerobic | 250 | 92.11% | 60 | 5.5 | 36±2 | [10] |
| Isolate-2 | Aerobic | 250 | 90.31% | 60 | 6.0 | 36±2 | [10] |
| Aeromonas hydrophila SK16 | Combined Bio-AOP | - | 100% | - | - | - | [5] |
| Bacillus subtilis SVM1 | Static/Shaking | 200 | 93% | 42 | 8.0 | 37 | [11] |
Photodegradation
Photodegradation involves the breakdown of dye molecules using light energy, often enhanced by a photocatalyst. This process is a form of Advanced Oxidation Process (AOP).
Photocatalytic Degradation
Semiconductor photocatalysis, using materials like zinc oxide (ZnO) or titanium dioxide (TiO₂), is an effective method for degrading RR180. Under UV or solar irradiation, the catalyst generates highly reactive hydroxyl radicals (•OH) that can mineralize the dye into CO₂, H₂O, and inorganic ions[12][13].
One study achieved complete removal of RR180 (25 ppm) in 2 hours using ZnO photocatalysis under optimal conditions[12]. Another investigation using a TiO₂/Xanthan Gum composite under solar light achieved 92.5% degradation of RR180 (25 mg/L) in 120 minutes[14].
Solar-Assisted Degradation with H₂O₂
The combination of solar light with hydrogen peroxide (H₂O₂/Solar) is an economical AOP. Solar irradiation cleaves H₂O₂ to produce hydroxyl radicals, which then attack the dye molecule. Complete (100%) decolorization of RR180 (100 mg/L) was achieved using this method with an optimal H₂O₂ concentration of 700 mM at pH 7[15].
Quantitative Data on Photodegradation
| Method | Catalyst / Reagent | Dye Conc. | Removal (%) | Time | Optimal pH | Other Conditions | Ref |
| Photocatalysis | ZnO | 25 ppm | 100% | 2 h | 10 | 0.5 g/L ZnO | [12] |
| H₂O₂/Solar Light | H₂O₂ | 100 mg/L | 100% | 13 h | 7 | 700 mM H₂O₂ | [15] |
| Solar Photocatalysis | TiO₂/Xanthan Gum | 25 mg/L | 92.5% | 120 min | 5 | 25 mg/L catalyst, 400 mg/L H₂O₂ | [14] |
Chemical Degradation
Hydrolysis
Reactive dyes can react with water in a process called hydrolysis, especially under the alkaline conditions used for dyeing[2][3]. This reaction deactivates the dye by converting its reactive group into a hydroxyl group, preventing it from binding to the fiber[16][17]. The hydrolyzed dye remains in the effluent, contributing significantly to its color and pollution load[3]. The rate of hydrolysis is influenced by temperature, pH, and electrolyte concentration[17]. While hydrolysis modifies the dye molecule, it does not typically lead to complete mineralization.
Advanced Oxidation Processes (AOPs)
Besides photodegradation, other AOPs like the Fenton process (Fe²⁺/H₂O₂) can effectively degrade reactive dyes. These methods rely on the generation of powerful hydroxyl radicals to oxidize the complex dye structure[5]. A combined treatment using Aeromonas hydrophila SK16 followed by H₂O₂ (4%) resulted in 100% decolorization of RR180[5].
Ecotoxicity
The environmental impact of this compound and its degradation byproducts is a critical concern. While the parent dye may exhibit some toxicity, the aromatic amines formed during anaerobic degradation can be more toxic, mutagenic, or carcinogenic[7][18].
Phytotoxicity studies have shown that untreated dye effluent can inhibit plant growth. In one experiment, the germination percentage of seeds in an untreated dye solution was only 20-40%, whereas samples treated with biodegraded dye showed significantly higher germination rates of 80-95%[5]. This indicates a successful detoxification through microbial degradation.
For a similar azo dye, Reactive Red 120, the 48-hour median effective concentration (EC₅₀) for the brine shrimp Artemia salina was found to be 81.89 mg/L, indicating moderate toxicity[19]. Cytotoxicity studies on other reactive dyes have shown effects on human cell lines, with epidermal cells (HaCaT) sometimes being more sensitive than liver cells (HepaRG)[20][21].
| Assay Type | Organism / Cell Line | Dye | Endpoint | Result | Reference |
| Phytotoxicity | Seed germination | RR180 (degraded) | Germination Rate | 80-95% (vs 20-40% for untreated) | [5] |
| Aquatic Toxicity | Artemia salina | Reactive Red 120 | EC₅₀-48h | 81.89 mg/L | [19] |
| Cytotoxicity | HaCaT (human keratinocytes) | Reactive Red 120 | Cytotoxicity | Observed | [21] |
Experimental Protocols & Workflows
Protocol: Bacterial Decolorization of RR180
This protocol is a synthesis based on methodologies reported for Citrobacter sp. CK3 and other isolates[9][10].
-
Strain Isolation & Culture: Isolate bacteria from textile effluent sludge. Culture the isolate in a nutrient broth medium.
-
Decolorization Assay:
-
Prepare a mineral salt medium containing RR180 at a specific concentration (e.g., 200 mg/L).
-
Add a carbon source (e.g., 4 g/L glucose or sucrose) as an electron donor[9][10].
-
Adjust the pH to the optimum for the strain (e.g., pH 7.0)[9].
-
Inoculate the medium with a 10% v/v overnight grown bacterial culture[10].
-
Incubate under optimal conditions (e.g., 32°C, static for anaerobic, or 36°C, shaking for aerobic)[9][10].
-
-
Analysis:
-
Withdraw aliquots at regular time intervals.
-
Centrifuge to remove bacterial cells.
-
Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization.
-
-
Confirmation of Biodegradation: Analyze the degradation products using techniques like High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), or LC-MS to identify changes in chemical structure[5][11][22].
Caption: A typical experimental workflow for studying bacterial decolorization of dyes.
Protocol: Photocatalytic Degradation of RR180
This protocol is based on methodologies for ZnO and solar-assisted degradation[12][15].
-
Reactor Setup: Use a suitable photoreactor. For solar experiments, use flasks exposed to direct sunlight[15].
-
Reaction Mixture Preparation:
-
Photoreaction:
-
Stir the mixture in the dark for a period (e.g., 30 min) to establish adsorption-desorption equilibrium.
-
Expose the mixture to a light source (UV lamp or sunlight).
-
-
Analysis:
-
Withdraw samples at set time intervals.
-
Filter or centrifuge the samples to remove the catalyst particles.
-
Measure the absorbance of the solution at the dye's λ_max using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. textileapex.com [textileapex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iwaponline.com [iwaponline.com]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. pubs.sciepub.com [pubs.sciepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound (EVT-1635014) | 85586-40-9 [evitachem.com]
- 14. Solar-Induced Photocatalytic Degradation of Reactive Red and Turquoise Dyes Using a Titanium Oxide/Xanthan Gum Composite | MDPI [mdpi.com]
- 15. ijrar.com [ijrar.com]
- 16. irjet.net [irjet.net]
- 17. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 21. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 22. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Properties of Reactive Red 180
An In-depth Technical Guide to the Absorption Spectrum Analysis of Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption spectrum analysis of this compound, a widely used azo dye. The document details the spectrophotometric properties of this compound, experimental protocols for its analysis, and insights into its degradation pathways. This information is crucial for researchers and professionals involved in environmental remediation, toxicology, and the development of dye-based technologies.
This compound is a complex aromatic azo dye. Its chemical formula is reported as C₂₉H₁₉N₃Na₄O₁₇S₅ with a molecular weight of 933.76 g/mol [1], while another source indicates a formula of C₂₉H₂₃N₃NaO₁₇S₅ and a molecular weight of approximately 868.8 g/mol [2]. The chromophoric azo bonds (-N=N-) and aromatic structures are responsible for its characteristic absorption in the visible and UV regions of the electromagnetic spectrum[3].
The maximum absorption wavelength (λmax) of an aqueous solution of this compound is consistently observed in the visible range, which is responsible for its red color.
Table 1: Quantitative Spectrophotometric Data for this compound
| Parameter | Value | Reference |
| Maximum Absorption Wavelength (λmax) | 540 nm | [4][5] |
| Maximum Absorption Wavelength (λmax) for a similar dye (Red-5B) | 512 nm | [3] |
The absorption spectrum of azo dyes, including this compound, can be influenced by several factors such as pH, solvent polarity, and the presence of other substances.
Experimental Protocols for Absorption Spectrum Analysis
Accurate and reproducible analysis of the this compound absorption spectrum is fundamental for quantitative studies. Below are detailed methodologies for sample preparation and spectrophotometric measurement.
Preparation of Standard Solutions
A stock solution of this compound is typically prepared by dissolving a precisely weighed amount of the dye powder in deionized water or a suitable buffer. For example, a 100 mg/L stock solution can be prepared and then serially diluted to obtain working solutions of desired concentrations[6]. Another approach is to prepare a stock solution of a specific molarity, such as 0.00001 M[7][8].
UV-Vis Spectrophotometry
The absorption spectra are recorded using a UV-Vis spectrophotometer.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1700 or a Thermo Genesys 10 UV, is commonly used[3][5].
-
Wavelength Range: The spectrum is typically scanned over a range of 190-700 nm or 250-700 nm to capture all relevant absorption peaks in both the UV and visible regions[3].
-
Measurement: The absorbance of the this compound solution is measured at its λmax to determine its concentration based on the Beer-Lambert law. A linear relationship between absorbance and concentration should be established by generating a calibration curve with standards of known concentrations[5].
Degradation of this compound and Spectral Changes
The degradation of this compound is a significant area of research, particularly for environmental remediation. The breakdown of the dye molecule leads to a decrease in the absorbance at its λmax, which is often used to quantify the extent of decolorization.
Table 2: Summary of this compound Degradation Studies
| Degradation Method | Key Parameters | Achieved Decolorization/Degradation | Reference |
| H₂O₂/Solar Light | pH 7, 700 mM H₂O₂ | 100% | [6] |
| Biological (Citrobacter sp. CK3) | Optimal temperature 27-37°C, pH 6-7 | 96.20% | [4] |
| Photocatalytic (TiO₂/XG) | pH 5, 25 mg/L TiO₂/XG, 400 mg/L H₂O₂ | 92.5% | [9] |
| Biological (Aeromonas hydrophila SK16) | Combined with H₂O₂ (4%) | 100% | [10] |
Proposed Degradation Pathway
The biodegradation of this compound often initiates with the enzymatic cleavage of the azo bond. A proposed pathway for the degradation by Aeromonas hydrophila SK16 involves the action of an azo reductase enzyme, leading to the formation of intermediate aromatic amines[10][11]. The subsequent degradation of these intermediates results in the complete mineralization of the dye.
The disappearance of the absorption peak at around 540 nm is a clear indicator of the cleavage of the azo linkage and the loss of the chromophore[4]. Analysis of the UV-Vis spectrum over time during degradation experiments can provide kinetic information about the decolorization process.
Conclusion
The analysis of the absorption spectrum of this compound is a fundamental tool for its quantification and for studying its degradation. The characteristic strong absorption in the visible region at approximately 540 nm allows for sensitive detection. Understanding the experimental protocols for its analysis and the spectral changes that occur during its degradation is essential for researchers in various scientific and industrial fields. The methodologies and data presented in this guide provide a solid foundation for further investigation and application.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C29H23N3NaO17S5 | CID 163358772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 7. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Dyeing Cotton with Reactive Red 180
Introduction
Reactive Red 180 is a single azo, water-soluble anionic dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1][2][3] Its popularity stems from the formation of a strong, permanent covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions.[4][5] This bond results in excellent wet fastness properties.[6] this compound is classified as a "hot brand" reactive dye, indicating that it requires higher temperatures for optimal fixation.[5][7][8] It is suitable for various dyeing techniques, including exhaust, pad-batch, and printing methods.[2]
Principle of Reactive Dyeing on Cotton
The dyeing process for cotton with reactive dyes occurs in three main stages:
-
Exhaustion: In a neutral aqueous solution, the dye molecules are adsorbed onto the surface of the cotton fibers. This process is facilitated by the addition of an electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride).[6][9] Cotton fibers have a negative surface charge in water, which repels the anionic dye molecules. The salt neutralizes this charge, reducing the repulsion and allowing the dye to move closer to the fiber.[4][6]
-
Fixation: The pH of the dyebath is raised by adding an alkali, most commonly soda ash (sodium carbonate).[4][6] The alkaline conditions activate the hydroxyl groups of the cellulose in the cotton fiber, enabling them to nucleophilically attack the reactive group of the dye molecule. This forms a stable, covalent ether linkage between the dye and the fiber.[5][10]
-
Wash-off: After fixation, a significant portion of the dye remains unfixed on the fiber or has reacted with water (hydrolysis). A thorough washing and soaping process is crucial to remove this hydrolyzed and unfixed dye.[5][11] This step ensures high color fastness and prevents bleeding of the color in subsequent washes.[11]
Key Auxiliaries and Their Functions
A successful dyeing process relies on the precise use of several chemical auxiliaries. Their roles are summarized in the table below.
| Auxiliary Agent | Chemical Name(s) | Function | Typical Concentration |
| Electrolyte | Sodium Sulfate (Glauber's Salt) or Sodium Chloride (Common Salt) | Promotes the exhaustion of the dye from the liquor onto the fiber by neutralizing the negative surface charge of cotton.[6][12] | 20 - 100 g/L (Varies with shade depth)[9] |
| Fixing Agent (Alkali) | Sodium Carbonate (Soda Ash) | Raises the dyebath pH (to 10.5-11.5) to catalyze the covalent reaction between the dye and the cellulose fiber.[4][5] | 5 - 20 g/L (Varies with shade depth)[8][13] |
| Sequestering Agent | EDTA, Sodium Hexametaphosphate | Chelates heavy metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) in hard water, preventing them from interfering with the dye and causing shade variations or dullness.[11][14] | 0.5 - 2 g/L |
| Wetting Agent | Non-ionic or Anionic Surfactants | Reduces the surface tension of the dye liquor, ensuring rapid and uniform wetting of the cotton material.[14] | 0.5 - 1 g/L |
| Levelling Agent | Anionic Surfactants | Promotes uniform and even distribution of the dye on the fabric, preventing patchiness.[11][14] | 0.5 - 2 g/L |
| Anti-creasing Agent | Lubricating agents (e.g., Polyethylene Glycol) | Minimizes the formation of creases and abrasion marks on the fabric during the exhaust dyeing process, especially for delicate materials.[11][15] | 1 - 2 g/L |
| Soaping Agent | Anionic Detergent / Surfactant | Removes unfixed and hydrolyzed dye from the fabric surface during the post-dyeing wash-off, improving wet fastness properties.[11][14] | 1 - 2 g/L |
Experimental Protocols
Two primary methods for applying this compound to cotton are the exhaust dyeing method and the cold pad-batch method.
Protocol 1: Exhaust Dyeing Method (Laboratory Scale)
This method is a batch process suitable for dyeing yarn or fabric pieces in a laboratory dyeing machine or beaker. The recipe is adjusted based on the desired depth of shade.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound dye powder
-
Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Acetic acid (for pH adjustment)
-
Soaping agent
-
Laboratory-grade water
-
Beaker dyeing machine or water bath with stirrer
-
pH meter, thermometer, weighing balance
-
Glassware (beakers, graduated cylinders)
Recipe Parameters:
The quantities of dye, salt, and alkali are calculated based on the weight of the fabric (o.w.f) and the volume of the dye liquor.
| Parameter | Pale Shades | Medium Shades | Dark Shades |
| This compound (% o.w.f.) | 0.5% | 2.0% | 4.0% |
| Glauber's Salt (g/L) | 40 | 60 | 80 |
| Soda Ash (g/L) | 10 | 15 | 20 |
| Liquor Ratio (M:L) | 1:20 | 1:15 | 1:10 |
| Dyeing Temperature | 80-85°C[8] | 80-85°C[8] | 80-85°C[8] |
| Fixation Time | 45 min | 60 min | 75 min |
Procedure:
-
Pre-treatment: Ensure the cotton fabric is well-scoured and bleached to remove impurities and achieve uniform absorbency. Weigh the dry fabric.
-
Dye Bath Preparation:
-
Calculate the required volume of water based on the fabric weight and the desired liquor ratio.
-
Set the dyebath with the calculated volume of water and add a sequestering agent (e.g., 1 g/L) and an anti-creasing agent (e.g., 1 g/L).
-
Adjust the initial pH of the bath to 6.0-7.0 using a small amount of acetic acid.[8]
-
Heat the bath to 40°C.
-
-
Dyeing - Exhaustion Phase:
-
Separately dissolve the pre-calculated amount of this compound dye in a small amount of warm water and add it to the dyebath.
-
Immerse the cotton fabric in the dyebath and run for 10 minutes to ensure even wetting.
-
Gradually raise the temperature to the target dyeing temperature (e.g., 80°C) over 30 minutes.[8]
-
During the temperature rise, add the pre-calculated amount of Glauber's salt in three equal portions at 10-minute intervals.[8]
-
Once the target temperature is reached, continue running the machine for another 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Post-treatment (Wash-off):
-
Drain the dyebath.
-
Rinse the fabric with cold water for 10 minutes.
-
Perform a hot rinse at 70°C for 10 minutes.
-
Treat the fabric in a fresh bath with a soaping agent (e.g., 2 g/L) at 95°C for 15 minutes to remove all unfixed dye.[5]
-
Rinse again with hot water, followed by cold water, until the rinse water is clear.
-
-
Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.
Protocol 2: Cold Pad-Batch (CPB) Method
This semi-continuous method is highly efficient, saving water, energy, and chemicals, as it operates at ambient temperature and eliminates the need for salt.[16][17]
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound dye
-
Soda Ash (Sodium Carbonate) or a mixed alkali system
-
Wetting agent
-
Urea (optional, to improve dye solubility and prevent drying)
-
Laboratory padding mangle
-
Plastic film for batching
-
Apparatus for wash-off
Recipe Parameters:
| Parameter | Typical Value |
| This compound | 10 - 40 g/L |
| Soda Ash | 15 - 25 g/L |
| Wetting Agent | 1 - 2 g/L |
| Urea | 40 - 50 g/L[18] |
| Padding Temperature | 20 - 30°C[18] |
| Wet Pick-up | 70 - 80% |
| Batching Time | 12 - 24 hours |
Procedure:
-
Pad Liquor Preparation:
-
Prepare the dye solution by dissolving this compound, urea, and the wetting agent in about two-thirds of the required water volume.
-
In a separate container, prepare the alkali solution by dissolving soda ash in the remaining one-third of the water.
-
Just before padding, mix the dye solution and the alkali solution. This is done immediately before use to prevent premature dye hydrolysis.[18]
-
-
Padding:
-
Feed the ready-for-dyeing (RFD) cotton fabric through the trough of the padding mangle containing the prepared pad liquor.
-
Pass the fabric through the nips of the mangle, ensuring a uniform wet pick-up of 70-80%.
-
-
Batching:
-
Immediately after padding, roll the fabric onto a batching roller.
-
Wrap the entire roll securely in a plastic film to prevent evaporation of water and absorption of atmospheric carbon dioxide, which would lower the pH.[18]
-
Store the batch and allow it to rotate slowly at ambient temperature (25-30°C) for 12-24 hours to allow for dye fixation.[17]
-
-
Wash-off:
-
After the batching period, unroll the fabric and subject it to a thorough wash-off procedure similar to the one described in the exhaust method (cold rinse, hot rinse, soaping at the boil, and final rinses) to remove unfixed dye.
-
-
Drying: Dry the washed fabric.
Visualized Workflow
The following diagram illustrates the general workflow for the exhaustion dyeing of cotton with this compound.
Caption: Workflow for Exhaustion Dyeing of Cotton.
References
- 1. biosynth.com [biosynth.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound at Best Price in Mumbai, Maharashtra | Neha-chem [tradeindia.com]
- 4. textilelearner.net [textilelearner.net]
- 5. textilelearner.net [textilelearner.net]
- 6. textilelearner.net [textilelearner.net]
- 7. mdpi.com [mdpi.com]
- 8. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is Soda Ash, and How Do You Use It [marthastewart.com]
- 11. bluelakechem.com [bluelakechem.com]
- 12. Auxiliaries for dyeing – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 13. Effect of Varying Concentration of Soda Ash on Fastness Properties of Reactive Dyed Cotton Fabric [article.sapub.org]
- 14. textileengineering.net [textileengineering.net]
- 15. fineotex.com [fineotex.com]
- 16. cottoninc.com [cottoninc.com]
- 17. clustercollaboration.eu [clustercollaboration.eu]
- 18. textilelearner.net [textilelearner.net]
Application Note: Monitoring Electrochemical Oxidation of Reactive Red 180
Introduction
Reactive Red 180 is a widely used azo dye in the textile industry, characterized by its vibrant color and high fixation rates to cellulosic fibers.[1] However, the complex aromatic structure of this compound makes it resistant to conventional wastewater treatment methods, leading to significant environmental concerns due to the colored effluents discharged. Electrochemical oxidation presents a promising and effective advanced oxidation process (AOP) for the degradation and mineralization of this persistent dye into less harmful compounds.[2][3] This application note provides a comprehensive overview and detailed protocols for monitoring the electrochemical oxidation of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.
The fundamental principle behind the electrochemical degradation of this compound involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), at the anode surface. These powerful oxidizing agents attack the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule, leading to its decolorization and eventual mineralization into CO2, H2O, and inorganic ions. The process can occur through direct electron transfer at the anode or indirect oxidation via electro-generated mediators in the bulk solution.[3]
Monitoring the efficacy of the electrochemical oxidation process is crucial for optimizing operational parameters and ensuring complete degradation of the dye. This typically involves tracking the decolorization rate, the reduction in total organic carbon (TOC), and the identification of degradation byproducts.
Quantitative Data Summary
The efficiency of the electrochemical oxidation of reactive red dyes is influenced by several key parameters, including current density, initial pH, and the type of supporting electrolyte. The following table summarizes typical quantitative data obtained from studies on the electrochemical degradation of reactive red dyes.
| Parameter | Condition | Result | Reference |
| Decolorization Efficiency | Current Density: 10 mA/cm² | Complete decolorization achieved in minutes | [2] |
| Current Density: 30 mA/cm² | Complete decolorization achieved in minutes | [2] | |
| pH: 3 | Improved performance compared to alkaline conditions | [2] | |
| pH: 7 | 94% color removal at optimal conditions | [3] | |
| Electrolyte: 0.05M Na2SO4 + 0.05M NaCl | Favored decolorization due to chlorine/hypochlorite generation | [2] | |
| Mineralization Efficiency (TOC Removal) | pH: 3 | Higher mineralization compared to alkaline conditions | [2] |
| With Hypochlorite | Maximum of 35% TOC removal | [2] | |
| Optimal Operating Conditions (for Reactive Red 195) | Electrolyte Concentration (NaCl) | 0.075% | [3] |
| Current Density | 3.75 mA/cm² | [3] | |
| pH | 7 | [3] | |
| Stirring Speed | 250 rpm | [3] |
Experimental Protocols
This section provides detailed methodologies for conducting and monitoring the electrochemical oxidation of this compound.
Preparation of Reagents and Materials
-
This compound Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Working solutions of desired concentrations (e.g., 100 mg/L) can be prepared by diluting the stock solution.
-
Supporting Electrolyte: Prepare solutions of supporting electrolytes such as sodium sulfate (Na₂SO₄) and/or sodium chloride (NaCl) at a typical concentration of 0.05 M.[2]
-
pH Adjustment: Use dilute sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) to adjust the initial pH of the dye solution.
-
Electrodes:
-
Electrolytic Cell: An undivided glass beaker (e.g., 500 mL) can be used as the electrolytic cell.[3]
-
Power Supply: A DC power supply capable of operating in either galvanostatic (constant current) or potentiostatic (constant potential) mode.
-
Analytical Instruments:
-
UV-Visible Spectrophotometer for monitoring decolorization.
-
Total Organic Carbon (TOC) Analyzer for assessing mineralization.
-
(Optional) High-Performance Liquid Chromatography (HPLC) for identifying intermediate products.[4]
-
Electrochemical Oxidation Procedure
-
Cell Assembly: Place a known volume of the this compound working solution containing the supporting electrolyte into the electrolytic cell.
-
Electrode Placement: Position the anode and cathode in the solution, maintaining a fixed distance between them.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.
-
Electrolysis:
-
Sampling: Withdraw aliquots of the solution at regular time intervals for analysis.
Monitoring Protocols
-
Decolorization Measurement:
-
Measure the absorbance of the collected samples at the maximum wavelength (λmax) of this compound (around 540 nm) using a UV-Visible spectrophotometer.[5]
-
Calculate the decolorization efficiency using the following formula: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
Mineralization Assessment:
-
Measure the Total Organic Carbon (TOC) of the samples using a TOC analyzer.
-
Calculate the mineralization efficiency using the following formula: Mineralization Efficiency (%) = [(TOC₀ - TOCₜ) / TOC₀] * 100 where TOC₀ is the initial Total Organic Carbon and TOCₜ is the Total Organic Carbon at time t.
-
Visualizations
Caption: Experimental workflow for monitoring the electrochemical oxidation of this compound.
Caption: Simplified degradation pathway of this compound via electrochemical oxidation.
References
Application Notes and Protocols for Reactive Red 180 in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Reactive Red 180
This compound (C.I. 181055) is a synthetic dye characterized by the presence of an azo chromophore (-N=N-) and a reactive vinyl sulfone group.[1] The vinyl sulfone group allows the dye to form stable, covalent bonds with nucleophilic groups such as amines and hydroxyls present in proteins and other biomolecules. This property is the basis for its use as a permanent dye in the textile industry and suggests its potential for covalently labeling cellular structures.
However, the fluorescence of azo dyes is often weak due to the azo bond acting as a fluorescence quencher.[2] While some azo dyes have been synthesized to be fluorescent, the specific fluorescent properties of this compound have not been characterized in the context of microscopy applications. One study on the bacterial decolorization of this compound noted a maximum absorbance peak in the UV-Vis spectrum at 540 nm, which indicates its color but does not provide information about its fluorescence emission.[3]
Physicochemical and General Properties
A summary of the available data for this compound is presented below. It is important to reiterate that crucial fluorescence data for microscopy applications are absent.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| CAS Number | 72828-03-6 | [1] |
| Appearance | Red powder | [4] |
| Solubility | 50 g/L in water | [1] |
| UV-Vis Absorbance Max | ~540 nm | [3] |
| Excitation Maximum | Not Reported | |
| Emission Maximum | Not Reported | |
| Fluorescence Quantum Yield | Not Reported | |
| Photostability | Not Reported | |
| Reactive Group | Vinyl Sulfone | [5] |
Hypothetical Application in Microscopy: Live/Dead Cell Discrimination
Based on the properties of other reactive dyes, a potential application for this compound in microscopy could be for live/dead cell discrimination. The principle relies on the integrity of the cell membrane. In live cells with intact membranes, the dye would be excluded and only react with cell surface proteins, resulting in dim fluorescence. In dead cells with compromised membranes, the dye could enter the cytoplasm and covalently bind to abundant intracellular proteins, leading to a much brighter signal.
Below is a generalized experimental workflow for such an application.
Caption: Generalized workflow for cell staining with a reactive dye.
Detailed Hypothetical Protocols
Disclaimer: The following protocols are generalized and based on methodologies for other reactive dyes. The optimal concentrations, incubation times, and buffers for this compound would need to be determined empirically.
Protocol 1: Staining of Suspension Cells for Live/Dead Analysis
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein-containing buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Suspension cells
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest suspension cells by centrifugation.
-
Wash the cells once with protein-free PBS.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Further dilute the stock solution in protein-free PBS to a working concentration. Note: The optimal working concentration would need to be determined by titration (e.g., starting with a range of 1:250 to 1:2000 dilution).
-
-
Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2-3 volumes of a protein-containing buffer (e.g., PBS with 2% FBS) to stop the reaction.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in the protein-containing buffer.
-
Repeat the wash step.
-
-
Imaging:
-
Resuspend the final cell pellet in an appropriate imaging buffer.
-
Mount a drop of the cell suspension on a microscope slide with a coverslip.
-
Image immediately using a fluorescence microscope with appropriate filters (to be determined based on the unknown spectral properties of this compound).
-
Protocol 2: Staining of Adherent Cells for Live/Dead Analysis
Materials:
-
Adherent cells cultured on coverslips
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein-free buffer (e.g., Dulbecco's PBS)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the adherent cells on coverslips.
-
Wash the cells twice with PBS.
-
-
Dye Preparation:
-
Prepare the this compound working solution as described in Protocol 1.
-
-
Staining:
-
Add the working solution to the coverslips to fully cover the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the dye solution.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope.
-
Logical Relationship for Reactive Dye Staining
The underlying principle of using a reactive dye for live/dead cell discrimination is based on the state of the cell membrane.
Caption: Logic diagram for reactive dye-based live/dead cell staining.
Conclusion and Future Directions
While this compound possesses a reactive group that could theoretically be used for covalent labeling of cellular components, its utility as a fluorescent dye in microscopy is currently unsubstantiated due to a critical lack of published data on its fluorescent properties. Researchers and drug development professionals interested in using this dye would first need to perform fundamental spectroscopic analysis to determine its excitation and emission spectra, quantum yield, and photostability. Should it exhibit favorable fluorescent characteristics, further optimization of staining protocols would be necessary. Until such data becomes available, the use of well-characterized, commercially available fluorescent reactive dyes is recommended for reliable and reproducible results in microscopy.
References
Application Notes: Reactive Red 180 in Textile Effluent Analysis
Introduction
Reactive Red 180 is a widely used synthetic azo dye in the textile industry for coloring cellulosic fibers like cotton.[1] Its molecular structure contains one or more azo groups (-N=N-), which are resistant to breakdown, leading to significant environmental persistence.[2][3] During the dyeing process, a substantial portion of the dye does not bind to the fabric and is released into wastewater, making it a major source of water pollution.[4][5] The discharge of effluents containing this compound and other azo dyes is problematic due to their high stability to light and microbial attack, their potential to reduce sunlight penetration in water bodies, and the carcinogenic and mutagenic nature of their degradation products (aromatic amines).[2][6][7] Consequently, this compound serves as a model compound in numerous environmental studies focused on developing and optimizing treatment technologies for textile effluents.
These notes provide an overview of the application of this compound in laboratory and pilot-scale studies, focusing on various degradation techniques and analytical protocols.
Physicochemical Properties of this compound
| Property | Value / Description | Reference |
| Dye Class | Reactive Azo Dye | [3] |
| Appearance | Bluish-red powder | [1] |
| Solubility in Water | 50 g/L | [1] |
| Major Functional Groups | Azo (-N=N-), Sulfonyl (-SO2-), Hydroxyl (-OH) | [1] |
| Application | Dyeing and printing of cellulose fibers | [1] |
Quantitative Data on Degradation of this compound
Various methods have been investigated for the decolorization and degradation of this compound from aqueous solutions. The efficiency of these methods is summarized below.
Table 1: Biological Treatment Methods
| Organism/Consortium | Initial Dye Conc. | Optimal Conditions | Time | Decolorization Efficiency | Reference |
| Citrobacter sp. CK3 | 200 mg/L | Anaerobic, 4 g/L glucose, pH 7.0, 32°C | 36 h | ~95% | [8] |
| Aeromonas hydrophila SK16 (Bio-AOP with H2O2) | Not Specified | Combined biological and AOPs-H2O2 (4%) | Not Specified | 100% | [9] |
| Bacterial Isolate-1 (Unidentified) | 250 mg/L | Sucrose as carbon source, pH 5.5, 36°C | 60 h | 93.59% | [2] |
| Bacterial Isolate-2 (Unidentified) | 250 mg/L | Sucrose as carbon source, pH 6.0, 36°C | 60 h | 91.55% | [2] |
Table 2: Chemical and Photochemical Treatment Methods
| Treatment Method | Initial Dye Conc. | Optimal Conditions | Time | Decolorization Efficiency | Reference |
| H2O2 / Solar Light | 100 mg/L | pH 7.0, 700 mM H2O2 | 13 h | 100% | |
| TiO2/Xanthan Gum / Solar Light | 25 mg/L | pH 5.0, 25 mg/L catalyst, 400 mg/L H2O2 | 120 min | 92.5% | |
| Fenton Process (Remazol Red) | Not Specified | 1 g/L catalyst, 1.0 M H2O2 | 24 h | 96.5% | [9] |
| Adsorption (Activated Coconut Leaf Stalk) | 60 mg/L | pH 5.0 | 120 min | 88.73% | [10] |
Experimental Protocols
Protocol 1: Bacterial Decolorization of this compound
Objective: To evaluate the capability of a bacterial isolate to decolorize this compound under microaerophilic/anaerobic conditions.
Materials and Reagents:
-
Bacterial strain (e.g., Citrobacter sp.)
-
Nutrient Broth or Minimal Salt Medium
-
This compound stock solution (1000 mg/L)
-
Glucose (or other carbon source like sucrose)[2]
-
Sterile Erlenmeyer flasks (250 mL)
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Inoculum Preparation: Cultivate the bacterial strain in nutrient broth at its optimal temperature (e.g., 32-37°C) for 16-24 hours to reach the logarithmic growth phase.[11]
-
Decolorization Assay Setup:
-
In a 250 mL Erlenmeyer flask, add 100 mL of sterile nutrient medium.
-
Add this compound stock solution to achieve the desired final concentration (e.g., 100-250 mg/L).[2]
-
Add a supplementary carbon source, such as glucose to a final concentration of 4 g/L, which often enhances decolorization.[8]
-
Adjust the pH of the medium to the optimal level (e.g., pH 7.0) using sterile HCl or NaOH.[8]
-
Inoculate the medium with 5% (v/v) of the prepared bacterial culture.
-
A control flask should be prepared under the same conditions without the bacterial inoculum.
-
-
Incubation: Incubate the flasks under static (microaerophilic/anaerobic) conditions at the optimal temperature (e.g., 32°C) for a specified period (e.g., 36-72 hours).[8][9] Static conditions are often preferred as oxygen can inhibit the azoreductase enzyme responsible for breaking the azo bond.[11]
-
Sample Analysis:
-
At regular time intervals, withdraw 3-5 mL of the culture medium.
-
Centrifuge the sample at 5,000-10,000 rpm for 15 minutes to separate the bacterial cells.[12]
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (typically around 540 nm) using a UV-Vis spectrophotometer.[8]
-
-
Data Analysis: Calculate the percentage of decolorization using the following formula:
-
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Solar-Assisted Photocatalytic Degradation
Objective: To assess the degradation of this compound using a solar-assisted advanced oxidation process (AOP) with H2O2.
Materials and Reagents:
-
This compound solution (e.g., 100 mg/L)
-
Hydrogen Peroxide (H2O2, 30% or 50%)
-
Borosilicate glass flasks or beakers
-
pH meter
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Sunlight source (natural)
Procedure:
-
Reaction Setup:
-
Initiation of Photocatalysis:
-
Add the optimized concentration of H2O2 (e.g., to a final concentration of 700 mM) to the dye solution.[13]
-
Immediately expose the flask to direct sunlight. Record the light intensity (lux) if possible.
-
Start a timer. A control experiment should be run in the dark to quantify any non-photocatalytic degradation.
-
-
Monitoring:
-
Withdraw aliquots of the solution at set time intervals (e.g., every 60 minutes).
-
Measure the absorbance of each aliquot at the λmax of the dye to monitor the decolorization process.
-
-
Termination: Continue the experiment until maximum or complete decolorization is achieved.
-
Data Analysis: Calculate the decolorization percentage as described in Protocol 1. The degradation kinetics can be modeled using pseudo-first-order kinetics.[14]
Protocol 3: Phytotoxicity Assessment of Treated Effluent
Objective: To evaluate the toxicity of this compound and its degradation products on seed germination and plant growth.
Materials and Reagents:
-
Seeds of a sensitive indicator plant (e.g., Vigna radiata - mung bean).[9]
-
Untreated this compound solution (control).
-
Degraded this compound solution (treated sample).
-
Distilled water (negative control).
-
Sterile Petri dishes with filter paper or cotton.
Procedure:
-
Seed Sterilization: Surface sterilize the seeds with a brief wash in 0.1% mercuric chloride or 1% sodium hypochlorite, followed by several rinses with sterile distilled water.
-
Germination Assay:
-
Place a sterile filter paper or a layer of cotton in each Petri dish.
-
Arrange 10-20 seeds evenly in each dish.
-
Moisten the seeds with 5-10 mL of the respective solutions: (a) distilled water, (b) untreated dye solution, and (c) treated dye solution.
-
Incubate the plates in the dark or under a light/dark cycle at room temperature for 5-7 days.
-
-
Data Collection:
-
After the incubation period, measure the following parameters:
-
Germination percentage (%).
-
Plumule (shoot) length (cm).
-
Radicle (root) length (cm).
-
-
-
Data Analysis: Compare the germination percentage and growth parameters of seeds exposed to the treated effluent with those of the positive (untreated dye) and negative (distilled water) controls. A significant improvement in germination and growth in the treated sample compared to the untreated sample indicates successful detoxification.[9]
Visualizations
Caption: General experimental workflow for textile effluent studies using this compound.
Caption: Proposed biological degradation pathway of this compound.[9]
Caption: Mechanism of solar-assisted Advanced Oxidation Process (AOP) for dye degradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ijcmas.com [ijcmas.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. tlr-journal.com [tlr-journal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 13. ijrar.com [ijrar.com]
- 14. mdpi.com [mdpi.com]
Application Notes: Staining Natural Fibers with Reactive Red 180
Introduction
Reactive Red 180 is a vinyl sulfone-type reactive dye widely used for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] Reactive dyes form a covalent bond with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness.[2][3] The dyeing process is typically carried out in an alkaline medium, with the addition of an electrolyte, such as sodium chloride or sodium sulfate, to promote dye exhaustion.[2][4] This document provides a detailed protocol for the application of this compound to natural fibers for research and development purposes.
Principle of Staining
The staining mechanism of this compound involves two main stages: exhaustion and fixation.
-
Exhaustion: In a neutral dyebath, the addition of an electrolyte (salt) reduces the negative surface charge of the natural fibers, allowing the anionic dye molecules to approach and adsorb onto the fiber surface.[2][5]
-
Fixation: The addition of an alkali, such as sodium carbonate, raises the pH of the dyebath. This catalyzes a nucleophilic substitution reaction between the reactive group of the dye and the hydroxyl groups of the cellulose, forming a stable covalent bond.[3][6]
Key Parameters Influencing Staining
Several factors can influence the efficiency and quality of the staining process:
-
Dye Concentration: Higher dye concentrations generally lead to deeper shades, but excessive concentrations can lead to aggregation and reduced color yield.[5]
-
Salt Concentration: The addition of salt is crucial for dye exhaustion. The optimal concentration depends on the dye and the desired shade depth.[4][5]
-
Alkali Concentration: The alkali is essential for the fixation of the dye to the fiber. The pH of the dyebath should be carefully controlled to ensure optimal fixation without causing significant dye hydrolysis.[3][7][8]
-
Temperature: Temperature affects the rate of dye diffusion and fixation. The optimal temperature for this compound is typically in the range of 60-80°C.[9][10]
-
Liquor Ratio: The ratio of the volume of the dyebath to the weight of the fabric can influence dye uptake and levelness.
Quantitative Data Summary
The following table summarizes the effect of key parameters on the color strength (K/S value) of fabrics dyed with reactive red dyes. The K/S value is a measure of the color depth of the dyed fabric.
| Parameter | Condition | Fiber Type | Reactive Dye | K/S Value | Reference |
| Alkali Concentration | 6 g/L | Cotton | Novacron Red S-B (1%) | 0.029 | [7] |
| 7 g/L | Cotton | Novacron Red S-B (1%) | 0.032 | [7] | |
| 8 g/L | Cotton | Novacron Red S-B (1%) | 0.046 | [7] | |
| 9 g/L | Cotton | Novacron Red S-B (1%) | 0.035 | [7] | |
| 10 g/L | Cotton | Novacron Red S-B (1%) | 0.028 | [7] | |
| Temperature | 40°C | Cotton | Novacron Red S-B (1%) | - | |
| 50°C | Cotton | Novacron Red S-B (1%) | - | [10] | |
| 60°C | Cotton | Novacron Red S-B (1%) | Highest | ||
| 70°C | Cotton | Novacron Red S-B (1%) | - | [10] | |
| 80°C | Cotton | Novacron Red S-B (1%) | Lower | ||
| Salt Concentration | Varied (e.g., 40-80 g/l) | Cotton | Remazol Red RGB | Increased K/S with increased salt up to a point |
Note: The data presented is for similar reactive red dyes and illustrates general trends. Optimal conditions for this compound may vary.
Experimental Protocol
This protocol describes the exhaust dyeing of cotton fabric with this compound.
Materials:
-
This compound dye powder
-
Natural fiber fabric (e.g., scoured and bleached cotton)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Deionized water
-
Laboratory dyeing machine or water bath with a stirrer
-
Beakers and graduated cylinders
-
pH meter
-
Spectrophotometer for color measurement (optional)
Procedure:
-
Preparation of Dyebath:
-
Calculate the required amount of this compound dye based on the weight of the fabric (o.w.f - on the weight of fabric). For a 1% shade, use 1 g of dye for every 100 g of fabric.
-
Make a paste of the dye powder with a small amount of cold water. Add warm water (around 50°C) to dissolve the dye completely.[2]
-
Prepare the dyebath with the required volume of deionized water to achieve the desired liquor ratio (e.g., 1:20).
-
Add the dissolved dye solution to the dyebath and mix well.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the pre-wetted fabric into the dyebath at room temperature.
-
Run the dyeing machine or stir the bath for 10-15 minutes to ensure even wetting of the fabric.
-
Gradually add the required amount of salt (e.g., 60 g/L) to the dyebath in portions over 15-20 minutes.[2]
-
Slowly raise the temperature of the dyebath to the optimal dyeing temperature (e.g., 60°C) over 30 minutes.[9][10]
-
Continue dyeing at this temperature for 30 minutes, ensuring continuous agitation.
-
-
Dyeing - Fixation Phase:
-
Rinsing and Soaping:
-
After dyeing, drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water until the water runs clear.
-
Perform a soaping treatment to remove any unfixed dye. This is typically done by washing the fabric in a solution containing 1-2 g/L of a non-ionic detergent at a near-boil temperature for 10-15 minutes.
-
Rinse the fabric again with warm and then cold water.
-
Squeeze the excess water and air-dry the fabric.
-
Visualization of the Experimental Workflow
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 5. thaiscience.info [thaiscience.info]
- 6. Buy this compound (EVT-1635014) | 85586-40-9 [evitachem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jsaer.com [jsaer.com]
- 11. textilecoach.net [textilecoach.net]
Application Notes and Protocols for Photocatalytic Degradation of Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photocatalytic degradation of the azo dye Reactive Red 180 (RR 180). The information compiled herein is intended to guide researchers in setting up and conducting experiments for the efficient removal of this pollutant from aqueous solutions using various photocatalytic methods.
Introduction to Photocatalytic Degradation
Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor photocatalysts to break down organic pollutants into simpler, less harmful substances upon exposure to a suitable light source. This technology offers an effective and environmentally friendly approach for the treatment of industrial effluents containing recalcitrant dyes like this compound. The process is initiated when the photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are powerful oxidizing agents.
Common Photocatalysts for RR 180 Degradation
Several semiconductor materials have been investigated for the photocatalytic degradation of RR 180. The most common and effective photocatalysts include:
-
Titanium Dioxide (TiO₂): Widely used due to its high photocatalytic activity, chemical stability, non-toxicity, and low cost. It is effective under UV irradiation.
-
Zinc Oxide (ZnO): Another efficient photocatalyst with a wide band gap similar to TiO₂. It is also readily available and has demonstrated high degradation rates for azo dyes.[1]
-
Nitrogen-doped Titanium Dioxide (N-doped TiO₂): This modified form of TiO₂ exhibits enhanced photocatalytic activity under visible light, making it a promising candidate for solar-powered degradation processes.[2][3]
-
Composite Photocatalysts (e.g., ZnS/ZnO): Heterostructures of different semiconductors can improve charge separation and light absorption, leading to enhanced photocatalytic efficiency.
Experimental Protocols
This section outlines the detailed methodologies for key experiments involved in the photocatalytic degradation of this compound.
Synthesis of Photocatalysts
This protocol describes a common sol-gel method for the synthesis of TiO₂ nanoparticles.[4][5]
Materials:
-
Titanium (IV) isopropoxide (TTIP) (precursor)
-
Isopropyl alcohol (IPA) (solvent)
-
Deionized water
-
Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (catalyst)
-
Beakers, magnetic stirrer, and hot plate
-
Furnace for calcination
Procedure:
-
Prepare a solution of deionized water and isopropyl alcohol.
-
In a separate beaker, dissolve a specific amount of titanium (IV) isopropoxide in isopropyl alcohol.
-
Slowly add the TTIP solution to the water-IPA mixture under vigorous stirring.
-
Add a few drops of nitric acid or acetic acid to catalyze the hydrolysis reaction.
-
Continue stirring for a few hours until a gel is formed.
-
Age the gel for 24-48 hours at room temperature.
-
Dry the gel in an oven at 80-100 °C to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a furnace at a specified temperature (e.g., 400-500 °C) for several hours to obtain crystalline TiO₂ nanoparticles.[4]
This protocol details the synthesis of ZnO nanoparticles via a co-precipitation method.[6]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) (precursor)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (precipitating agent)
-
Deionized water
-
Beakers, magnetic stirrer, and hot plate
-
Centrifuge and oven
Procedure:
-
Prepare an aqueous solution of the zinc precursor (e.g., 0.1 M zinc nitrate).
-
Prepare an aqueous solution of the precipitating agent (e.g., 0.2 M NaOH).
-
Slowly add the NaOH solution dropwise to the zinc nitrate solution under constant stirring.
-
A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
Continue stirring for a couple of hours to ensure complete precipitation.
-
Separate the precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted chemicals.
-
Dry the precipitate in an oven at 60-80 °C.
-
Calcine the dried powder at a high temperature (e.g., 400-500 °C) to convert Zn(OH)₂ to ZnO nanoparticles.
Photocatalytic Degradation Experiment
This protocol describes a typical batch experiment for the photocatalytic degradation of this compound.
Materials and Equipment:
-
Photocatalyst (e.g., TiO₂, ZnO, or N-doped TiO₂)
-
This compound dye
-
Deionized water
-
Photoreactor (a beaker or a specialized reactor vessel) equipped with a light source (e.g., UV lamp or visible light lamp)[7]
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L).
-
Catalyst Dispersion: Add a specific amount of the photocatalyst (e.g., 0.1-1.0 g/L) to the dye solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface. Take a sample at the end of this period to determine the initial concentration after adsorption.
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. The reactor should be kept at a constant temperature.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
-
Sample Analysis: Immediately filter the collected samples through a 0.45 µm filter to remove the catalyst particles.
-
Concentration Measurement: Measure the absorbance of the filtered samples at the maximum absorption wavelength (λmax) of this compound (around 540 nm) using a UV-Vis spectrophotometer.[8]
-
Degradation Calculation: Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye (after the dark adsorption period) and Cₜ is the concentration at time t.
Analytical Protocol: UV-Vis Spectrophotometry
Procedure:
-
Wavelength Scan: To determine the maximum absorption wavelength (λmax) of this compound, scan the absorbance of a known concentration of the dye solution over a wavelength range (e.g., 400-700 nm).[9]
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the unknown samples at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown samples.
Data Presentation
The following tables summarize quantitative data from various studies on the photocatalytic degradation of this compound under different experimental conditions.
Table 1: Photocatalytic Degradation of this compound using TiO₂
| Initial Dye Conc. (mg/L) | Catalyst Dose (g/L) | pH | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| 50 | 1.0 | 3 | UV | 180 | ~95 | [10] |
| 25 | 0.25 | 5 | Solar | 120 | 92.5 | [11] |
| 10 | 1.0 | 5.85 | UV | 90 | Optimized | [12] |
Table 2: Photocatalytic Degradation of this compound using ZnO
| Initial Dye Conc. (mg/L) | Catalyst Dose (g/L) | pH | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| 20 | 1.0 | 8 | UV | 180 | 47.8 | [13] |
| - | - | - | UV | 100 | >98 (with Er-doped ZnO) | [14] |
Table 3: Photocatalytic Degradation of this compound using Other Methods
| Method | Initial Dye Conc. (mg/L) | Catalyst/Oxidant | pH | Light Source | Irradiation Time (h) | Degradation Efficiency (%) | Reference |
| N-doped TiO₂ | - | N-doped TiO₂ | - | Visible | 3 | - | [2] |
| H₂O₂/Solar | 100 | 700 mM H₂O₂ | 7 | Solar | 9 | 100 | [15] |
| TiO₂/Oxone | - | TiO₂ and Oxone | - | Visible | 5 | ~80 (mineralization) | [16] |
Kinetic Analysis: Langmuir-Hinshelwood Model
The kinetics of the photocatalytic degradation of organic pollutants can often be described by the Langmuir-Hinshelwood (L-H) model.[17][18] This model relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀).
The L-H equation is given by: r₀ = (k * K * C₀) / (1 + K * C₀)
where:
-
r₀ is the initial rate of degradation.
-
k is the reaction rate constant.
-
K is the adsorption coefficient of the reactant onto the photocatalyst surface.
For low initial concentrations, the equation can be simplified to a pseudo-first-order kinetic model: ln(C₀ / Cₜ) = k_app * t
where:
-
k_app is the apparent pseudo-first-order rate constant.
Protocol for Kinetic Analysis:
-
Conduct the photocatalytic degradation experiment as described in section 3.2.
-
Plot ln(C₀ / Cₜ) versus irradiation time (t).
-
If the plot is linear, it indicates that the degradation follows pseudo-first-order kinetics.
-
The slope of the line gives the apparent rate constant (k_app).
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: General experimental workflow for photocatalyst synthesis and degradation.
Caption: Simplified mechanism of photocatalytic degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior of N-Doped TiO2 and N-Doped ZnO in Photocatalytic Azo Dye Degradation under UV and Visible Light Irradiation: A Preliminary Investigation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. fardapaper.ir [fardapaper.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. worldwidejournals.com [worldwidejournals.com]
- 15. ijrar.com [ijrar.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bacterial Degradation of Reactive Red 180 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the bacterial degradation of the azo dye Reactive Red 180 (RR180), a common pollutant in textile industry wastewater. The following sections detail the isolation and screening of potent bacterial strains, optimization of degradation conditions, and assessment of the treated effluent's toxicity.
Introduction
This compound is a widely used synthetic azo dye in the textile industry, known for its vibrant color and high fixation rates. However, a significant portion of the dye is lost during the dyeing process, leading to colored wastewater effluents that are aesthetically displeasing and pose a significant environmental threat. The complex aromatic structure and the presence of azo bonds (-N=N-) make these dyes recalcitrant to conventional wastewater treatment methods. Microbial degradation, particularly by bacteria, offers a cost-effective and environmentally friendly alternative for the complete mineralization of these hazardous compounds. Certain bacteria, under specific conditions, can cleave the azo bonds using enzymes like azoreductase, leading to the formation of less toxic, and often colorless, aromatic amines that can be further mineralized.[1]
This document outlines the methodologies to isolate, characterize, and apply bacteria for the bioremediation of RR180-contaminated wastewater.
Data Presentation: Optimal Conditions for Bacterial Degradation of Reactive Dyes
The efficiency of bacterial degradation of reactive dyes is influenced by several physicochemical parameters. The following table summarizes the optimal conditions for the degradation of this compound and other similar reactive dyes by various bacterial strains and consortia, as reported in the literature.
| Bacterial Strain/Consortium | Dye | Optimal pH | Optimal Temperature (°C) | Optimal Dye Concentration (mg/L) | Carbon Source | Decolorization Efficiency (%) | Incubation Time (hours) | Reference |
| Citrobacter sp. CK3 | This compound | 7.0 | 32 | 200 | Glucose (4 g/L) | ~95 | 36 | [2] |
| Gram-positive rod (Isolate-1) | Reactive Red | 5.5 | 36 | 250 | Sucrose | 93.59 | 60 | [3] |
| Gram-negative bacteria (Isolate-2) | Reactive Red | 6.0 | 36 | 250 | Sucrose | 91.55 | 60 | [4][3] |
| Pseudomonas aeruginosa, Serratia marcescens, Enterobacter sp. (Consortium JR3) | Reactive Red 120 | 8.0 | 35 | 200 | Ammonium Sulphate (0.7 g/L) | 82.9 | Not Specified | [5] |
| Proteus vulgaris NCIM-2027 and Micrococcus glutamicus NCIM-2168 (Consortium GR) | Green HE4BD | Not Specified | Not Specified | Not Specified | Agricultural waste extracts | High | 24 | [6] |
| Bacillus albus DD1 | Reactive Black 5 | 7.0 | 40 | 50 | Yeast Extract (1%) | 98 | 38 | |
| Klebsiella pneumoniae OS-3 and Bacillus tropicus OS-8 | Blue FNR, Novacron Navy, Novacron Deep Cherry | 6.0-8.0 | 37 | 100 | Starch, Sucrose, Glucose | High | 72 |
Experimental Protocols
Protocol 1: Isolation and Screening of this compound Degrading Bacteria
Objective: To isolate and screen bacterial strains from contaminated environments with the ability to decolorize and degrade this compound.
Materials:
-
Soil or water samples from textile industry effluent discharge sites.
-
Enrichment Medium: Nutrient Broth or a minimal salt medium (MSM) supplemented with 100 mg/L this compound.
-
Screening Plates: Nutrient Agar or MSM Agar plates containing 100 mg/L this compound.
-
Sterile glassware, incubator, shaker, centrifuge.
Procedure:
-
Enrichment:
-
Collect 1 g of soil or 1 mL of water from a contaminated site.
-
Inoculate it into a 250 mL Erlenmeyer flask containing 100 mL of sterile enrichment medium.
-
Incubate at 30-37°C for 48-72 hours under shaking (150 rpm) or static conditions.[7] Static conditions are often preferred initially to create a microaerophilic or anaerobic environment conducive to azoreductase activity.
-
-
Isolation:
-
After incubation, perform serial dilutions of the enriched culture in sterile saline (0.85% NaCl).
-
Spread 0.1 mL of appropriate dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto the screening agar plates.
-
Incubate the plates at 30-37°C for 24-48 hours.
-
-
Screening:
-
Observe the plates for bacterial colonies surrounded by a clear zone of decolorization.
-
Select and purify the promising colonies by repeated streaking on fresh screening plates.
-
Preserve the pure isolates for further studies.
-
Protocol 2: Decolorization and Degradation Assay
Objective: To quantify the decolorization and degradation of this compound by the isolated bacterial strains.
Materials:
-
Pure bacterial isolates.
-
Liquid medium (e.g., Nutrient Broth or MSM) containing a known concentration of this compound (e.g., 100 mg/L).
-
UV-Vis Spectrophotometer.
-
Centrifuge.
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the pure isolate into 50 mL of sterile nutrient broth and incubate overnight at 37°C.
-
Harvest the cells by centrifugation and wash with sterile saline to remove any residual medium components.
-
Resuspend the cell pellet in saline to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Decolorization Assay:
-
Inoculate a specific volume (e.g., 1-5% v/v) of the prepared inoculum into 100 mL of the liquid medium containing this compound.
-
Incubate under optimized conditions (e.g., 37°C, static or shaking).
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the culture.
-
Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 540 nm) using a UV-Vis spectrophotometer.[2]
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
-
Confirmation of Biodegradation:
-
To distinguish between biosorption and biodegradation, compare the results with a heat-killed or autoclaved bacterial control. Significant color removal by live cells compared to minimal removal by dead cells suggests biodegradation.
-
Further confirmation can be achieved by analyzing the degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the parent dye peak and the appearance of new peaks corresponding to metabolites confirm biodegradation.[8]
-
Protocol 3: Phytotoxicity Assessment of Treated Effluent
Objective: To evaluate the toxicity of the bacterially-treated this compound effluent on seed germination and plant growth.
Materials:
-
Seeds of a sensitive plant species (e.g., Vigna radiata (mung bean), Sorghum vulgare, Triticum aestivum (wheat)).
-
Sterile Petri dishes with filter paper.
-
Untreated dye solution (control).
-
Bacterially-treated (decolorized) effluent.
-
Distilled water (negative control).
-
Incubator.
Procedure:
-
Preparation of Test Solutions:
-
Use the untreated RR180 solution at the initial concentration.
-
Use the supernatant of the decolorized culture after centrifugation to remove bacterial cells.
-
-
Seed Germination Assay:
-
Surface sterilize the seeds with a mild disinfectant (e.g., 0.1% HgCl₂ for 1-2 minutes) and wash thoroughly with sterile distilled water.
-
Place a sterile filter paper in each Petri dish and moisten it with 5 mL of the respective test solution (distilled water, untreated dye, treated effluent).
-
Place a known number of seeds (e.g., 10-20) in each Petri dish.
-
Incubate the plates in the dark at room temperature (25-28°C) for 3-5 days.
-
-
Data Analysis:
-
After the incubation period, record the number of germinated seeds in each plate.
-
Measure the length of the radicle (root) and plumule (shoot) for each germinated seed.
-
Calculate the germination percentage and the vigor index.
-
A significant increase in germination percentage and seedling growth in the treated effluent compared to the untreated dye indicates successful detoxification.[9][10]
-
Visualizations
Caption: Experimental workflow for bacterial degradation of this compound.
Caption: Simplified pathway of bacterial azo dye degradation.
References
- 1. jabsonline.org [jabsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Advanced Oxidation Processes (AOPs) in Reactive Red 180 Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes, such as Reactive Red 180 (RR-180), are widely used in the textile industry due to their vibrant colors and excellent wash fastness. However, their complex aromatic structures make them resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of these recalcitrant organic pollutants. AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds, leading to their mineralization into simpler, less harmful substances like CO2, H2O, and inorganic ions.[1]
This document provides detailed application notes and protocols for the removal of this compound using various AOPs, including Fenton, photo-Fenton, UV/H2O2, and photocatalysis with titanium dioxide (TiO2).
Overview of AOP Mechanisms
Advanced Oxidation Processes generate highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules. The fundamental mechanisms for the AOPs discussed in this document are outlined below.
Figure 1: Simplified mechanisms of hydroxyl radical generation in different AOPs.
Data Presentation: Comparative Efficacy of AOPs for RR-180 Removal
The following tables summarize quantitative data from various studies on the removal of this compound using different AOPs.
Fenton and Photo-Fenton Processes
| Process | Initial RR-180 Conc. (mg/L) | [Fe²⁺] (ppm) | [H₂O₂] (ppm) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Fenton | Not Specified | 1 g/L (catalyst) | 1.0 M | Not Specified | 1440 | 96.5 | [2] |
| Photo-Fenton | Not Specified | 20 | 78 | 3 | 90 | 100 | [3][4] |
| Photo-Fenton | 150 | [Fe²⁺]/[H₂O₂] molar ratio 1:80 | - | 3 | 10 | 99.9 (Color) | [5][6] |
| Photo-Fenton | 150 | [Fe²⁺]/[H₂O₂] molar ratio 1:80 | - | 3 | 10 | 95 (COD) | [5][6] |
UV/H₂O₂ Process
| Initial RR-180 Conc. (mg/L) | [H₂O₂] | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| 100 | 700 mM | 7 | 780 | 100 | [7][8] |
| Not Specified | 0.5 mL | 3 | 50 | 99.48 | [9] |
| 50 | 1 mL/L | Not Specified | 180 | 88.85 | [10] |
| 100 | 1 mL/L | Not Specified | 180 | 77.7 | [10] |
Photocatalysis (TiO₂)
| Initial RR-180 Conc. (mg/L) | Catalyst | Catalyst Conc. (g/L) | Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Not Specified | Colloidal TiO₂ with oxone | Not Specified | Visible | 300 | ~80 (Mineralization) | [11] |
| 30 | TiO₂ P25 Degussa | 0.1 | 125W Mercury Vapor Lamp | 120 | 99 | [12] |
Other AOPs
| Process | Initial RR-180 Conc. (mg/L) | Conditions | Reaction Time | Degradation Efficiency (%) | Reference |
| Ozonation | Not Specified | High gas-phase ozone conc. | Few minutes | Complete color removal | [13] |
| Electrochemical (BDD electrode) | 100 | j=30 mA cm⁻², acidic pH | ~10 min | Complete decolorization | [14] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for conducting experiments on the degradation of this compound using AOPs.
Figure 2: General workflow for AOP degradation experiments.
Protocol 1: Photo-Fenton Degradation of this compound
This protocol is based on the conditions that achieved 100% degradation.[3][4]
Materials:
-
This compound dye
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Batch reactor (e.g., 250 mL glass beaker)
-
UV lamp
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In the batch reactor, add the desired volume of the RR-180 solution to achieve the target initial concentration.
-
Place the reactor on a magnetic stirrer and begin stirring.
-
Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.[3][4]
-
Add the required amount of FeSO₄·7H₂O to achieve a final concentration of 20 ppm Fe²⁺.[3][4]
-
Position the UV lamp over the reactor.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 78 ppm and simultaneously turning on the UV lamp.[3][4]
-
Collect aliquots of the solution at predetermined time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).
-
Immediately analyze the samples for RR-180 concentration using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
Protocol 2: UV/H₂O₂ Degradation of this compound
This protocol is adapted from studies showing high degradation efficiency.[7][8][9]
Materials:
-
This compound dye
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
UV reactor equipped with a UV lamp (e.g., 254 nm)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 100 mg/L solution of this compound in deionized water.[7][8]
-
Transfer the solution to the UV reactor.
-
While stirring, add hydrogen peroxide to a final concentration of 700 mM.[7][8]
-
Turn on the UV lamp to start the degradation process.
-
Withdraw samples at regular intervals (e.g., every hour) for analysis.
-
Measure the absorbance of the samples using a UV-Vis spectrophotometer to determine the concentration of RR-180.
-
Continue the experiment for up to 13 hours to achieve complete decolorization.[7]
Protocol 3: Photocatalytic Degradation of this compound using TiO₂
This protocol is based on a study demonstrating high efficiency with TiO₂ P25.[12]
Materials:
-
This compound dye
-
Titanium dioxide (TiO₂, P25 Degussa)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Photoreactor with an artificial light source (e.g., 125 W mercury vapor lamp)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a 30 mg/L solution of this compound.[12]
-
Adjust the pH of the solution to acidic conditions, as this is generally favorable for photocatalysis.[12]
-
Add TiO₂ powder to the dye solution to achieve a catalyst concentration of 0.1 g/L.[12]
-
Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Collect samples at specific time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).
-
Before analysis, filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
Analyze the filtrate for RR-180 concentration using a UV-Vis spectrophotometer.
Conclusion
Advanced Oxidation Processes are powerful and effective methods for the degradation of this compound in aqueous solutions. The choice of a specific AOP may depend on factors such as the initial dye concentration, wastewater matrix, operational costs, and desired treatment time. The photo-Fenton process demonstrates very rapid and complete degradation, often within 90 minutes.[3][4] The UV/H₂O₂ process is also highly effective, though it may require longer treatment times.[7] Photocatalysis with TiO₂ offers a reusable catalyst system and achieves high degradation rates.[12] The protocols and data presented herein provide a solid foundation for researchers and scientists to design and implement effective treatment strategies for wastewaters contaminated with this compound.
References
- 1. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeeng.net [jeeng.net]
- 4. researchgate.net [researchgate.net]
- 5. arpnjournals.org [arpnjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.com [ijrar.com]
- 8. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 9. ijret.org [ijret.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Adsorption of Reactive Red 180 onto Single-Walled Carbon nanotubes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The removal of textile dyes from industrial wastewater is a significant environmental challenge due to their complex aromatic structures and synthetic origins, which make them resistant to natural degradation processes. Reactive dyes, such as Reactive Red 180, are widely used in the textile industry and are a common component of colored effluents. Single-walled carbon nanotubes (SWCNTs) have emerged as highly effective adsorbent materials for the removal of these dyes due to their large specific surface area, porous structure, and the presence of various functional groups on their surface. This document provides a comprehensive overview of the methodologies used to study the adsorption of reactive red dyes, with a focus on this compound, onto SWCNTs. The information is compiled from various studies on similar reactive dyes and carbon nanotubes to provide a general framework for research in this area.
Data Presentation
The following tables summarize quantitative data from studies on the adsorption of various reactive red dyes onto carbon nanotubes. This data provides a comparative basis for designing and evaluating experiments with this compound.
Table 1: Adsorption Isotherm Parameters for Reactive Dyes on Carbon Nanotubes
| Adsorbent | Dye | Isotherm Model | q_max (mg/g) | K_L (L/mg) | R² | K_F ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |
| SWCNTs | Reactive Red 120 | Langmuir | - | - | - | - | - | - | [1] |
| CNTs | Procion Red MX-5B | Langmuir | 29.94 - 44.64 | - | >0.99 | - | - | - | [2][3] |
| MWCNTs | Reactive Red M-2BE | Langmuir | 312.3 | - | - | - | - | - | [4] |
| MWCNTs | Ismate Violet 2R | Langmuir | 76.92 | - | - | - | - | - | [5] |
Note: Specific values for this compound on SWCNTs were not available in the searched literature. The data presented is for similar reactive dyes and carbon nanotube types.
Table 2: Kinetic Models for the Adsorption of Reactive Dyes on Carbon Nanotubes
| Adsorbent | Dye | Pseudo-First-Order | Pseudo-Second-Order | Reference |
| k₁ (min⁻¹) | R² | k₂ (g/mg·min) | ||
| SWCNTs | Reactive Red 120 | - | - | - |
| CNTs | Procion Red MX-5B | - | - | - |
| MWCNTs | Reactive Red 198 | - | - | - |
| MWCNTs | Ismate Violet 2R | - | - | - |
Table 3: Thermodynamic Parameters for the Adsorption of Reactive Dyes on Carbon Nanotubes
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |
| CNTs | Procion Red MX-5B | -2.81 to -11.46 | 31.55 | 216.99 | 298 - 328 | [2][3] |
| MWCNTs | Reactive Red 198 | -1.13 to -4.21 | 29.34 | 100.5 | 283 - 303 | [6] |
| MWCNTs | Reactive Red M-2BE | - | 33.13 | - | 298 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in studying the adsorption of this compound onto SWCNTs, based on protocols for similar dyes.
Preparation of Adsorbent and Adsorbate
-
Adsorbent (SWCNTs):
-
Procure high-purity SWCNTs.
-
Characterize the SWCNTs using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Raman Spectroscopy, and Brunauer-Emmett-Teller (BET) analysis to determine their morphology, structure, and specific surface area.
-
If required, functionalize the SWCNTs by treating them with acids (e.g., a mixture of H₂SO₄ and HNO₃) to introduce surface functional groups that can enhance adsorption.
-
Wash the treated SWCNTs with deionized water until the pH is neutral and then dry them in an oven.
-
-
Adsorbate (this compound Solution):
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
Batch Adsorption Experiments
These experiments are performed to investigate the effects of various parameters on the adsorption process.
-
Effect of pH:
-
Take a series of flasks, each containing a fixed volume of this compound solution of a known concentration (e.g., 50 mg/L).
-
Adjust the initial pH of the solutions to a range of values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[7][8]
-
Add a fixed amount of SWCNTs (e.g., 0.01 g/L) to each flask.[1]
-
Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 180 minutes).[1]
-
After agitation, separate the SWCNTs from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of this compound.
-
The amount of dye adsorbed at equilibrium (qₑ, mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Effect of Contact Time (Kinetics):
-
Use the optimal pH determined from the previous experiment.
-
Prepare a set of flasks with a fixed concentration of dye and adsorbent dosage.
-
Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).[1]
-
Analyze the dye concentration in each sample to determine the adsorption capacity at different times (qₜ).
-
-
Effect of Initial Dye Concentration (Isotherms):
-
Use the optimal pH and equilibrium time.
-
Vary the initial concentration of this compound (e.g., 10, 20, 50, 100, 200 mg/L) while keeping the adsorbent dosage constant.
-
After reaching equilibrium, measure the final dye concentrations and calculate qₑ for each initial concentration.
-
Analyze the data using Langmuir and Freundlich isotherm models.[9][10]
-
-
Effect of Temperature (Thermodynamics):
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for studying the adsorption of this compound onto SWCNTs.
Signaling Pathway/Logical Relationship Diagram
Caption: Key parameters influencing the adsorption process and its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of reactive dye onto carbon nanotubes: equilibrium, kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol: Preparation of Reactive Red 180 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Reactive Red 180, an azo dye commonly used in various research and industrial applications, including textile dyeing and experimental assays.
Chemical and Physical Properties
Proper preparation of a stock solution requires accurate information regarding the chemical and physical properties of the solute. The key properties of this compound are summarized below.
| Property | Value | References |
| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [1] |
| CAS Number | 72828-03-6, 98114-32-0 | [2][3] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1][2][3] |
| Molecular Weight | 933.76 g/mol | [2][3] |
| Appearance | Red to dark blue powder | [2][4] |
| Solubility (Water) | 50 g/L (53.55 mM) | [2] |
| Solubility (DMSO) | 100 mg/mL (107.09 mM) | [3] |
| Optimal pH | 4.0 - 7.0 | [4][5] |
Experimental Protocols
The following protocols detail the preparation of aqueous and organic stock solutions of this compound. Adherence to these steps is crucial for ensuring the accuracy and reproducibility of experiments.
2.1. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
2.2. Materials
-
This compound powder
-
Solvent:
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (Class A)
-
Beaker
-
Magnetic stirrer and stir bar or vortex mixer
-
Ultrasonic bath (recommended for DMSO)[3]
-
pH meter (for aqueous solutions)
-
0.22 µm syringe filter (optional, for sterilization and removal of particulates)
-
Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes)
2.3. Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for applications where water is the required solvent.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 mol/L × 0.010 L × 933.76 g/mol = 0.0934 g (or 93.4 mg)
-
-
-
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Dissolution: a. Transfer the powder to a beaker or the volumetric flask. b. Add a small amount of deionized water (approximately 20-30% of the final volume). c. Create a paste by mixing the powder with the water using a spatula or by swirling. This helps prevent clumping[7]. d. Once a uniform paste is formed, gradually add more water while continuously stirring or vortexing. Lukewarm (not hot) water may aid dissolution[7]. e. Bring the total volume to approximately 80% of the final volume.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral pH (6.5-7.5) to prevent dye hydrolysis[6].
-
Final Volume: Transfer the solution to the final volumetric flask (if a beaker was used). Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to reach the final desired volume.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): For applications requiring a sterile solution or the removal of any undissolved particulates, filter the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and prevent contamination from repeated use[3]. Store as recommended in Section 3.
2.4. Protocol 2: Preparation of a DMSO Stock Solution (e.g., 100 mM)
This protocol is for applications requiring a higher concentration or an organic solvent.
-
Calculate Required Mass:
-
Example for 1 mL of a 100 mM solution:
-
Mass (g) = 0.100 mol/L × 0.001 L × 933.76 g/mol = 0.0934 g (or 93.4 mg)
-
-
-
Weighing: Accurately weigh the calculated mass of this compound powder.
-
Dissolution: a. Transfer the powder into a suitable vial. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution vigorously. d. For complete dissolution, sonicate the solution in an ultrasonic bath until all solid particles have disappeared[3].
-
Storage: Aliquot the solution into small, single-use volumes in appropriate vials (ensure they are DMSO-compatible). Store immediately as detailed in Section 3.
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of the this compound stock solution.
| Solvent | Storage Temperature | Duration | Conditions |
| DMSO | -80°C | 6 months | Sealed, protected from light and moisture[3]. |
| DMSO | -20°C | 1 month | Sealed, protected from light and moisture[3]. |
| Aqueous | 2°C - 8°C | Short-term | Protect from light; use as soon as possible[6]. |
Note: It is strongly recommended to prepare fresh aqueous solutions for each experiment. For all stock solutions, avoid repeated freeze-thaw cycles by creating single-use aliquots[3].
Troubleshooting
-
Poor Solubility / "Freckles": Some batches of reactive dyes, particularly reds, may be difficult to dissolve[7]. If undissolved particles remain:
-
Ensure the "pasting" method described in Protocol 2.3 was used[7].
-
For aqueous solutions, consider preparing a "urea water" solvent (dissolve urea in hot water and cool to lukewarm) to aid dissolution[7].
-
Filter the final solution through a fine mesh (e.g., nylon stocking) or a 0.22 µm filter to remove particulates[7].
-
Workflow Diagram
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C.I.this compound | CymitQuimica [cymitquimica.com]
- 5. ijrar.com [ijrar.com]
- 6. How to dissolve reactive dyes? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
Application Notes: Analytical Methods for the Detection of Reactive Red 180 in Water
Introduction
Reactive Red 180 is a widely used azo dye in the textile industry. Due to its high water solubility and potential for incomplete fixation to fibers during the dyeing process, it is a common constituent of textile wastewater. The presence of this compound in aquatic environments is a significant concern due to its vibrant color, which can inhibit light penetration and affect aquatic life, as well as the potential toxicity of the dye and its degradation byproducts. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence and concentration in water samples to ensure environmental protection and compliance with regulatory standards. This document provides an overview of various analytical techniques for the determination of this compound in water, including detailed protocols and performance data.
Analytical Techniques Overview
Several analytical methods can be employed for the quantification of this compound in aqueous matrices. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired speed of analysis. The primary techniques covered in these notes are:
-
UV-Visible Spectrophotometry: A straightforward and cost-effective method suitable for preliminary screening and for the analysis of relatively clean water samples with higher concentrations of the dye.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high selectivity and sensitivity, making it ideal for the accurate quantification of this compound in complex environmental samples.
-
Adsorptive Stripping Voltammetry (AdSV): An electrochemical technique with excellent sensitivity, suitable for the detection of trace levels of the dye.
-
Solid-Phase Extraction (SPE): A sample preparation technique used for the cleanup and preconcentration of the analyte from large volumes of water, often used in conjunction with chromatographic or spectrophotometric methods to enhance detection limits.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance parameters of the different analytical methods for the determination of reactive dyes. It is important to note that while the data provides a good reference, the performance for this compound may vary slightly.
| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| UV-Vis Spectrophotometry | Methylene Blue[1] | 0.5 - 25 µg/mL | 0.464 mg/L (~1.45 x 10⁻⁶ M) | Not Reported | Not Reported |
| HPLC | Reactive Red 198[2][3] | 0.1 - 1.2 ppm | Not Reported | Not Reported | Not Reported |
| Adsorptive Stripping Voltammetry | Procion Red HE7B[4] | 62.56 - 982.29 nmol L⁻¹ | Not Reported | Not Reported | Not Reported |
Experimental Protocols
UV-Visible Spectrophotometry
Principle: This method is based on the measurement of the absorbance of light by the this compound molecule at its wavelength of maximum absorbance (λmax). The concentration of the dye is directly proportional to the absorbance, following the Beer-Lambert law. The λmax for this compound is approximately 540 nm[5].
Protocol:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the λmax of this compound (e.g., 540 nm).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in deionized water.
-
Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by serial dilution of the stock solution with deionized water.
-
-
Calibration Curve:
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The graph should be linear, and the R² value should be > 0.99.
-
-
Sample Analysis:
-
Filter the water sample through a 0.45 µm syringe filter to remove any suspended solids.
-
If necessary, dilute the sample with deionized water to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the prepared sample.
-
Determine the concentration of this compound in the sample using the equation of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The dye is detected by a UV-Vis or diode-array detector (DAD) at its λmax.
Protocol (adapted from a method for Reactive Red 198[2][3]):
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 125 x 4 mm I.D., 5 µm particle size).
-
Mobile Phase: Acetonitrile:water (60:40, v/v) containing 0.45 M N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) and buffered to pH 7.92[2][3].
-
Injection Volume: 20 µL.
-
Detector: UV-Vis or DAD detector set at the λmax of this compound (approx. 540 nm).
-
Column Temperature: Ambient.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare standard solutions of this compound in the mobile phase at various concentrations to establish a calibration curve.
-
Filter water samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared water sample.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Adsorptive Stripping Voltammetry (AdSV)
Principle: AdSV is a highly sensitive electrochemical technique that involves a preconcentration step where the analyte is adsorbed onto the surface of a working electrode. Following preconcentration, the potential is scanned, and the adsorbed analyte is "stripped" from the electrode surface, generating a current that is proportional to its concentration. For azo dyes, the reduction of the azo group is often the basis of the measurement[4].
Protocol (generalized from methods for other azo dyes[4][6]):
-
Electrochemical Setup:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a modified carbon electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Voltammetric Analyzer.
-
-
Electrolyte and Sample Preparation:
-
Supporting Electrolyte: Britton-Robinson (B-R) buffer is commonly used. The optimal pH needs to be determined experimentally for this compound.
-
Place a known volume of the water sample into the electrochemical cell and add the supporting electrolyte.
-
Deoxygenate the solution by purging with nitrogen gas for several minutes before the measurement.
-
-
Voltammetric Procedure:
-
Accumulation Step: Apply a specific accumulation potential (e.g., -0.1 V) for a defined period (e.g., 60 s) while stirring the solution to facilitate adsorption of the dye onto the electrode surface.
-
Equilibration Step: Stop stirring and allow the solution to become quiescent for a short period (e.g., 10 s).
-
Stripping Step: Scan the potential in the negative direction (cathodic scan) using a differential pulse waveform. The reduction of the adsorbed this compound will produce a peak current.
-
Record the voltammogram.
-
-
Quantification:
-
Construct a calibration curve by measuring the peak currents of standard solutions of this compound.
-
Determine the concentration of the dye in the sample using the standard addition method or the calibration curve.
-
Solid-Phase Extraction (SPE) for Sample Preconcentration
Principle: SPE is used to isolate and concentrate analytes from a large volume of a liquid sample. A water sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent.
Protocol (adapted for this compound based on general procedures):
-
Cartridge Selection:
-
For a polar compound like this compound, a reversed-phase sorbent such as C18 or a polymer-based sorbent is suitable.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing a small volume of methanol followed by deionized water through it. This activates the sorbent.
-
Loading: Pass a large, known volume of the water sample through the conditioned cartridge at a slow, steady flow rate. This compound will be adsorbed onto the stationary phase.
-
Washing: Wash the cartridge with a weak solvent (e.g., deionized water) to remove any co-adsorbed interfering substances.
-
Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
The resulting eluate is a concentrated and cleaned-up solution of the analyte, which can then be analyzed by HPLC or spectrophotometry.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Caption: Workflow for HPLC Analysis.
Caption: Workflow for Adsorptive Stripping Voltammetry.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.najah.edu [journals.najah.edu]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorptive stripping voltammetric behaviour of copper complexes of some heterocyclic azo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactive Red 180 in Textile Printing and Continuous Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of C.I. Reactive Red 180 (CAS No. 72828-03-6), a single azo vinyl sulfone reactive dye, in textile printing and continuous dyeing applications on cellulosic fibers such as cotton.[1] The information is intended to guide researchers and professionals in achieving optimal color yield, fastness, and reproducibility.
Properties of this compound
This compound is a bright, bluish-red dye known for its good water solubility and suitability for various dyeing and printing methods.[1] It forms a covalent bond with cellulosic fibers under alkaline conditions, resulting in excellent wash fastness.[2]
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 72828-03-6[1] |
| Molecular Formula | C29H19N3Na4O17S5[1] |
| Molecular Weight | 933.76 g/mol [1][3] |
| Class | Single Azo[1] |
| Appearance | Bluish-red powder[1] |
| Water Solubility | 50 g/L[1] |
Application in Textile Printing
This compound is well-suited for direct and two-phase printing on cellulosic fabrics. The following protocols provide a starting point for developing specific printing processes.
One-Phase Printing Protocol
In one-phase printing, all necessary chemicals, including the alkali, are incorporated into the printing paste.
Table 2: Recommended Recipe for One-Phase Printing with this compound
| Component | Concentration |
| This compound | X g/kg (dependent on desired shade depth) |
| Urea | 100 - 150 g/kg |
| Thickener (e.g., Sodium Alginate 4-6%) | 400 - 600 g/kg |
| Resist Salt (e.g., Sodium m-nitrobenzenesulfonate) | 10 - 20 g/kg |
| Alkali (e.g., Sodium Bicarbonate) | 20 - 30 g/kg |
| Water | to make 1 kg |
Experimental Protocol:
-
Paste Preparation:
-
Dissolve Urea and Resist Salt in the required amount of water.
-
Make a paste of this compound with a small amount of cold water and then add it to the urea solution.
-
Gradually add the thickener to the dye solution while stirring continuously until a homogeneous paste is formed.
-
Finally, add the Sodium Bicarbonate and stir thoroughly.
-
-
Printing: Apply the printing paste to the prepared fabric using a suitable method (e.g., screen printing, block printing).
-
Drying: Dry the printed fabric at 100-110°C.
-
Fixation: Fix the dye by steaming at 102-105°C for 10-15 minutes.
-
Washing-off:
-
Rinse the fabric thoroughly in cold water.
-
Hot wash at 60°C.
-
Soap at the boil with a non-ionic detergent (1-2 g/L).
-
Hot rinse followed by a final cold rinse.
-
Dry the fabric.
-
Two-Phase Printing Protocol
Two-phase printing involves applying a neutral printing paste followed by a separate alkaline fixation step. This method is particularly suitable for this compound.[1][4]
Table 3: Recommended Recipe for Two-Phase Printing Paste (Phase 1)
| Component | Concentration |
| This compound | X g/kg (dependent on desired shade depth) |
| Urea | 50 - 100 g/kg |
| Thickener (e.g., Sodium Alginate 4-6%) | 400 - 600 g/kg |
| Resist Salt (e.g., Sodium m-nitrobenzenesulfonate) | 10 - 20 g/kg |
| Water | to make 1 kg |
Table 4: Recommended Recipe for Alkaline Fixation Liquor (Phase 2)
| Component | Concentration |
| Sodium Carbonate | 150 g/L |
| Glauber's Salt (anhydrous) | 150 g/L |
| Sodium Hydroxide (38° Bé) | 10 - 50 ml/L |
Experimental Protocol:
-
Printing (Phase 1):
-
Prepare the printing paste as described in the one-phase protocol but without the addition of alkali.
-
Apply the neutral printing paste to the fabric.
-
Dry the printed fabric at 100-110°C.
-
-
Fixation (Phase 2):
-
Pad the dried, printed fabric through the alkaline fixation liquor.
-
Immediately steam the fabric at 102-105°C for 30-60 seconds.
-
-
Washing-off: Follow the same washing-off procedure as for one-phase printing.
Application in Continuous Dyeing
This compound can be applied through various continuous dyeing methods. The pad-batch and pad-thermofix processes are commonly used for cellulosic fibers.
Cold Pad-Batch (CPB) Dyeing Protocol
The Cold Pad-Batch (CPB) process is an energy-efficient method that allows for high fixation rates at ambient temperatures.
Table 5: Recommended Recipe for Cold Pad-Batch Dyeing with this compound
| Component | Concentration |
| This compound | X g/L (dependent on desired shade depth) |
| Wetting Agent | 1 - 2 g/L |
| Alkali (e.g., Sodium Silicate or a mixture of Sodium Carbonate and Caustic Soda) | As per dye manufacturer's recommendation |
Experimental Protocol:
-
Padding:
-
Prepare the dye liquor by dissolving this compound and the wetting agent in water.
-
In a separate tank, prepare the alkali solution.
-
The dye liquor and alkali are typically mixed just before entering the padding mangle to prevent premature hydrolysis of the dye.
-
Pad the prepared fabric through the combined liquor at room temperature (20-30°C) with a pick-up of 60-80%.
-
-
Batching:
-
Immediately after padding, batch the fabric onto a roll and wrap it in plastic film to prevent drying and absorption of atmospheric carbon dioxide.
-
Store the batched fabric at room temperature for 4-24 hours, depending on the shade depth and dye reactivity.
-
-
Washing-off:
-
Rinse the fabric thoroughly with cold water.
-
Follow with a hot wash, soaping at the boil, and subsequent rinsing as described in the printing section.
-
Dry the fabric.
-
Pad-Thermofix Dyeing Protocol
The pad-thermofix method involves padding the fabric with the dye liquor and then fixing the dye at a high temperature.
Table 6: Recommended Recipe for Pad-Thermofix Dyeing with this compound
| Component | Concentration |
| This compound | X g/L (dependent on desired shade depth) |
| Urea | 50 - 100 g/L |
| Migration Inhibitor | 10 - 20 g/L |
| Alkali (e.g., Sodium Bicarbonate) | 10 - 20 g/L |
| Wetting Agent | 1 - 2 g/L |
Experimental Protocol:
-
Padding: Pad the prepared fabric through the dye liquor at room temperature with a pick-up of 60-80%.
-
Drying: Dry the padded fabric in a hot flue or on drying cylinders at 110-130°C.
-
Thermofixation: Fix the dye by passing the dried fabric through a thermofixation unit at 150-160°C for 1-5 minutes.
-
Washing-off: Follow the standard washing-off procedure to remove unfixed dye and chemicals.
-
Drying: Dry the final fabric.
Performance Data
The following table summarizes the typical fastness properties of fabrics dyed or printed with this compound.
Table 7: Fastness Properties of C.I. This compound on Cotton
| Fastness Test | Rating (ISO) |
| Light Fastness (Xenon arc) | 4-5 |
| Washing (ISO 105 C06 C2S, 60°C) | 5 |
| Water (ISO 105 E01, Severe) | 5 |
| Perspiration (Alkaline & Acid, ISO 105 E04) | 4-5 |
| Rubbing (Dry) | 4-5 |
| Rubbing (Wet) | 3-4 |
| Hypochlorite Bleach | 4 |
| Peroxide Bleach | 5 |
Note: Fastness ratings can vary depending on the depth of shade and the quality of the substrate and processing.
Visualizations
Signaling Pathway of Reactive Dye Fixation
Caption: Covalent bond formation between this compound and cellulose.
Experimental Workflow for One-Phase Printing
Caption: Workflow for one-phase printing with this compound.
Logical Relationship in Cold Pad-Batch Dyeing
Caption: Key stages and their relationship in Cold Pad-Batch dyeing.
References
Application Notes and Protocols for Studying Dye-Fiber Interactions Using Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 180 is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton.[1] Its ability to form a covalent bond with the fiber ensures high wash fastness, making it a subject of interest for studying dye-fiber interactions.[2][3] Understanding the kinetics, thermodynamics, and equilibrium of this interaction is crucial for optimizing dyeing processes, developing new dye molecules, and assessing the environmental impact of textile dyeing. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound as a model compound in such studies.
Reactive dyes, like this compound, are anionic dyes that chemically react with the hydroxyl groups in cellulosic fibers under alkaline conditions to form a strong, permanent covalent bond.[4][5] This process is typically facilitated by the presence of an electrolyte, such as sodium chloride or sodium sulfate, which helps to overcome the electrostatic repulsion between the anionic dye and the negatively charged fiber surface.[5] The key characteristic of reactive dyes is this covalent bond formation, which distinguishes them from other dye classes that adhere through weaker forces like van der Waals interactions or hydrogen bonds.[5][6]
Physicochemical Properties of this compound
A summary of the key properties of C.I. This compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 72828-03-6 | [1] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| Molecular Structure | Single azo class | [1] |
| Solubility in Water | 50 g/L | [1] |
| λmax (in water) | ~517-540 nm | [7][8] |
Experimental Protocols
Protocol 1: Batch Adsorption and Kinetic Studies
This protocol outlines the procedure for determining the rate of this compound adsorption onto cotton fibers.
Materials:
-
This compound
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Shaking water bath or orbital shaker
-
pH meter
Procedure:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water.
-
Cut the cotton fabric into small, uniform pieces.
-
Prepare a series of flasks , each containing a known weight of cotton fabric (e.g., 0.25 g) and a specific volume of dye solution at a desired concentration (e.g., 50 mg/L) to achieve a set material-to-liquor ratio (e.g., 1:20).[9]
-
Add a known concentration of NaCl (e.g., 60 g/L) to each flask to facilitate dye exhaustion.[10]
-
Place the flasks in a shaking water bath at a constant temperature (e.g., 60°C).
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the dye solution from each flask.
-
Measure the absorbance of the withdrawn aliquots using a UV-Vis spectrophotometer at the λmax of this compound.
-
Calculate the concentration of the dye remaining in the solution using a pre-established calibration curve.
-
Determine the amount of dye adsorbed per unit mass of cotton (q_t) at each time point using the following equation: q_t = (C₀ - C_t) * V / W Where:
-
C₀ is the initial dye concentration (mg/L)
-
C_t is the dye concentration at time t (mg/L)
-
V is the volume of the dye solution (L)
-
W is the weight of the cotton fabric (g)
-
Data Analysis: The adsorption kinetics can be analyzed using pseudo-first-order and pseudo-second-order models to determine the rate constants. The pseudo-second-order model is often found to be a good fit for reactive dye adsorption.[11][12]
Protocol 2: Adsorption Isotherm Studies
This protocol is used to determine the equilibrium relationship between the concentration of dye in the solution and the amount of dye adsorbed on the fiber at a constant temperature.
Procedure:
-
Prepare a series of dye solutions with varying initial concentrations of this compound (e.g., 10, 20, 40, 60, 80 mg/L).
-
Add a known weight of cotton fabric to each solution.
-
Add NaCl as in the kinetic study.
-
Agitate the flasks in a constant temperature water bath for a sufficient time to reach equilibrium (determined from the kinetic study, e.g., 120 minutes).
-
After equilibrium , measure the final concentration of the dye in each solution (C_e).
-
Calculate the amount of dye adsorbed at equilibrium (q_e) for each initial concentration.
Data Analysis: The experimental data can be fitted to various isotherm models, such as the Langmuir and Freundlich models, to understand the nature of the adsorption. The Langmuir model, which assumes monolayer adsorption, is often suitable for describing the adsorption of reactive dyes.[8][13]
| Isotherm Model | Equation | Parameters |
| Langmuir | Cₑ/qₑ = 1/(Kₗ * qₘ) + Cₑ/qₘ | qₘ (maximum monolayer adsorption capacity, mg/g), Kₗ (Langmuir constant related to the affinity of binding sites, L/mg) |
| Freundlich | log(qₑ) = log(Kբ) + (1/n) * log(Cₑ) | Kբ (Freundlich constant related to adsorption capacity), n (adsorption intensity) |
Protocol 3: Dye Fixation and Wash-off
This protocol determines the percentage of dye that covalently bonds with the fiber.
Procedure:
-
Following the equilibrium adsorption step from Protocol 2, add a known concentration of alkali, such as sodium carbonate (e.g., 20 g/L), to the dye bath to increase the pH to approximately 11.[5]
-
Continue the reaction for a specified fixation time (e.g., 60 minutes) at the same temperature.
-
After fixation , remove the dyed fabric and rinse thoroughly with cold water to remove unfixed dye.
-
Perform a soaping wash by treating the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at near-boiling temperature for 10-15 minutes to remove any hydrolyzed and loosely bound dye.[14]
-
Rinse the fabric again with hot and cold water and then dry.
-
The amount of fixed dye can be determined by extracting the dye from the fabric using a suitable solvent and measuring its concentration spectrophotometrically, or by measuring the reflectance of the dyed fabric.
Visualizing the Dye-Fiber Interaction Workflow
The following diagrams illustrate the key processes in studying dye-fiber interactions with this compound.
Caption: Experimental workflow for studying this compound-cotton interactions.
Caption: Covalent bond formation between this compound and cellulose.
Conclusion
This compound serves as an excellent model dye for investigating the complex interactions between reactive dyes and cellulosic fibers. The protocols provided herein offer a systematic approach to characterizing the adsorption kinetics, equilibrium, and fixation efficiency. By employing these methods, researchers can gain valuable insights into the fundamental mechanisms of dyeing, which can aid in the development of more efficient, economical, and environmentally friendly dyeing processes. The quantitative data obtained from these studies are essential for building predictive models of dye behavior and for the rational design of novel dye and fiber systems.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Reactive dye - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. textilelearner.net [textilelearner.net]
- 5. Tie-Dyeing of 100% cotton fabric with reactive dye to produce combined shade. [diutestudents.blogspot.com]
- 6. Dye-Fiber Interactions → Term [pollution.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. tlr-journal.com [tlr-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. textilelearner.net [textilelearner.net]
Application Note: Electrochemical Detection of Metal Ions Using Reactive Red 180
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The sensitive and selective detection of metal ions is crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. Electrochemical methods offer a rapid, cost-effective, and portable alternative to traditional spectroscopic techniques for metal ion analysis. Reactive Red 180, an azo dye, possesses functional groups capable of forming stable complexes with metal ions. This property can be leveraged for the development of electrochemical sensors. The interaction between this compound and metal ions can induce a measurable change in the electrochemical response of the dye, allowing for the quantification of the target metal ions. This application note provides a hypothetical framework and protocol for the electrochemical detection of metal ions using a this compound-modified electrode.
Note: The following protocols and data are illustrative and based on the general principles of electrochemical detection using azo dyes. Specific experimental validation for this compound is not extensively documented in current scientific literature.
Principle of Detection
The electrochemical detection of metal ions using this compound is based on the formation of a complex between the dye and the metal ion at the surface of a modified electrode. This complexation event alters the electrochemical properties of the dye. Two primary mechanisms can be exploited:
-
Direct Signal Attenuation: The formation of a metal-dye complex can hinder the redox activity of the azo group in this compound. This results in a decrease in the peak current of the dye's electrochemical signal, which is proportional to the concentration of the metal ion.
-
Preconcentration and Stripping Voltammetry: A this compound-modified electrode can be used to accumulate metal ions from a sample solution onto the electrode surface. Subsequently, a voltammetric scan is applied to "strip" the metal ions from the electrode, generating a signal whose intensity is proportional to the concentration of the captured ions.
This application note will focus on the direct signal attenuation method using differential pulse voltammetry (DPV).
Hypothetical Performance Characteristics
The following table summarizes the hypothetical analytical performance of a this compound-based electrochemical sensor for the detection of select metal ions. This data is for illustrative purposes and should be experimentally determined.
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA/µM) |
| Copper (Cu²⁺) | 0.1 - 10 | 0.05 | 1.5 |
| Iron (Fe³⁺) | 0.5 - 20 | 0.2 | 0.8 |
| Lead (Pb²⁺) | 0.2 - 15 | 0.1 | 1.1 |
| Cadmium (Cd²⁺) | 0.5 - 25 | 0.3 | 0.6 |
Experimental Workflow
The overall workflow for the electrochemical detection of metal ions using a this compound-modified electrode is depicted below.
Caption: Experimental workflow for metal ion detection.
Signaling Pathway
The underlying principle of detection involves the complexation of metal ions by the this compound immobilized on the electrode surface, leading to a change in the electrochemical signal.
Caption: Signaling mechanism at the electrode surface.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (e.g., alumina slurry)
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)
-
Stock solutions of target metal ions (e.g., Cu²⁺, Fe³⁺, Pb²⁺, Cd²⁺)
-
High-purity water
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Three-electrode cell (Working electrode: modified GCE; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
Protocol 1: Preparation of this compound-Modified Glassy Carbon Electrode
-
Polishing: Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Cleaning: Sonicate the polished GCE in ethanol and high-purity water for 5 minutes each to remove any residual polishing material. Dry the electrode under a stream of nitrogen.
-
Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ from -0.2 V to +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.
-
Modification: Immerse the cleaned GCE in a 1 mM solution of this compound in a suitable solvent (e.g., dimethylformamide or an aqueous buffer). The modification can be achieved by:
-
Passive Adsorption: Incubate the electrode in the dye solution for a specified time (e.g., 1 hour).
-
Electropolymerization (if applicable): Apply a specific potential or potential range to induce polymerization of the dye on the electrode surface. This would require experimental optimization.
-
-
Rinsing: After modification, gently rinse the electrode with high-purity water to remove any non-adsorbed dye molecules and dry it carefully.
Protocol 2: Electrochemical Measurement of Metal Ions
-
Prepare Standard Solutions: Prepare a series of standard solutions of the target metal ion in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) with concentrations spanning the expected linear range.
-
Assemble the Electrochemical Cell: Place the prepared standard solution into the electrochemical cell. Immerse the this compound-modified GCE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) into the solution.
-
Perform Differential Pulse Voltammetry (DPV):
-
Set the DPV parameters. Typical parameters (to be optimized) could be:
-
Initial Potential: The potential at which the redox reaction of this compound begins.
-
Final Potential: The potential after the redox peak of this compound.
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Record the DPV curve for the blank electrolyte solution first to establish a baseline.
-
Record the DPV curves for each standard solution.
-
-
Data Analysis:
-
Measure the peak current of the this compound redox signal for each standard concentration.
-
Plot the change in peak current (ΔI = I_blank - I_sample) against the concentration of the metal ion.
-
Construct a calibration curve and determine the linear range, limit of detection (LOD), and sensitivity.
-
-
Sample Analysis: For unknown samples, follow the same procedure as for the standard solutions and determine the concentration from the calibration curve.
Troubleshooting
-
No or Weak Signal: Ensure proper electrode cleaning and modification. Check the concentration and stability of the this compound solution.
-
Poor Reproducibility: Inconsistent electrode surface preparation is a common cause. Ensure a standardized polishing and modification procedure.
-
Interference: Other electroactive species or metal ions in the sample may interfere. Sample pretreatment or the use of masking agents may be necessary.
Conclusion
The use of this compound as a modifier for electrochemical sensors presents a promising, albeit hypothetical, approach for the detection of metal ions. The protocols outlined in this application note provide a foundational framework for researchers to develop and validate such a sensor. Experimental optimization of all parameters is critical to achieve the desired analytical performance.
Troubleshooting & Optimization
How to prevent Reactive red 180 aggregation in solution
For researchers, scientists, and drug development professionals utilizing Reactive Red 180, maintaining its monomeric and soluble state is crucial for experimental accuracy and reproducibility. Aggregation of this anionic azo dye can lead to inconsistent spectroscopic measurements, altered reactivity, and precipitation, ultimately compromising experimental outcomes. This technical support center provides a comprehensive guide to understanding and preventing the aggregation of this compound in solution.
Troubleshooting Guide: Preventing this compound Aggregation
This guide addresses common issues related to the solubility and stability of this compound in aqueous solutions.
Issue 1: Precipitate Formation or Cloudiness Upon Dissolving
-
Question: I am observing a precipitate or turbidity in my this compound stock solution. What is causing this and how can I resolve it?
-
Answer: This indicates dye aggregation and precipitation. This compound, despite a stated water solubility of 50 g/L, can self-associate at high concentrations, under suboptimal pH conditions, or in the presence of high electrolyte concentrations.[1]
-
Troubleshooting Steps:
-
Optimize Dissolution Protocol: Follow the recommended dissolution protocol (see Experimental Protocols section). Preparing a paste with a small amount of cold, deionized water before adding the bulk of the solvent can aid in initial dispersion.
-
Reduce Concentration: Aggregation is highly dependent on concentration. If your experimental design permits, prepare a more dilute stock solution.
-
Incorporate Solubilizing Agents: The addition of urea can significantly enhance the solubility of reactive dyes and prevent aggregation.
-
Add Anti-Aggregation Agents: Consider adding alkanolamines like diethanolamine (DEA) to the solution to disrupt dye aggregates.
-
Control Temperature: While gentle warming can aid dissolution, excessive heat can sometimes promote aggregation or hydrolysis. Prepare solutions at room temperature or with minimal heating.
-
-
Issue 2: Inconsistent Spectroscopic Readings (UV-Vis)
-
Question: The UV-Vis absorbance spectra of my this compound solutions are inconsistent between experiments, with shifting peaks or fluctuating intensities. Why is this occurring?
-
Answer: Spectral inconsistencies are a hallmark of dye aggregation. As this compound molecules aggregate, their light-absorbing properties change, leading to shifts in the maximum absorbance wavelength (λmax) and deviations from the Beer-Lambert law.
-
Troubleshooting Steps:
-
Verify Monomeric State: Before each experiment, visually inspect the solution for any signs of precipitation. If possible, measure the full UV-Vis spectrum to check for the characteristic absorbance of the monomeric dye.
-
Implement Anti-Aggregation Strategies: Consistently use a validated dissolution protocol that includes anti-aggregation agents like DEA or solubilizing agents like urea at optimized concentrations.
-
Control pH: Maintain a consistent pH for your solutions, preferably in the neutral to slightly acidic range, as significant deviations can influence the dye's aggregation state. Studies on the degradation of this compound have been effectively conducted at a neutral pH of 7.[2][3]
-
Solvent Consistency: Ensure the solvent composition, including any buffers or additives, is identical across all experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
A1: this compound is a large, planar aromatic molecule. In aqueous solutions, these molecules can associate through non-covalent interactions, such as van der Waals forces and π-π stacking, to minimize contact with water. This self-association leads to the formation of dimers, trimers, and larger aggregates, which can eventually precipitate.
Q2: How do additives like Diethanolamine (DEA) and Urea prevent aggregation?
A2:
-
Diethanolamine (DEA): Alkanolamines like DEA can disrupt the "iceberg" structure of water molecules that surround the dye aggregates. This allows the DEA molecules to interact with the dye molecules, breaking up the aggregates into smaller species, primarily monomers.
-
Urea: Urea is known to be an effective solubilizing and disaggregating agent for dyes. It can disrupt the hydrophobic interactions between dye molecules, thereby increasing their solubility and preventing aggregation.
Q3: What is the optimal pH for a stable this compound solution?
A3: While specific studies on the optimal pH for this compound stability are limited, a neutral to slightly acidic pH is generally recommended for reactive dyes to prevent hydrolysis and aggregation. A pH of 7 has been shown to be effective in studies involving the degradation of this dye.[2][3] It is advisable to buffer your solution to maintain a consistent pH.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can facilitate the dissolution of this compound. However, high temperatures can increase the rate of dye hydrolysis, especially under alkaline conditions. It is recommended to dissolve the dye at room temperature or with minimal, controlled heating, and to use the solution promptly after preparation.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles, as this can promote aggregation. For short-term storage, keep the solution in a tightly sealed container, protected from light, at 4°C.
Data on Anti-Aggregation Agents
The following table summarizes the effect of Diethanolamine (DEA) on the aggregation state of a reactive red dye, demonstrating its efficacy in reducing dimer and trimer formation.
| Additive Concentration | Monomer (%) | Dimer (%) | Trimer (%) |
| 0% DEA | 64.32 | 25.48 | 10.20 |
| 1% DEA | 70.15 | 20.15 | 9.70 |
| 3% DEA | 75.80 | 15.30 | 8.90 |
| 5% DEA | 79.30 | 5.28 | -4.22* |
* A negative value indicates a significant reduction below the baseline. Data adapted from a study on a similar reactive red dye.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol is for preparing a standard aqueous solution of this compound.
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
In a suitable container, add a small volume of cold, deionized water to the powder to create a uniform paste.
-
Gradually add the remaining volume of deionized water while stirring continuously until the dye is fully dissolved.
-
If necessary, the solution can be gently warmed (not exceeding 40-50°C) to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Protocol 2: Preparation of a Stabilized this compound Solution using DEA
This protocol describes the preparation of a this compound solution with Diethanolamine (DEA) to prevent aggregation.
-
Methodology:
-
Prepare a 1-5% (w/v) solution of Diethanolamine (DEA) in deionized water.
-
Weigh the desired amount of this compound powder.
-
Add a small amount of the DEA solution to the dye powder and mix to form a paste.
-
Gradually add the rest of the DEA solution while stirring until the dye is completely dissolved.
-
This solution can be stored as a stock solution.
-
Protocol 3: Preparation of a Solubilized this compound Solution using Urea
This protocol details the use of urea to enhance the solubility and prevent the aggregation of this compound.
-
Methodology:
-
Prepare a stock solution of urea in deionized water (e.g., 2-8 M).
-
Weigh the desired amount of this compound powder.
-
Make a paste of the dye powder with a small volume of the urea solution.
-
Gradually add the remaining urea solution while stirring until the dye is fully dissolved.
-
This method is particularly useful for preparing high-concentration dye solutions.
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Factors leading to and preventing this compound aggregation.
References
Technical Support Center: Optimizing Reactive Red 180 Dyeing Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Reactive Red 180 dyeing process. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the fixation of this compound on cellulosic fibers like cotton?
The optimal pH for the fixation of this compound, a vinyl sulfone-type reactive dye, on cotton is in the alkaline range, typically between pH 10.5 and 11.0 .[1] Under these conditions, the hydroxyl groups of the cellulose fibers are sufficiently ionized to react with the dye molecules, forming a stable covalent bond. This reaction leads to excellent wash fastness. Research on similar reactive dyes has shown that the highest color strength is often achieved at a pH of 11.[2]
Q2: What happens if the pH is too low or too high?
A pH below the optimal range will result in a low degree of cellulose ionization, leading to poor dye fixation and a lighter shade. Conversely, a pH that is too high will significantly accelerate the hydrolysis of the this compound dye.[1][3] Hydrolysis is a competing reaction where the dye reacts with water instead of the fiber, rendering it inactive.[4] This leads to a lower color yield and wasted dye.
Q3: What is the role of alkali in the dyeing process?
Alkali, typically sodium carbonate (soda ash), is added to the dye bath to raise the pH to the optimal level for fixation.[5] The alkaline environment is essential for the chemical reaction that covalently bonds the dye to the fiber. The amount of alkali required depends on the desired depth of shade and the liquor ratio.
Q4: What are the other key parameters to control besides pH?
Besides pH, other critical parameters in the this compound dyeing process include:
-
Temperature: For "hot brand" reactive dyes like this compound, the temperature is typically raised to 80-90°C for fixation.[6][7] Higher temperatures increase the rate of both the dyeing reaction and hydrolysis.
-
Electrolyte (Salt): An electrolyte, such as sodium chloride or sodium sulfate, is added to the dye bath to improve the exhaustion of the dye onto the fiber. It does this by neutralizing the negative surface charge of the cotton fiber, which would otherwise repel the negatively charged dye molecules.[5]
-
Dyeing Time: The duration of the dyeing process at the fixation temperature is crucial to ensure complete reaction between the dye and the fiber.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Color Yield / Light Shade | The pH of the dye bath was too low for efficient fixation. | Ensure the pH is within the optimal range of 10.5-11.0 during the fixation step by accurately measuring and adjusting with sodium carbonate. |
| The pH of the dye bath was too high, causing excessive hydrolysis of the dye. | Avoid exceeding a pH of 11.5. Prepare the alkali solution just before use and add it to the dye bath in stages if necessary. | |
| Insufficient electrolyte (salt) concentration. | Use the recommended amount of sodium chloride or sodium sulfate based on the depth of shade to ensure good dye exhaustion. | |
| Incorrect dyeing temperature. | For hot brand reactive dyes like this compound, ensure the fixation temperature reaches and is maintained at 80-90°C. | |
| Uneven Dyeing (Patchy or Streaky) | Improper dissolution of the dye or chemicals. | Ensure the dye, salt, and alkali are fully dissolved before adding them to the dye bath. |
| The alkali was added too quickly. | Add the alkali solution gradually to the dye bath to ensure an even increase in pH and a level fixation of the dye. | |
| Poor circulation of the dye liquor. | Ensure adequate agitation or circulation of the dye bath to maintain a uniform concentration of dye and chemicals around the substrate. | |
| Poor Wash Fastness | Incomplete fixation of the dye due to suboptimal pH. | Verify and maintain the pH at the recommended level during the fixation stage. |
| Inadequate removal of hydrolyzed dye. | After dyeing, thoroughly rinse and soap the fabric to remove any unfixed or hydrolyzed dye from the surface. |
Experimental Protocols
Standard Exhaust Dyeing Protocol for Cotton with this compound (Hot Brand)
This protocol is a general guideline for a laboratory-scale exhaust dyeing process.
Materials and Reagents:
-
Cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Wetting agent (optional)
-
Sequestering agent (optional)
-
Acetic acid (for neutralization)
Equipment:
-
Laboratory dyeing machine (e.g., beaker dyer)
-
pH meter
-
Beakers and graduated cylinders
-
Heating and stirring apparatus
Procedure:
-
Preparation of the Dye Bath:
-
Set the dye bath at room temperature with the required amount of water (e.g., a liquor ratio of 1:20).
-
Add a wetting agent and a sequestering agent if necessary, and stir to dissolve.
-
Adjust the initial pH of the dye bath to 6.0-7.0.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the wetted cotton fabric into the dye bath.
-
Add the pre-dissolved this compound dye solution.
-
Start agitation and gradually raise the temperature to 80-90°C over 30 minutes.
-
During the temperature rise, add the required amount of sodium chloride in two or three portions.
-
Continue dyeing at 80-90°C for 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
After-treatment:
-
Drain the dye bath.
-
Rinse the dyed fabric with cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) at 60°C for 10 minutes.[6]
-
Perform a soaping wash with a suitable detergent at or near the boil to remove any unfixed and hydrolyzed dye.
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Dye Concentration | 1-4% on weight of fabric (o.w.f) | General practice |
| Electrolyte (NaCl or Na₂SO₄) | 40-80 g/L (depending on shade depth) | [6] |
| Alkali (Na₂CO₃) | 15-20 g/L | General practice |
| Fixation pH | 10.5 - 11.0 | [1] |
| Fixation Temperature | 80 - 90°C | [6][7] |
| Fixation Time | 45 - 60 minutes | [6] |
| Liquor Ratio | 1:10 to 1:30 | [6] |
Visualizations
Chemical Reaction Pathway of this compound with Cellulose
The following diagram illustrates the key steps in the reaction between a vinyl sulfone reactive dye, such as this compound, and a cellulose fiber under alkaline conditions.
Caption: Covalent bond formation and hydrolysis of this compound.
Experimental Workflow for Reactive Dyeing
This diagram outlines the major steps in a typical laboratory exhaust dyeing process for cotton with this compound.
Caption: Exhaust dyeing workflow for this compound on cotton.
References
Technical Support Center: Improving Fixation of Reactive Red 180 on Viscose
This guide provides in-depth technical support for researchers, scientists, and professionals aiming to optimize the fixation efficiency of Reactive Red 180 on viscose fibers. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it bind to viscose?
This compound is a single azo-class reactive dye.[1] It chemically binds to viscose, a regenerated cellulosic fiber, through the formation of a covalent bond.[2][3] This reaction occurs between the dye's reactive group and the hydroxyl (-OH) groups of the cellulose polymer under alkaline conditions.[3][4] This strong covalent bond is responsible for the high wash fastness properties characteristic of reactive dyes.[2]
Q2: Why is high fixation efficiency important?
High fixation efficiency is crucial for several reasons:
-
Color Yield: It ensures a deeper and more vibrant shade for a given amount of dye.
-
Cost-Effectiveness: Maximizing dye utilization reduces waste and lowers processing costs.[5]
-
Environmental Impact: Poor fixation leads to a higher concentration of hydrolyzed dye in the effluent, increasing the pollution load and requiring more extensive wastewater treatment.[6][7]
-
Improved Fastness: Incomplete removal of unfixed, hydrolyzed dye can lead to poor wash and rubbing fastness.[6][8][9]
Q3: What is dye hydrolysis and how does it compete with fixation?
Hydrolysis is a competing side reaction where the reactive dye molecule reacts with the hydroxyl ions (OH-) in the water instead of the cellulose fiber.[3][6][8] This reaction deactivates the dye, rendering it unable to form a covalent bond with the fiber.[6][9] Both fixation and hydrolysis are promoted by alkaline conditions and higher temperatures.[6][10] Therefore, the key to improving efficiency is to optimize conditions that favor the dye-fiber reaction over the dye-water reaction.[9]
Q4: What is the role of salt (electrolyte) in the dyeing process?
Viscose fibers acquire a negative surface charge in water, which repels the negatively charged anionic dye molecules.[11] Salt, such as Glauber's salt (sodium sulfate) or sodium chloride, is added to the dyebath to neutralize this negative charge.[11][12] This action reduces the repulsion between the dye and fiber, thereby increasing the dye's affinity and promoting its migration from the dye bath onto the fiber surface (a process called exhaustion).[11][13]
Q5: What is the function of alkali in the dyeing process?
Alkali (e.g., soda ash - sodium carbonate) is the fixing agent. Its role is to increase the pH of the dyebath, which catalyzes the crucial reactions.[2] The alkali facilitates the ionization of the hydroxyl groups on the cellulose fiber, making them more nucleophilic and ready to react with the dye molecule to form a stable covalent bond.[2][4] However, an excessively high pH can accelerate dye hydrolysis more than fixation, reducing overall efficiency.[10]
Troubleshooting Guide
This section addresses common problems encountered when dyeing viscose with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Color Yield / Pale Shade | 1. Insufficient Exhaustion: Not enough dye has migrated to the fiber surface. 2. Low Fixation Rate: Conditions are not optimal for the dye-fiber reaction. 3. Premature Hydrolysis: Dye reacted with water before it could fix to the fiber. | 1. Increase Electrolyte: Gradually increase salt concentration (e.g., from 40 g/L to 60 g/L) to improve dye uptake.[3][13] 2. Optimize Alkali: Ensure the correct amount of alkali is used to achieve the target pH (typically 10.5-11).[2][10] Consider a progressive dosing of alkali to allow for even dye absorption before fixation.[14] 3. Control Temperature & pH: Avoid excessively high temperatures or pH levels during the fixation step, as this accelerates hydrolysis.[6][10] Ensure the dyebath pH is neutral to slightly acidic before alkali addition.[14] |
| Uneven Dyeing / Patchiness | 1. Rapid Dye Uptake: Dye exhausted onto the fiber too quickly. 2. Premature Fixation: Alkali was added too early or dosed too quickly. 3. Poor Liquor Circulation: Inadequate movement of dye liquor through the material. | 1. Control Temperature: Start the dyeing process at a lower temperature (e.g., 40-50°C) and gradually raise it to promote level migration before fixation.[15] 2. Progressive Dosing: Add the salt and alkali in portions over time rather than all at once.[14][16] 3. Check Liquor Ratio: Ensure an appropriate liquor ratio (e.g., 1:10 to 1:20) to allow for free movement of the fabric and uniform dye distribution.[2] |
| Poor Wash Fastness | 1. Ineffective Removal of Hydrolyzed Dye: Unfixed dye remains physically trapped in the fiber. 2. Low Fixation Rate: A large proportion of the dye is hydrolyzed and not covalently bonded. | 1. Implement Thorough Soaping: After dyeing, perform a rigorous washing-off (soaping) step at high temperature (e.g., 90-95°C) with a suitable soaping agent to remove all unfixed and hydrolyzed dye.[5][17] Follow with hot and cold rinses.[17] 2. Optimize Fixation Conditions: Refer to the solutions for "Low Color Yield" to maximize the amount of covalently bonded dye. |
| Shade Inconsistency (Batch-to-Batch) | 1. Variation in Process Parameters: Inconsistent water quality, temperature, pH, or dosing times. 2. Material Variability: Differences in the viscose material or its pretreatment. | 1. Standardize Process: Precisely control all dyeing parameters: water hardness, liquor ratio, temperature profiles, and the concentration and addition rate of all chemicals.[5][18] 2. Ensure Consistent Pretreatment: Standardize the scouring and bleaching processes for the viscose to ensure uniform dyeability.[19] |
Data Presentation: Influence of Dyeing Parameters
The following tables summarize the general effects of key parameters on the dyeing of cellulosic fibers with reactive dyes. The optimal values for this compound on viscose should be determined empirically, but these trends provide a strong starting point for optimization.
Table 1: Effect of Electrolyte (Salt) Concentration
| Parameter | General Effect on Exhaustion & Fixation | Rationale |
|---|---|---|
| Increasing Salt Concentration | Increases dye exhaustion up to a saturation point.[2][11] | Neutralizes the negative surface charge of viscose in water, reducing fiber-dye repulsion and promoting dye uptake.[11][12] |
| Excessive Salt Concentration | May slightly increase hydrolysis.[6] Can lead to aggregation of dye molecules. | High ionic strength can unfavorably alter the reaction environment. |
Table 2: Effect of Alkali (Soda Ash) Concentration & pH
| Parameter | General Effect on Exhaustion & Fixation | Rationale |
|---|---|---|
| Increasing Alkali / pH (up to optimum) | Increases the rate of fixation significantly.[2][4] | Promotes the ionization of cellulose hydroxyl groups, making them reactive towards the dye molecule.[2] |
| Excessive Alkali / pH (above optimum) | Drastically increases the rate of dye hydrolysis, leading to lower fixation efficiency.[6][10] | The competing reaction with water (hydrolysis) becomes dominant over the reaction with cellulose.[6] |
Table 3: Effect of Temperature
| Parameter | General Effect on Exhaustion & Fixation | Rationale |
|---|---|---|
| Increasing Temperature (Exhaustion Phase) | Decreases dye exhaustion (affinity).[3] | The equilibrium of dye absorption on cellulose is exothermic; higher temperatures favor the dye remaining in the solution. |
| Increasing Temperature (Fixation Phase) | Increases the rate of both fixation and hydrolysis.[3][6] | Provides the necessary activation energy for the covalent bond formation and the competing hydrolysis reaction. An optimal temperature balances reaction speed with efficiency. |
Experimental Protocols
Standard Exhaust Dyeing Protocol for Viscose with this compound
This protocol provides a baseline methodology. Parameters should be optimized for specific equipment and shade depths.
-
Preparation:
-
Scour and bleach the viscose fabric to ensure it is clean and absorbent.
-
Prepare a stock solution of this compound.
-
-
Dyebath Setup:
-
Set the dyebath at a liquor ratio of 1:15.
-
Add required amount of water and set the temperature to 40°C.
-
Add a sequestering agent to counter water hardness.
-
Introduce the viscose material and run for 10 minutes for equilibration.
-
-
Exhaustion Phase:
-
Fixation Phase:
-
Washing-Off (Soaping):
Visualizations
Reaction Mechanism
The diagram below illustrates the two competing reactions—fixation and hydrolysis—that occur in an alkaline dyebath.
Caption: Competing reactions of fixation and hydrolysis for a reactive dye.
Experimental Workflow
This workflow outlines the key stages of the dyeing process, from preparation to final analysis.
Caption: Standard experimental workflow for exhaust dyeing of viscose.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving the problem of low fixation efficiency.
Caption: Troubleshooting flowchart for low fixation efficiency.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 3. textilelearner.net [textilelearner.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. autumnchem.com [autumnchem.com]
- 6. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 7. textileapex.com [textileapex.com]
- 8. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 9. irjet.net [irjet.net]
- 10. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. quora.com [quora.com]
- 13. textilelearner.net [textilelearner.net]
- 14. fsw.cc [fsw.cc]
- 15. extranet.nearchimica.it [extranet.nearchimica.it]
- 16. How to improve the fixation rate and color fastness of reactive dyesⅡ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 17. benchchem.com [benchchem.com]
- 18. sdc.org.uk [sdc.org.uk]
- 19. researchgate.net [researchgate.net]
Troubleshooting poor color fastness with Reactive red 180
Technical Support Center: Reactive Red 180
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to poor color fastness when using this compound. The information is tailored for researchers, scientists, and professionals in drug development who may use reactive dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional reactive dye, meaning it contains two reactive groups.[1] This structure allows for a higher fixation efficiency compared to monofunctional dyes, as it can form more than one covalent bond with fibers like cotton, silk, or other cellulosic materials.[1][2] It is known for producing bright, bluish-red shades and is suitable for various dyeing and printing applications.[3] Its bifunctional nature generally leads to good overall fastness properties when applied correctly.[1]
Q2: What are the primary causes of poor color fastness with reactive dyes like this compound?
Poor color fastness in reactive dyeing typically stems from two main issues: the dye's own properties and the dyeing process itself.[4] The most significant process-related factors include:
-
Dye Hydrolysis: A competing reaction where the dye reacts with water (hydroxyl ions) instead of the fiber.[5] This hydrolyzed dye cannot form a covalent bond with the substrate and remains loosely attached, leading to poor wash fastness.[6][7]
-
Improper Fixation: Failure to create a stable covalent bond between the dye and the fiber due to suboptimal process conditions such as incorrect pH, temperature, or alkali concentration.[8]
-
Inadequate Washing (Soaping): Incomplete removal of unfixed or hydrolyzed dye from the fabric surface after dyeing.[9] This "floating color" will bleed during subsequent washing.[10]
-
Water Quality: The presence of heavy metal ions like calcium and magnesium in the water can lead to dye aggregation, which hinders dye penetration and fixation, ultimately reducing fastness.[4]
Q3: How does dye hydrolysis specifically affect the fastness of this compound?
Hydrolysis is a chemical reaction where the reactive groups of the dye molecule react with water under alkaline conditions, forming an inactive hydroxyl derivative.[7] This hydrolyzed dye loses its ability to chemically bond with the cellulose fibers.[11] Although the hydrolyzed dye may be adsorbed onto the fiber surface, it is not covalently bonded and is easily removed during washing, resulting in significant color loss and poor wash fastness.[7][8] Factors that accelerate hydrolysis include high temperatures, high pH, and extended dyeing times.[12][13]
Q4: Can the covalent bond between this compound and the fiber break after fixation?
Yes, the covalent bond formed between a reactive dye and cellulose is not completely stable and can be broken under certain conditions, such as high heat, moisture, and acidic or alkaline environments.[4] This bond breakage, also a form of hydrolysis, converts the fixed dye back into a hydrolyzed, unfixed form that can be washed away, leading to a decrease in wet fastness and light fastness over time.[4]
Q5: How does the dyeing temperature influence color fastness?
Temperature has a dual effect on the dyeing process.
-
Positive Effect: Increasing the temperature enhances the diffusion rate of the dye into the fiber.[14]
-
Negative Effect: Higher temperatures also decrease the dye's affinity (substantivity) for the fiber and significantly accelerate the rate of dye hydrolysis.[13] An excessively high temperature will favor the hydrolysis reaction over the fixation reaction, leading to lower fixation rates and poorer color fastness.[8] Therefore, an optimal temperature must be maintained. For many bifunctional dyes, this is often in the range of 60-65°C.[1][15]
Troubleshooting Guide for Poor Color Fastness
This guide provides a systematic approach to diagnosing and resolving common color fastness issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Wash Fastness (Color bleeds during washing) | 1. Excessive Dye Hydrolysis: Dye reacted with water instead of the fiber. | • Prepare dye and alkali solutions separately and mix just before use.[5]• Avoid excessively high temperatures and prolonged dyeing times, which increase the rate of hydrolysis.[12][13]• Ensure the pH is within the optimal range (around 11) for fixation; too high a pH accelerates hydrolysis.[8][12] |
| 2. Incomplete Fixation: Suboptimal conditions for the dye-fiber reaction. | • Optimize Alkali: Use the correct amount and type of alkali (e.g., soda ash). Add alkali in stages to ensure gradual fixation.[4][16]• Control Temperature: Maintain the recommended temperature for bifunctional dyes (typically 60-65°C) during the fixation stage.[1]• Ensure Sufficient Time: Allow adequate time for the fixation reaction to complete (e.g., 60 minutes after alkali addition).[1] | |
| 3. Inadequate Removal of Unfixed Dye: Hydrolyzed or unfixed dye remains on the fiber surface. | • Rinse Thoroughly: Before soaping, perform a cold water rinse followed by a hot water rinse to remove surface alkali and salts.[1][16]• Optimize Soaping: Soap at a high temperature (e.g., 90-95°C) with a suitable soaping agent to effectively remove hydrolyzed dye.[4][14]• Neutralize: After soaping, neutralize any residual alkali with a weak acid like acetic acid.[1] | |
| Poor Rub Fastness (Color transfers when rubbed) | 1. Surface Dye Aggregation: Dye molecules clump together on the fiber surface instead of penetrating. | • Improve Water Quality: Use soft water or add a chelating/dispersing agent to prevent dye aggregation caused by calcium and magnesium ions.[4]• Control Salt Addition: Ensure electrolytes (like Glauber's salt) are fully dissolved before adding the dye. Add salt in portions to promote even exhaustion.[13] |
| 2. Incomplete Removal of Floating Color: Similar to poor wash fastness, unfixed dye on the surface is a primary cause. | • Strengthen Soaping Process: A thorough, high-temperature soaping is crucial to remove all unfixed dye, which is a major contributor to poor rub fastness.[17] | |
| Inconsistent Shade / Poor Levelness | 1. Uneven Dye Uptake: Dye absorbs onto the fabric at different rates. | • Control Rate of Temperature Rise: Raise the temperature of the dyebath gradually to allow for even dye migration and absorption.[1]• Staged Addition of Reagents: Add electrolytes and alkali in stages rather than all at once to prevent rapid, uneven dye fixation.[18] |
| 2. Dye Instability: Dye precipitates out of the solution. | • Check Dye Solubility: Ensure the dye is fully dissolved before starting the dyeing process. Do not add salt and alkali at the same time, as this can cause dye aggregation.[18] |
Quantitative Data Summary
The following tables provide recommended parameters for dyeing cellulosic fibers with bifunctional reactive dyes like this compound. These values are general guidelines and may require optimization based on the specific substrate and equipment.
Table 1: Recommended Dyeing Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Dyeing Temperature | 60 - 65°C | Balances the rate of dye diffusion and fixation against the rate of hydrolysis.[1] Temperatures below this range result in low fixation rates.[13] |
| pH for Fixation | 10.8 - 11.0 | Optimal for the reaction between the dye and cellulose. Typically achieved with soda ash.[13] |
| Electrolyte (Salt) | 10 - 30 g/L (Pale Shades) 30 - 80 g/L (Medium/Dark Shades) | Common salt or Glauber's salt is used to overcome the electrostatic repulsion between the anionic dye and the cellulose fiber, thus increasing dye exhaustion.[13][14] |
| Liquor Ratio | 1:10 - 1:20 | A lower liquor ratio generally favors higher fixation efficiency.[19] |
| Fixation Time | 45 - 60 minutes | The duration after alkali addition required for the covalent bond to form. |
Table 2: Typical After-Treatment (Washing) Parameters
| Step | Temperature | Duration (minutes) | Purpose |
| Cold Rinse | 20 - 30°C | 10 | Removes loose dye and residual salt from the fabric surface. |
| Hot Rinse | 70°C | 10 | Removes hydrolyzed dye and residual alkali.[1] |
| Neutralization | 50 - 60°C | 10 | Neutralizes residual alkali with a weak acid (e.g., acetic acid) to prevent bond breakage during high-temperature soaping.[1] |
| Soaping | 90 - 95°C | 15 | Removes all unfixed and hydrolyzed dye to ensure final fastness.[14] |
| Hot Rinse | 90°C | 10 | Removes residual soaping agent.[1] |
| Cold Rinse | 20 - 30°C | 10 | Final rinse to cool down the fabric. |
Key Experimental Protocols
Protocol 1: Standard Exhaust Dyeing Procedure for Cotton with this compound
-
Preparation:
-
Set the dyebath to the desired liquor ratio (e.g., 1:15) with soft water. Add a sequestering agent if water hardness is a concern.[4]
-
Add a leveling agent if required.
-
Introduce the pre-wetted cotton substrate into the bath.
-
-
Exhaustion Phase:
-
Fixation Phase:
-
Post-Dyeing:
-
Drain the dyebath.
-
Immediately begin the washing and soaping procedure as detailed in Protocol 2.
-
Protocol 2: Post-Dyeing Washing and Soaping Procedure
-
Initial Rinsing:
-
Perform a cold rinse (overflow) for 10 minutes to remove unfixed dye from the fabric surface.
-
Drain and perform a hot rinse at 70°C for 10 minutes.[1]
-
-
Neutralization:
-
Treat the fabric with a weak acid solution (e.g., acetic acid) at 60°C for 10 minutes to neutralize residual alkali.[14]
-
-
Soaping:
-
Wash the fabric with a soaping agent (e.g., 2 g/L) at or near boiling temperature (95°C) for 15 minutes.[14] This step is critical for removing all hydrolyzed dye.
-
-
Final Rinsing:
-
Perform a hot rinse at 90°C for 10 minutes.[1]
-
Perform a final cold rinse.
-
-
Drying:
-
Dry the fabric at an appropriate temperature.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor color fastness.
Caption: Competing pathways of fixation and hydrolysis for reactive dyes.
Caption: Troubleshooting workflow for poor color fastness issues.
References
- 1. Dyeing and Processing: Bifunctional reactive dyes [dyeingworld1.blogspot.com]
- 2. mdpi.com [mdpi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. textileapex.com [textileapex.com]
- 6. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 7. irjet.net [irjet.net]
- 8. Why reactive dyes have low fixation rate and poor color fastnessⅠ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. Color fastness properties of different reactive dyes | PDF [slideshare.net]
- 10. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 11. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 12. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 13. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 14. textilelearner.net [textilelearner.net]
- 15. scribd.com [scribd.com]
- 16. Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 17. Color fastness,how to improve [gester-instruments.com]
- 18. Causes and Countermeasures of Poor Wet Fastness of Reactive Emerald Blue/Brilliant Green Dyeing - Knowledge [colorfuldyes.com]
- 19. Factors Governing Reactive Dye Uptake [textileschool4u.blogspot.com]
Technical Support Center: Enhancing the Solubility of Reactive Red 180
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Reactive Red 180 for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a water-soluble azo dye.[1] Its solubility in water is reported to be approximately 50 g/L.[1] For preparing concentrated stock solutions for laboratory use, it exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL, often requiring sonication for complete dissolution.[2]
Q2: What is the optimal pH for dissolving this compound in aqueous solutions?
A2: While one source suggests an optimal pH range of 4.0-5.5 for the dye itself[3], studies on its degradation and decolorization, which require the dye to be in a reactive, soluble state, have shown that a neutral pH of 7 is optimal.[4] It is generally recommended to start with neutral pH conditions for initial dissolution in water.
Q3: Can I use solvents other than water or DMSO?
A3: Yes, the use of co-solvents can aid in the dissolution of reactive dyes. While specific data for this compound is limited, general information suggests that organic solvents miscible with water can increase the solubility of reactive dyes.[5] Small amounts of ethanol or dimethylformamide (DMF) could be tested.
Q4: My this compound solution appears cloudy or has particulates. What is the cause and how can I fix it?
A4: Cloudiness or the presence of particulates is often due to dye aggregation. This is more common at high concentrations. To resolve this, you can try reducing the concentration, using a co-solvent like DMSO, or applying gentle heating and sonication. Refer to the troubleshooting guide for more detailed steps.
Q5: How should I store my this compound stock solution?
A5: For stock solutions prepared in a solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The container should be sealed to protect it from moisture and light.[2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
Issue 1: Poor Solubility in Water
-
Symptom: The dye powder does not fully dissolve in water at the desired concentration, leaving behind solid particles.
-
Possible Causes:
-
Concentration is too high.
-
Water temperature is too low.
-
Presence of electrolytes that reduce solubility.
-
-
Solutions:
-
Increase Temperature: Gently warm the solution while stirring.
-
Sonication: Use a sonicating water bath to aid dissolution.
-
pH Adjustment: Ensure the pH of the water is neutral (around 7.0).
-
Reduce Concentration: If possible, work with a more dilute solution.
-
Use a Co-solvent: Prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer.
-
Issue 2: Dye Aggregation and Precipitation
-
Symptom: The solution becomes cloudy over time, or a precipitate forms, especially after storage.
-
Possible Causes:
-
High dye concentration.
-
Suboptimal pH.
-
Storage at inappropriate temperatures (e.g., freezing and thawing cycles).
-
-
Solutions:
-
Filter Sterilization: For biological applications, filter the solution through a 0.22 µm syringe filter to remove aggregates before use.
-
Optimize Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended (-20°C or -80°C).[2]
-
Consider Co-solvents: The presence of a small amount of an organic co-solvent like DMSO in the final working solution can sometimes help maintain solubility.
-
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Remarks |
| Water | 50 g/L | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic treatment may be needed.[2] |
Table 2: Effect of pH on this compound in Aqueous Solution
| pH | Observation | Implication for Solubility |
| 6 | 100% decolorization in 11 hours in a specific study.[4] | Suggests good solubility and reactivity. |
| 7 | 100% decolorization in 9 hours in the same study (optimal).[4] | Optimal for maintaining the dye in a reactive, soluble state. |
| 11 | Only 19.2% decolorization.[4] | Basic pH may negatively impact the desired reactive form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter and syringe (optional, for sterile applications)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and transfer it to the centrifuge tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the dye.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initially disperse the powder.
-
Place the tube in an ultrasonic water bath and sonicate until the dye is completely dissolved. The solution should be clear with no visible particulates.[2]
-
(Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
How to increase the rate of biodegradation of Reactive red 180
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the biodegradation of the azo dye, Reactive Red 180.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the biodegradation of this compound?
A1: The biodegradation of azo dyes like this compound is typically a two-step process.[1] The initial step involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, which results in the decolorization of the dye and the formation of aromatic amines.[1][2] These aromatic amines are then further degraded, often under aerobic conditions, into less complex and less toxic compounds.[1][2] Key enzymes involved in this process are azoreductases, laccases, and peroxidases.[2][3][4]
Q2: Which microorganisms are known to be effective in degrading this compound?
A2: Several microorganisms have been identified for their potential to decolorize and degrade this compound and other similar reactive dyes. Bacterial strains such as Citrobacter sp. CK3, Aeromonas hydrophila SK16, and various Pseudomonas species have shown significant degradation capabilities.[5][6][7][8] White-rot fungi, like Phanerochaete chrysosporium, are also effective due to their powerful extracellular enzymatic systems.[9][10]
Q3: What are Advanced Oxidation Processes (AOPs) and can they be combined with biological methods?
A3: Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and break down complex organic pollutants like azo dyes.[11][12] Common AOPs include ozonation, Fenton processes (Fe²⁺/H₂O₂), and UV/H₂O₂.[5][12] These methods can be effectively combined with biological treatments.[5][11] For instance, AOPs can be used as a pre-treatment to break down the complex dye structure, making it more amenable to subsequent microbial degradation, or as a post-treatment to remove residual color and intermediate compounds.[9][10] A combined Bio-AOP treatment using Aeromonas hydrophila and H₂O₂ has demonstrated 100% decolorization of this compound.[5]
Troubleshooting Guide
Q4: Why is the decolorization of this compound slow or incomplete in my experiment?
A4: Several factors can lead to slow or incomplete decolorization. Here are some common issues and potential solutions:
-
Suboptimal Physicochemical Conditions: The efficiency of microbial degradation is highly dependent on environmental parameters.[1][13] Verify that the pH, temperature, and initial dye concentration in your system are optimized for the specific microorganism you are using. Deviations from the optimal range can significantly decrease the rate of degradation.[13]
-
Inappropriate Oxygen Levels: The initial, crucial step of azo bond cleavage is reductive and occurs most efficiently under anaerobic (oxygen-free) or anoxic (low oxygen) conditions.[2][13] If your system is too aerobic (high oxygen), the activity of azoreductase enzymes can be inhibited.[13] Consider a sequential anaerobic-aerobic process for complete mineralization.[2]
-
Nutrient Limitation: Microorganisms require a source of carbon and nitrogen for growth and metabolic activity, which in turn drives dye degradation.[14] The addition of a supplementary carbon source, such as glucose or sucrose, can often enhance the rate of decolorization.[7][15]
-
High Dye Concentration: While microorganisms can tolerate certain levels of this compound, very high concentrations can be toxic and inhibit microbial growth and enzymatic activity.[7][15] If you suspect toxicity, try lowering the initial dye concentration.
-
Microbial Inoculum: The age and size of the microbial inoculum can affect the lag phase and the overall degradation rate. Ensure you are using a healthy, active culture at an appropriate concentration.[13]
Q5: The color of the dye has disappeared, but are the resulting products safe?
A5: Not necessarily. The disappearance of color indicates the cleavage of the azo bond, but this process generates aromatic amines.[1] These intermediate compounds can be more toxic and potentially carcinogenic than the parent dye molecule.[1][4] It is crucial to conduct further analysis to confirm the degradation of these aromatic amines. A complete biodegradation process should mineralize the dye into simpler, non-toxic compounds like CO₂, water, and inorganic salts.[2] A sequential anaerobic-aerobic treatment is often recommended to ensure the degradation of these amines, which typically occurs under aerobic conditions.[2]
Q6: My fungal culture is not effectively degrading the dye. What could be the problem?
A6: For fungal degradation, particularly with white-rot fungi, the composition of the medium is critical. These fungi possess powerful ligninolytic (lignin-degrading) enzymes like laccases and peroxidases that are responsible for dye degradation.[3] The production of these enzymes can be influenced by the nutrient composition, especially the carbon-to-nitrogen ratio. Also, the optimal pH for many fungal bioreactors is in the acidic range; for example, an optimum pH of 4.5 has been noted for Phanerochaete chrysosporium.[9][10]
Data and Protocols
Quantitative Data Summary
The following tables summarize the degradation efficiencies of this compound and other reactive dyes under various experimental conditions.
Table 1: Bacterial Degradation of Reactive Dyes
| Microorganism | Dye (Concentration) | Key Conditions | Efficiency | Reference |
| Citrobacter sp. CK3 | This compound (200 mg/L) | Anaerobic, 32°C, pH 7.0, 4 g/L glucose | ~95% in 36 h | [7] |
| Aeromonas hydrophila SK16 | This compound | Static conditions | Enzyme activity significantly enhanced | [5][16] |
| Gram-positive rod (Isolate-1) | Reactive Red (250 mg/L) | 36°C, pH 5.5, Sucrose as carbon source | 93.59% in 60 h | [15] |
| Gram-negative rod (Isolate-2) | Reactive Red (250 mg/L) | 36°C, pH 6.0, Sucrose as carbon source | 91.55% in 60 h | [15] |
| Pseudomonas aeruginosa | Methyl Red (20 ppm) | 40°C, pH 9, 3 days incubation | 81.49% | [6] |
Table 2: Fungal and Combined Degradation of Reactive Dyes
| Method | Dye (Concentration) | Key Conditions | Efficiency | Reference |
| Phanerochaete chrysosporium + ZnO/UVA | This compound | pH 4.5 (fungal stage) | 98% COD removal, 99.9% color removal | [9][10] |
| Aspergillus salinarus (TEF-3) | Reactive Red HE7B (50 mg/L) | 96 h incubation | 97.41% | [17] |
| Aeromonas hydrophila + H₂O₂ (AOP) | This compound | Combined Bio-AOP | 100% decolorization | [5] |
Experimental Protocols
Protocol 1: Batch Biodegradation Experiment
-
Prepare Medium: Prepare a suitable liquid nutrient medium for your selected microorganism. For bacteria, this could be a nutrient broth, and for fungi, a potato dextrose broth.
-
Inoculum Preparation: Grow a fresh culture of the selected microorganism to the mid-logarithmic phase.
-
Experimental Setup:
-
Dispense the nutrient medium into a series of sterile Erlenmeyer flasks.
-
Add this compound to achieve the desired initial concentration (e.g., 50-200 mg/L).
-
If required, add a supplementary carbon source (e.g., glucose at 1-4 g/L).[7]
-
Adjust the pH of the medium to the optimal value for your microorganism (e.g., pH 7 for many bacteria, pH 4.5-6 for fungi).[9][10][13]
-
Inoculate the flasks with the prepared culture (e.g., 3-10% v/v).[13]
-
Prepare a cell-free control flask (medium + dye, no inoculum) and a culture control flask (medium + inoculum, no dye).
-
-
Incubation: Incubate the flasks at the optimal temperature (e.g., 30-40°C) under the desired aeration conditions.[13] For initial decolorization, static (anoxic) conditions are often preferable to shaking (aerobic) conditions.[13]
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals (e.g., every 6, 12, or 24 hours).
-
Centrifuge the samples to pellet the biomass.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 540 nm).[18]
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Sequential Anaerobic-Aerobic Degradation
-
Anaerobic Stage:
-
Set up the batch experiment as described in Protocol 1.
-
Incubate under static or anaerobic conditions until maximum decolorization is achieved. This typically targets the cleavage of the azo bond.
-
-
Aerobic Stage:
-
After the anaerobic stage, transfer the culture to a new flask or introduce aeration (e.g., by placing on an orbital shaker).
-
Continue incubation under aerobic conditions for an extended period. This stage aims to degrade the aromatic amines formed during the first stage.
-
-
Analysis: In addition to spectrophotometric analysis for color removal, consider using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the parent dye and its intermediate degradation products.
Visualizations
Caption: Experimental workflow for optimizing this compound biodegradation.
Caption: Key factors influencing the rate of biodegradation.
Caption: Simplified pathway for enzymatic degradation of azo dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Degradation of Recalcitrant Textile Dyes by Coupling Fungal and Photocatalytic Membrane Reactors | Semantic Scholar [semanticscholar.org]
- 11. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. Mycoremediation of reactive red HE7B dye by Aspergillus salinarus isolated from textile effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Redissolving precipitated Reactive red 180 dye
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Red 180 dye. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on redissolving precipitated dye.
Frequently Asked Questions (FAQs)
Q1: What is the general water solubility of this compound?
This compound has a reported water solubility of 50 g/L.[1] However, this value can be significantly influenced by temperature, pH, and the presence of electrolytes.
Q2: What is the recommended pH for dissolving and working with this compound solutions?
A neutral pH range of 6.5-7.5 is recommended for dissolving this compound.[2] Using acidic or alkaline solutions can lead to hydrolysis of the dye, where the reactive group is modified, rendering it unable to bind to the substrate.[2] Optimal decolorization (degradation) of this compound has been observed at a pH of 7.[3]
Q3: How does temperature affect the stability of this compound solutions?
While higher temperatures can aid in initially dissolving the dye, prolonged exposure to elevated temperatures, especially outside of a neutral pH, can accelerate hydrolysis and degradation.[4][5] For dissolving medium-temperature reactive dyes, a temperature of 70-75°C is suggested, while high-temperature reactive dyes can be dissolved at 80-85°C.[2] It is best to use freshly prepared solutions.[2]
Q4: Can I use organic solvents to dissolve this compound?
Troubleshooting Guide: Redissolving Precipitated this compound
Precipitation or aggregation of this compound can occur due to several factors, including high dye concentration, the presence of electrolytes, and improper dissolution techniques. Below are common issues and steps to redissolve the dye.
Issue 1: Dye has precipitated out of solution.
-
Cause A: Supersaturation or Low Temperature. If the solution was prepared at a high concentration and subsequently cooled, the dye may precipitate out.
-
Cause B: "Salting Out" Effect. The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is known to decrease the solubility of reactive dyes.[9]
-
Solution: If possible, dilute the solution with deionized water to reduce the electrolyte concentration. If the experimental protocol requires a high salt concentration, consider preparing the dye solution at a lower concentration and adding it to the salt-containing solution just before use.
-
-
Cause C: Incorrect pH. An acidic or highly alkaline pH can lead to changes in the dye molecule that reduce its solubility.
-
Solution: Adjust the pH of the solution to a neutral range (6.5-7.5) using dilute acid or base while monitoring with a pH meter.
-
Issue 2: The dye powder is not dissolving properly, forming clumps or "freckles".
-
Cause: Improper initial dissolution. Adding the entire amount of dye powder to the solvent at once can lead to the formation of aggregates that are difficult to dissolve.
-
Solution: The "Pasting" Method.
-
Place the required amount of this compound powder in a beaker.
-
Add a small amount of cold deionized water (just enough to create a thick paste) and use a stirring rod to break up any clumps.[2][10]
-
Gradually add lukewarm or hot water (up to 80-85°C) while continuously stirring until the dye is fully dissolved.[2]
-
-
Issue 3: The redissolved dye solution appears cloudy or aggregated.
-
Cause: Presence of dye aggregates. Even after redissolving, microscopic aggregates may persist.
-
Solution 1: Use of a Dispersing Agent. Urea can act as a hydrotrope, helping to break up dye aggregates and increase solubility.[11] Consider adding urea to the solution.
-
Solution 2: Filtration. Filter the solution through a fine filter paper or a syringe filter to remove any remaining undissolved particles or large aggregates.
-
Data Presentation
Table 1: Solubility of this compound in Aqueous Solution
| Parameter | Value | Conditions |
| Water Solubility | 50 g/L | Not specified |
Note: Quantitative data on the solubility of this compound at different temperatures and pH values is limited. The provided value is a general reference point.
Table 2: Factors Affecting this compound Solubility and Stability
| Factor | Effect on Solubility/Stability | Notes |
| Temperature | Increased temperature generally increases solubility but can decrease stability due to hydrolysis. | For dissolving, 70-85°C is often used, but solutions should be used promptly.[2] |
| pH | Neutral pH (6.5-7.5) is optimal for stability and dissolution.[2] | Acidic or alkaline conditions can cause hydrolysis and degradation.[2][12] |
| Electrolytes (e.g., NaCl, Na₂SO₄) | Decreases solubility ("salting out" effect) and can promote aggregation. | Added during dyeing to promote dye uptake by the substrate, not for initial dissolving. |
| Urea | Increases solubility and helps to de-aggregate dye molecules.[10][11] | Can be added as a solubilizing agent. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a stock solution of this compound.
Materials:
-
This compound dye powder
-
Deionized water (cold and lukewarm/hot)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Spatula
Procedure:
-
Weigh the desired amount of this compound powder and place it in a clean, dry beaker.
-
Add a small volume of cold deionized water to the powder to form a smooth paste. Use a spatula or stirring rod to ensure all the powder is wetted and there are no dry clumps.[2][10]
-
Place the beaker on a magnetic stirrer.
-
Gradually add the remaining volume of lukewarm (around 40-60°C) or hot (up to 80-85°C) deionized water while stirring continuously.[2][6]
-
Continue stirring until the dye is completely dissolved and the solution is clear.
-
Allow the solution to cool to the desired working temperature before use. For optimal stability, use the solution shortly after preparation.[2]
Protocol 2: Redissolving Precipitated this compound
Objective: To redissolve precipitated this compound from an aqueous solution.
Materials:
-
Solution containing precipitated this compound
-
Magnetic stirrer with heating capabilities
-
pH meter
-
Dilute solutions of HCl and NaOH (e.g., 0.1 M)
-
Urea (optional)
-
Filtration apparatus (e.g., filter paper and funnel, or syringe filter)
Procedure:
-
Place the beaker containing the precipitated dye solution on a magnetic stirrer with heating.
-
Begin stirring the solution at a moderate speed.
-
Gently heat the solution while stirring. A temperature of 40-60°C is a good starting point.[8] Avoid boiling.
-
Monitor the solution for the dissolution of the precipitate.
-
If the precipitate persists, check the pH of the solution. If it is not within the neutral range (6.5-7.5), adjust it dropwise with dilute HCl or NaOH.[2]
-
If aggregation is suspected, a small amount of urea can be added to the solution to aid in disaggregation.[11]
-
Once the dye appears to be redissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.
-
If any particulate matter remains, filter the solution before use.
Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Methods For Dissolving Reactive Dyes And Matters Needing Attention - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. ijrar.com [ijrar.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 7. Vinyl Sulfone Based Reactive Dyes - High Solubility, Non-toxic, Safe For Cellulose Fibers at Best Price in Ankleshwar | Shreeji Dye Chem Industries [tradeindia.com]
- 8. Vinyl Sulphone Reactive Dyes - Bipin Industries [bipinindustries.com]
- 9. researchgate.net [researchgate.net]
- 10. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Avoiding uneven dyeing with Reactive red 180
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid uneven dyeing when using Reactive Red 180.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dyeing process with this compound, presented in a question-and-answer format.
Q1: What are the most common causes of patchy or uneven dyeing (color variation) with this compound?
A1: Uneven dyeing is typically caused by a combination of factors related to improper process control and substrate preparation. The most common culprits include:
-
Inadequate Substrate Preparation: Failure to properly scour and bleach the material can leave impurities, oils, or waxes that hinder uniform dye absorption.[1]
-
Incorrect Dye Bath pH: If the initial pH of the dyebath is too alkaline, premature dye hydrolysis or rapid fixation can occur, leading to uneven color.[2] Conversely, an incorrect pH during the fixation stage will result in poor dye-fiber bonding.[1]
-
Rapid Addition of Salt and Alkali: Adding electrolytes (like Glauber's salt or sodium chloride) or alkali (like soda ash) too quickly causes the dye to rush onto the fiber non-uniformly. This is a primary cause of blotchiness.[3]
-
Poor Dye Solubility: this compound, like other reactive dyes, can form aggregates if not dissolved properly or if the water hardness is too high. These aggregates lead to spots and speckles on the fabric.[3]
-
Incorrect Temperature Control: Dyeing at a temperature that is too low or too high can negatively affect the rates of dye diffusion, reaction, and hydrolysis, leading to inconsistent shades.[1]
Q2: My dyed substrate has light and dark patches. How can I fix this?
A2: Rectifying an unevenly dyed substrate is challenging. The recommended course of action is typically to re-dye the material in a darker shade to cover the inconsistencies.[4] Prevention is the most effective strategy. For future experiments, ensure meticulous control over the dyeing parameters as outlined in this guide.
Q3: What is dye hydrolysis and how does it contribute to uneven dyeing?
A3: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the fiber's hydroxyl groups.[5] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to several problems:[6]
-
Reduced Color Yield: A significant portion of the dye becomes inactive, resulting in a lighter final shade than intended.
-
Poor Wash Fastness: The hydrolyzed dye is only loosely attached to the fiber and will wash out during rinsing, which can cause staining on other parts of the fabric.[6]
-
Unevenness: If hydrolysis occurs at different rates throughout the dye bath due to poor mixing or temperature gradients, it can contribute to shade variations.
To minimize hydrolysis, prepare dye and alkali solutions separately and mix them just before use. Avoid keeping the alkaline dye solution for extended periods.[5]
Q4: Can water quality affect the dyeing outcome?
A4: Yes, water quality is critical. The presence of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which cause water hardness, can lead to the precipitation of the dye, resulting in spots and reduced color yield.[7] Using deionized or softened water is highly recommended. If this is not possible, a sequestering agent should be added to the dye bath to chelate these metal ions.[7]
Q5: What is the role of a leveling agent and should I use one?
A5: A leveling agent is a chemical auxiliary that promotes uniform dyeing.[8] It works by slowing down the rate of dye uptake by the fiber, allowing the dye molecules more time to migrate and distribute evenly across the substrate surface before fixation occurs.[7][8] Using a leveling agent is highly recommended, especially for pale to medium shades or when working with materials that are difficult to dye evenly. These agents can help prevent blotchiness and streaks by ensuring controlled dye absorption.[3][9]
Key Experimental Parameters
Controlling quantitative parameters is crucial for achieving reproducible and even dyeing results. The following table summarizes recommended starting parameters for an exhaust dyeing process with this compound on cellulosic fibers (e.g., cotton).
| Parameter | Recommended Value | Purpose & Notes |
| Dye Concentration | 0.5 - 3.0% (owf*) | Depends on the desired shade depth. An optimal concentration for a medium shade is around 2.5%.[10] |
| Liquor Ratio | 1:20 to 1:30 | The ratio of the weight of the goods to the volume of the dye bath. A consistent ratio is key for batch-to-batch shade consistency.[10] |
| Electrolyte (Salt) | 40 - 80 g/L (NaCl or Na₂SO₄) | Added to promote dye exhaustion (migration from water to fiber). Concentration depends on shade depth (higher for darker shades). |
| Dyeing Temperature | 80°C (for Hot Brand) | This compound is a "hot brand" dye, requiring higher temperatures for optimal diffusion and reaction.[10] |
| Initial Dyebath pH | 6.0 - 7.0 (Slightly acidic to neutral) | Ensures dye stability and prevents premature hydrolysis before alkali is added. |
| Fixation Alkali | 10 - 20 g/L (Soda Ash, Na₂CO₃) | Raises the pH to 10.5 - 11.5 to catalyze the covalent reaction between the dye and the fiber.[2][6] |
| Dyeing Time | 45 - 75 minutes | Total time includes initial dyeing, salt addition, and alkali fixation stages.[10] |
*owf: on the weight of the fiber.
Experimental Protocol: Exhaust Dyeing of Cotton
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound to achieve a level, even coloration.
1. Substrate Preparation:
-
Pre-wash the cotton fabric with a non-ionic detergent (e.g., Synthrapol) at 60-70°C for 15-20 minutes to remove any sizing, oils, or impurities.[11]
-
Rinse thoroughly with warm, then cold water until the water runs clear.
-
Gently squeeze the fabric to remove excess water. The fabric should be uniformly wet before entering the dye bath.
2. Dye Bath Preparation:
-
Calculate the required volume of water based on the dry weight of the fabric and the desired liquor ratio (e.g., 1:30).
-
Fill the dyeing vessel with the calculated amount of deionized or softened water.
-
Weigh the required amount of this compound dye powder. In a separate container, make a smooth paste with a small amount of cold water, then dissolve it completely by adding hot water (approx. 80°C), stirring continuously.
-
Add the dissolved dye solution to the main dye bath. Add any sequestering or leveling agents at this stage if required.
3. Dyeing Cycle:
-
Introduce the wet fabric into the dye bath at approximately 40°C.
-
Agitate the fabric gently and continuously. Increase the temperature to the target of 80°C over 20 minutes.
-
Run for 10 minutes at 80°C.
-
Add the required amount of salt (e.g., Glauber's salt) in three portions over 15 minutes (one portion every 5 minutes) to aid dye exhaustion.[11]
-
Continue dyeing for another 20 minutes, ensuring constant agitation for even dye uptake.
-
Dissolve the required amount of soda ash in a small amount of hot water and add it to the dye bath in two portions over 10 minutes. This will initiate the fixation process.
-
Continue dyeing at 80°C for a further 45-60 minutes for fixation.
4. Post-Dyeing Wash-Off:
-
Remove the fabric from the dye bath.
-
Perform a cold rinse to remove surface dye and alkali.
-
Rinse with hot water.
-
"Soap" the fabric by washing it at 90-95°C for 15-20 minutes with a mild detergent to remove all unfixed and hydrolyzed dye.[2] This step is critical for achieving good wash fastness.
-
Rinse again with hot and then cold water until the water is completely clear.
-
Dry the fabric.
Visualizations
The following diagrams illustrate key concepts and workflows for avoiding uneven dyeing with this compound.
References
- 1. vichem.vn [vichem.vn]
- 2. autumnchem.com [autumnchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. textilelearner.net [textilelearner.net]
- 6. irjet.net [irjet.net]
- 7. sarex.com [sarex.com]
- 8. Leveling Agent for Reactive Dyes-Honghao Chemical Co., Ltd. - Silicon Oil Textile Chemicals [honghao-chemical.com]
- 9. apechem.com [apechem.com]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. organiccottonplus.com [organiccottonplus.com]
Technical Support Center: Reactive Red 180 Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Red 180 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL, though this may require sonication to fully dissolve. For aqueous solutions, the solubility in water is approximately 50 g/L.
Q2: What type of filter membrane should I use for filtering this compound stock solutions?
A2: The choice of filter membrane is critical to prevent adsorption of the dye and ensure chemical compatibility. For aqueous solutions, hydrophilic membranes such as Polyethersulfone (PES) or Nylon are suitable. For solutions in organic solvents like DMSO, a Regenerated Cellulose (RC) membrane is ideal. It is advisable to avoid cellulose-based filters as they may adsorb the dye.
Q3: What is the recommended filter pore size for sterile filtering my this compound stock solution?
A3: For sterile filtration of stock solutions, a 0.22 µm pore size is recommended to effectively remove most bacteria.[1][2] For general clarification to remove particulates, a 0.45 µm pore size is sufficient.[1][2][3]
Q4: My this compound solution is difficult to dissolve. What can I do?
A4: Some reactive dyes can be challenging to dissolve. Using warm water and creating a paste with the dye powder before adding the bulk of the solvent can aid dissolution.[4] For particularly stubborn solutions, adding urea to the warm water can help create a lump-free and smooth dye paste.[4][5] Sonication is also an effective method, especially for high concentrations in DMSO.
Troubleshooting Guide
Issue: The filter is clogging quickly when I try to filter my this compound stock solution.
This is a common issue that can arise from several factors. Follow the troubleshooting workflow below to identify and resolve the problem.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for premature filter clogging.
Experimental Protocols
Protocol for Preparation and Filtration of a 10 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Ultrapure water
-
50 mL sterile conical tube
-
Magnetic stirrer and stir bar
-
Sterile syringe (10-20 mL)
-
Sterile syringe filter (e.g., 0.22 µm PES or Nylon membrane)
-
Sterile storage vials
Methodology:
-
Weigh out 500 mg of this compound powder and transfer it to the 50 mL conical tube.
-
Add approximately 40 mL of ultrapure water to the tube.
-
Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the dye is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied to aid dissolution.
-
Once fully dissolved, bring the final volume to 50 mL with ultrapure water and mix thoroughly.
-
Draw the solution into the sterile syringe.
-
Attach the sterile syringe filter to the syringe.
-
Filter the solution directly into sterile storage vials.
-
Label the vials with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended by the manufacturer.
Experimental Workflow Diagram
Caption: Experimental workflow for stock solution preparation.
Data Presentation
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL | May require sonication. |
| Water | 50 g/L (50 mg/mL) |
References
Technical Support Center: Long-Term Storage of Reactive Red 180 Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal long-term storage conditions for Reactive Red 180 solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous solutions of this compound?
A1: For optimal stability, aqueous solutions of this compound should be stored under specific temperature and light conditions. Following these recommendations will help maintain the integrity of the dye for an extended period.
Q2: How long can I store this compound solutions at different temperatures?
A2: The shelf-life of this compound solutions is highly dependent on the storage temperature. Lower temperatures significantly prolong the stability of the dye.
Q3: What are the initial signs of degradation in a this compound solution?
A3: Visual inspection can often provide the first clues of dye degradation. Key indicators include a noticeable change in color, a decrease in color intensity, or the formation of precipitate.
Q4: Can I use a this compound solution that has been stored for longer than the recommended period?
A4: It is not recommended. Using a solution beyond its recommended storage period can lead to unreliable and inconsistent experimental results. The reactivity of the dye may be compromised, affecting its binding to substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage of this compound solutions.
Issue 1: Precipitation in the Dye Solution
-
Symptom: You observe solid particles, cloudiness, or sediment in your this compound solution.
-
Possible Causes:
-
Poor Water Quality: The presence of metal ions like calcium and magnesium in hard water can react with the dye, leading to the formation of insoluble salts.
-
Incorrect pH: Reactive dyes are most stable within a specific pH range. Deviations to more acidic or alkaline conditions can reduce solubility and cause precipitation.
-
Temperature Fluctuations: Frequent changes in temperature can affect the solubility of the dye, leading to precipitation upon cooling.
-
High Concentration: Preparing a solution that is too concentrated can exceed the solubility limit of the dye, especially at lower temperatures.
-
-
Solutions:
-
Use high-purity, deionized water to prepare your solutions.
-
Ensure the pH of the solution is maintained within the optimal range for this compound.
-
Store the solution at a stable, recommended temperature.
-
If you need a high concentration, consider preparing a fresh solution before each use.
-
Issue 2: Color Change or Fading of the Solution
-
Symptom: The vibrant red color of your this compound solution has faded or changed hue.
-
Possible Causes:
-
Light Exposure: this compound, like many organic dyes, is susceptible to photodegradation when exposed to light, especially UV radiation.
-
Chemical Degradation: Over time, the dye molecule can undergo chemical changes, such as hydrolysis of the reactive group, which can alter its chromophore and thus its color.
-
Incorrect pH: Extreme pH values can lead to irreversible changes in the dye's chemical structure, affecting its color.
-
-
Solutions:
-
Always store dye solutions in amber-colored or opaque containers to protect them from light.
-
Adhere to the recommended storage temperatures and durations to minimize chemical degradation.
-
Buffer the solution to the appropriate pH to maintain stability.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows down chemical degradation and hydrolysis. |
| Duration | Up to 1 month at -20°C; Up to 6 months at -80°C[1] | Ensures the reactivity and color integrity of the dye. |
| Container | Amber-colored or opaque, airtight vials | Protects from light and prevents evaporation and contamination. |
| Solvent | High-purity, deionized water | Avoids introduction of metal ions that can cause precipitation. |
| pH | Neutral (6.0-8.0) | Maintains the chemical stability of the dye molecule. |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol allows for the quantitative assessment of the color stability of a this compound solution over time.
-
Preparation of Standard Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in deionized water. From this, prepare a working solution with an absorbance value within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).
-
Initial Measurement: Immediately after preparation, measure the absorbance spectrum of the working solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). Record the absorbance value at λmax.
-
Storage: Aliquot the stock solution into several small, airtight, light-protected vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Periodic Measurements: At regular intervals (e.g., weekly for -20°C, daily for room temperature), thaw an aliquot to room temperature. Prepare a fresh working solution from the stored stock and measure its absorbance at λmax.
-
Data Analysis: Plot the absorbance at λmax as a function of storage time. A significant decrease in absorbance indicates degradation of the dye.
Mandatory Visualizations
References
Technical Support Center: Improving Staining Efficiency of Reactive Red 180
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols using Reactive Red 180.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for tissue staining?
This compound is a vinyl sulfone type reactive dye belonging to the single azo class.[1][2] Its staining mechanism is based on the formation of a stable, covalent bond with nucleophilic groups (like hydroxyl groups in cellulose or amino groups in proteins) found in tissue components.[3] This reaction is typically initiated under alkaline conditions, which activates the reactive groups on both the dye and the substrate, resulting in a permanent and robust stain.[4][5]
Q2: What are the critical parameters that influence the staining efficiency of this compound?
The success of this compound staining hinges on the careful control of several key factors:
-
pH of the Staining Solution: The pH is the most critical factor. An alkaline environment (typically pH 10-11) is necessary to facilitate the covalent reaction between the dye and the tissue.[4]
-
Staining Temperature: Temperature influences the rate of reaction and dye diffusion into the tissue.[5][6] Higher temperatures accelerate the reaction, but excessive heat can also lead to dye hydrolysis, rendering it inactive.[4]
-
Dye Concentration: The concentration of the dye solution directly impacts the staining intensity.[3]
-
Incubation Time: Sufficient time is required for the dye to penetrate the tissue and for the covalent reaction to complete.[3]
-
Tissue Preparation: Proper fixation and processing of the tissue are essential for preserving morphology and ensuring accessibility of target molecules for dye binding.[3]
Q3: How should I prepare and store this compound solutions?
For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, ensuring the container is sealed and protected from moisture and light.[7] When preparing working solutions, it's best to use them fresh. Alkaline agents should not be added to the dye solution until just before use to prevent premature hydrolysis of the dye.[6] If solubility is an issue, using hot water or adding urea can aid in dissolution.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during staining with this compound.
Problem 1: Weak or No Staining
Weak or absent staining is a frequent issue that can be traced back to several procedural steps.
| Possible Cause | Recommended Solution |
| Incorrect pH of Staining Solution | Verify the pH of your staining buffer. For reactive dyes, an alkaline pH (e.g., pH 10-11) is often optimal for the reaction. Adjust the pH using a suitable buffer system.[3][4] |
| Suboptimal Staining Temperature | Ensure the staining incubation is performed at the recommended temperature. A common starting point for reactive dyes is 50°C-60°C.[8] Optimization may be required. |
| Low Dye Concentration | Prepare a fresh staining solution at a higher concentration. Perform a titration to find the optimal concentration for your specific tissue and protocol.[3][9] |
| Insufficient Incubation Time | Increase the incubation time to allow for a more complete reaction between the dye and the tissue.[3] |
| Dye Hydrolysis | Prepare the alkaline staining solution immediately before use. Do not store the dye in an alkaline buffer for extended periods as this will cause hydrolysis and inactivate the dye.[4] |
| Poor Tissue Fixation | Ensure that the tissue is adequately fixed. The choice of fixative can impact staining, so consider testing different fixation protocols.[3] |
Problem 2: High Background or Non-Specific Staining
Excessive background can mask the specific staining signal, making interpretation difficult.
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of this compound in your staining solution.[3] |
| Overly Long Staining Time | Decrease the incubation time to reduce non-specific binding.[3] |
| Inadequate Washing Steps | Increase the number and duration of wash steps after staining to remove unbound dye. Use a gentle washing buffer.[3] |
| pH is Too High | While alkaline pH is necessary, an excessively high pH can accelerate dye hydrolysis and may increase non-specific binding. Optimize the pH within the recommended range (e.g., 10-11).[4] |
Problem 3: Inconsistent or Uneven Staining
Inconsistent staining across a single sample or between different samples can obscure results.
| Possible Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and a sufficient number of changes during the deparaffinization step.[3] |
| Tissue Drying During Staining | Keep the tissue sections moist throughout the entire staining procedure. Use a humidity chamber during incubation steps.[3][10] |
| Uneven Reagent Application | Ensure the entire tissue section is completely covered with the staining solution and other reagents. |
| Batch-to-Batch Variation | For consistent results, ensure that parameters like pH, temperature, and reagent concentrations are precisely controlled for every experiment.[11] |
Experimental Protocols & Visualizations
General Staining Mechanism
This compound contains a vinyl sulfone group that, under alkaline conditions, becomes activated and forms a covalent bond with hydroxyl (-OH) or amino (-NH2) groups present in tissue proteins and other macromolecules.
Caption: Covalent bond formation between this compound and tissue.
Recommended Staining Protocol (Starting Point)
This protocol provides a general framework. Optimization is required for specific tissue types and applications.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.[3]
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Prepare a 0.1% (w/v) this compound solution in a suitable buffer (e.g., carbonate-bicarbonate buffer).
-
Adjust the pH of the solution to 10.5 immediately before use.
-
Immerse slides in the staining solution for 45-60 minutes at 50-60°C. Use a humidity chamber to prevent drying.
-
-
Washing:
-
Rinse slides briefly in distilled water.
-
Wash slides in a gentle buffer solution (e.g., PBS) for 2 changes, 5 minutes each, to remove unbound dye.
-
-
Dehydration:
-
Immerse in 95% ethanol: 1 minute.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
-
Clearing and Mounting:
-
Immerse in xylene or a xylene substitute: 2 changes, 5 minutes each.
-
Mount with a permanent, resinous mounting medium.
-
Experimental Workflow
Caption: Standard workflow for staining tissue with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common staining issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. The four characteristics of reactive dyes are fundamental to the success rate of dyeing! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. fnatchem.com [fnatchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jagson.com [jagson.com]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. documents.cap.org [documents.cap.org]
- 11. Reactive Dyes | 3 Decisive Color Factors [vietextile.com]
Reducing dye hydrolysis in Reactive red 180 applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dye hydrolysis during the application of Reactive Red 180.
Frequently Asked Questions (FAQs)
Q1: What is dye hydrolysis in the context of this compound?
A1: Dye hydrolysis is a chemical reaction where the reactive group of the this compound molecule reacts with water instead of the hydroxyl groups on the cellulosic fiber.[1][2][3] This reaction deactivates the dye, preventing it from forming a covalent bond with the fiber. The hydrolyzed dye can no longer participate in the dyeing process, leading to a loss of color yield and potential staining issues.[3][4]
Q2: Why is it crucial to minimize the hydrolysis of this compound?
A2: Minimizing hydrolysis is essential for several reasons:
-
Improved Color Yield: Less hydrolyzed dye means more dye is available to react with the fiber, resulting in deeper and more vibrant shades.[4]
-
Enhanced Reproducibility: Controlling hydrolysis leads to more consistent and predictable dyeing results from batch to batch.[5]
-
Better Wash Fastness: Inadequate removal of hydrolyzed dye can lead to poor wash fastness, causing color bleeding in subsequent washing steps.[4][6]
-
Reduced Environmental Impact: Hydrolyzed dye contributes to the color of the effluent, increasing the environmental load of the wastewater.[1]
-
Cost-Effectiveness: Minimizing dye wastage due to hydrolysis improves the overall efficiency and cost-effectiveness of the dyeing process.[1]
Q3: What are the primary factors that influence the rate of this compound hydrolysis?
A3: The main factors influencing the hydrolysis of reactive dyes like this compound are:
-
pH: Higher pH (alkaline conditions) significantly increases the rate of hydrolysis.[1][2][4]
-
Temperature: Elevated temperatures accelerate the hydrolysis reaction.[1][2][4]
-
Time: Longer exposure to alkaline conditions and high temperatures increases the extent of hydrolysis.[1][2]
-
Liquor Ratio: A higher liquor ratio (the ratio of the volume of dye bath to the weight of the fabric) can lead to increased hydrolysis.[1][2]
-
Electrolyte Concentration: While electrolytes are necessary for dye exhaustion, excessively high concentrations can sometimes influence hydrolysis rates.[4]
Troubleshooting Guide
Issue 1: The final shade of the dyed substrate is lighter than expected.
This is a common issue directly related to excessive dye hydrolysis, which reduces the amount of dye fixed to the fiber.
-
Possible Cause 1: Incorrect pH of the dye bath.
-
Troubleshooting Step: Measure the pH of your dye bath. For this compound, the optimal pH for fixation is typically around 10.5-11.0.[7] A pH above this range will significantly increase the rate of hydrolysis.
-
Solution: Calibrate your pH meter and ensure accurate addition of alkali. Use a buffering system if necessary to maintain a stable pH throughout the dyeing process.
-
-
Possible Cause 2: Dyeing temperature is too high or maintained for too long.
-
Troubleshooting Step: Review your dyeing protocol and temperature logs. The recommended temperature for this compound is generally around 60°C.[5]
-
Solution: Optimize the temperature profile of your dyeing process. A gradual increase to the target temperature and a controlled fixation time are crucial. Avoid prolonged exposure to high temperatures after the addition of alkali.
-
-
Possible Cause 3: Premature mixing of dye and alkali.
-
Troubleshooting Step: Examine your dye bath preparation procedure. If the dye and alkali are mixed and left to stand for an extended period before the introduction of the substrate, significant hydrolysis can occur.
-
Solution: Prepare the dye and alkali solutions separately and mix them just before starting the dyeing process or add the alkali in a controlled manner after the dye has been exhausted onto the fiber.[1]
-
Issue 2: Poor wash fastness and color bleeding.
This issue arises from unfixed, hydrolyzed dye remaining on the fabric surface.
-
Possible Cause: Insufficient washing-off process.
-
Troubleshooting Step: Review your post-dyeing washing procedure.
-
Solution: Implement a thorough washing-off process to remove any unfixed and hydrolyzed dye. This typically involves a series of rinses with hot and cold water, followed by a soaping treatment at or near the boil.[5] The soaping step helps to remove the loosely bound dye molecules.
-
Issue 3: Inconsistent and uneven dyeing results.
Inconsistent hydrolysis rates can lead to batch-to-batch shade variations and uneven color distribution.
-
Possible Cause: Fluctuations in process parameters.
-
Troubleshooting Step: Analyze your process control for consistency in pH, temperature, time, and liquor ratio between different experiments.
-
Solution: Standardize all dyeing parameters and ensure they are precisely controlled for each run. Calibrate all equipment, including pH meters, thermometers, and dosing systems, regularly.[5]
-
Data Presentation
Table 1: Effect of pH on Reactive Dye Hydrolysis (General)
| pH | Relative Rate of Hydrolysis |
| 9.0 | Low |
| 10.0 | Moderate |
| 11.0 | High |
| 12.0 | Very High |
Note: This table provides a qualitative representation. The actual rate of hydrolysis is highly dependent on the specific reactive dye, temperature, and time.
Table 2: Effect of Temperature on Reactive Dye Hydrolysis (General)
| Temperature (°C) | Relative Rate of Hydrolysis |
| 30 | Low |
| 40 | Moderate |
| 60 | High |
| 80 | Very High |
Note: This table illustrates the general trend. Optimal dyeing temperature involves a balance between the rate of fixation and the rate of hydrolysis.
Experimental Protocols
Protocol 1: Determination of Reactive Dye Hydrolysis using UV-Visible Spectrophotometry
This method provides an estimation of the extent of dye hydrolysis by measuring the change in dye concentration in the dye bath over time.
Materials:
-
UV-Visible Spectrophotometer
-
Cuvettes
-
This compound
-
Sodium carbonate (alkali)
-
Sodium sulfate (electrolyte)
-
Deionized water
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Prepare a simulated dye bath containing a known concentration of the dye and electrolyte (e.g., sodium sulfate) in a volumetric flask.
-
Take an initial absorbance reading of the dye bath at the wavelength of maximum absorbance (λmax) for this compound.
-
Add the required amount of alkali (e.g., sodium carbonate) to the dye bath to achieve the desired pH for dyeing.
-
Place the dye bath in a thermostatically controlled water bath set to the desired reaction temperature (e.g., 60°C).
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the dye bath, cool it rapidly to room temperature, and neutralize it with a dilute acid to stop the hydrolysis reaction.
-
Measure the absorbance of each aliquot at the λmax.
-
Calculate the percentage of dye remaining in the solution at each time point relative to the initial concentration. The decrease in concentration is attributed to both fixation (if a substrate is present) and hydrolysis. To measure only hydrolysis, the experiment is performed without the substrate.
Protocol 2: Analysis of Reactive Dye Hydrolysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a more precise method that can separate and quantify the unhydrolyzed (active) dye from its hydrolyzed form.[8][9]
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)[9]
-
This compound standard
-
Hydrolyzed this compound standard (prepared by prolonged treatment of the dye with alkali at an elevated temperature)
-
Samples from the dye bath taken at different time intervals
Procedure:
-
Develop an HPLC method capable of separating the active form of this compound from its hydrolyzed form. This involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Prepare calibration curves for both the active and hydrolyzed forms of the dye using standards of known concentrations.
-
Collect samples from the dye bath at various time points during the dyeing process. Quench the reaction immediately by cooling and neutralizing the sample.
-
Inject the samples into the HPLC system.
-
Identify and quantify the peaks corresponding to the active and hydrolyzed dye based on their retention times compared to the standards.
-
Calculate the percentage of hydrolyzed dye in each sample based on the peak areas and the calibration curves.
Visualizations
Caption: Competing pathways of reactive dye: fixation vs. hydrolysis.
Caption: Troubleshooting workflow for light shade issues.
Caption: Experimental workflow for analyzing dye hydrolysis.
References
- 1. textileapex.com [textileapex.com]
- 2. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 5. autumnchem.com [autumnchem.com]
- 6. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 7. jagson.com [jagson.com]
- 8. researchgate.net [researchgate.net]
- 9. irjet.net [irjet.net]
Validation & Comparative
A Comparative Analysis of Reactive Red 180 and Other Monochlorotriazine Dyes for Textile Applications
A detailed guide for researchers and professionals in drug development, presenting a side-by-side comparison of the performance and properties of key monochlorotriazine (MCT) reactive dyes. This report synthesizes available data on their dyeing efficacy, fastness, and chemical characteristics to aid in informed selection for various applications.
Introduction
Monochlorotriazine (MCT) reactive dyes are a significant class of colorants used extensively in the textile industry for dyeing cellulosic fibers such as cotton. Their popularity stems from their ability to form strong, covalent bonds with the fiber, resulting in excellent wet fastness properties.[1] This guide provides a comparative overview of C.I. Reactive Red 180 against two other widely used MCT dyes, C.I. Reactive Yellow 84 and C.I. Reactive Blue 4. The objective is to present a data-driven comparison of their performance characteristics to assist researchers and scientists in their selection process for various applications, including those in the biomedical field where textiles may be used as substrates.
Reactive dyes, in general, are characterized by a reactive group that forms a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.[2] The monochlorotriazine group is known for its moderate reactivity, requiring higher temperatures for fixation compared to dichlorotriazine dyes.[3] This characteristic, however, contributes to their good stability and level dyeing performance.
Chemical Structures
The chemical structure of a dye dictates its fundamental properties, including color, solubility, and reactivity.
-
C.I. This compound: This dye is a single azo-class dye.[4]
-
C.I. Reactive Yellow 84: This dye belongs to the double azo class of chromophores.[5]
-
C.I. Reactive Blue 4: The chromophore in this dye is based on an anthraquinone structure.[6]
Comparative Performance Data
The following tables summarize the key performance indicators for the three MCT dyes based on available data. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from various sources.
| Dye | C.I. Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C₂₉H₁₉N₃Na₄O₁₇S₅ | 933.76 |
| Reactive Yellow 84 | Reactive Yellow 84 | C₅₆H₃₈Cl₂N₁₄Na₆O₂₀S₆ | 1628.22 |
| Reactive Blue 4 | Reactive Blue 4 | C₂₃H₁₂Cl₂N₆Na₂O₈S₂ | 681.39 |
| Dye | Light Fastness (ISO 105-B02) | Wash Fastness (Staining) | Perspiration Fastness (Alkaline Staining) | Rubbing Fastness (Wet) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reactive Yellow 84 | 5-6[5] | 3[5] | 4-5[5] | Data Not Available |
| Reactive Blue 4 | 6[6] | 4-5[6] | 4[6] | Data Not Available |
Dyeing Performance on Cotton
The efficiency of the dyeing process is evaluated by the exhaustion of the dye from the bath onto the fiber and the final fixation of the dye to the fiber.
| Dye | Exhaustion (%) | Fixation (%) |
| This compound | Data Not Available | Data Not Available |
| Reactive Yellow 84 | High exhaustion class[7] | Data Not Available |
| Reactive Blue 4 | 70-89[8] | 64-93[8] |
Hydrolysis of Monochlorotriazine Dyes
A critical aspect of reactive dyes is their susceptibility to hydrolysis, a reaction with water that deactivates the dye, making it unable to form a covalent bond with the fiber. This hydrolyzed dye must be washed off to ensure good wet fastness. The rate of hydrolysis is influenced by factors such as temperature and pH. While specific kinetic data for the hydrolysis of this compound, Reactive Yellow 84, and Reactive Blue 4 under identical conditions were not found in the reviewed literature, a study on a monofunctional monochlorotriazinyl reactive dye demonstrated a pseudo-first-order kinetic model for its hydrolysis.[9] The rate of hydrolysis was found to be significantly influenced by temperature.[9]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of dye performance.
Standard Exhaust Dyeing Protocol for Monochlorotriazine Dyes on Cotton
This protocol outlines a typical laboratory procedure for dyeing cotton fabric with MCT reactive dyes.
-
Fabric Preparation: Scour and bleach the cotton fabric to ensure it is free from impurities and has a uniform absorbency.
-
Dye Bath Preparation: Prepare the dyebath with the required amount of dye, water, and a wetting agent. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically maintained at 1:20.
-
Dyeing Process:
-
Immerse the fabric in the dyebath at room temperature.
-
Gradually add a sequestering agent and a leveling agent to the bath.
-
Add the required amount of electrolyte (e.g., sodium chloride or sodium sulfate) in portions to aid in the exhaustion of the dye onto the fiber.[2]
-
Slowly raise the temperature of the dyebath to the optimal fixation temperature for MCT dyes, which is typically around 80°C.[3]
-
After reaching the desired temperature, add the alkali (e.g., sodium carbonate) to the dyebath to raise the pH and facilitate the fixation reaction between the dye and the cotton fiber.[2]
-
Continue the dyeing process at this temperature for a specified duration, typically 60-90 minutes.
-
-
After-treatment (Washing-off):
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Soap the fabric at a boil with a non-ionic detergent to remove any unfixed and hydrolyzed dye.
-
Rinse again with hot and cold water.
-
Dry the fabric.
-
Determination of Exhaustion and Fixation Percentage
The percentage of dye exhaustion (%E) and fixation (%F) can be determined spectrophotometrically.
-
Exhaustion (%E): Measure the absorbance of the dyebath before and after the dyeing process at the maximum absorption wavelength (λmax) of the dye. The %E is calculated using the following formula: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100
-
Fixation (%F): After the dyeing and rinsing steps, the unfixed dye is removed by a thorough soaping treatment. The amount of dye in the soaping liquor is measured spectrophotometrically. The %F is calculated based on the amount of dye that remains on the fabric after soaping, relative to the total amount of dye exhausted onto the fabric.
Color Fastness Testing
The following ISO standards provide detailed procedures for evaluating the color fastness of dyed textiles.
-
Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature.[10][11] The change in color of the specimen and the staining of the adjacent fabric are then assessed using grey scales.[10][11]
-
Rubbing Fastness (ISO 105-X12): This method determines the resistance of the color of textiles to rubbing off and staining other materials.[12][13] A conditioned specimen is rubbed with a dry and a wet cotton cloth using a crockmeter under a specified pressure for a set number of cycles.[13][14] The staining of the cotton cloths is evaluated using the grey scale for staining.[14]
-
Light Fastness (ISO 105-B02): A test specimen is exposed to artificial light, which mimics natural daylight, under controlled conditions.[15][16][17] Simultaneously, a set of blue wool references with known light fastness are also exposed.[18] The light fastness of the specimen is assessed by comparing the change in its color to the change in color of the blue wool references.[16][17]
Visualizations
Dyeing Process Workflow
Caption: Workflow of the exhaust dyeing process for cotton with MCT reactive dyes.
Signaling Pathway of Dye-Fiber Reaction
Caption: Competing reactions of fixation and hydrolysis in MCT reactive dyeing.
Conclusion
The selection of a suitable monochlorotriazine reactive dye depends on the specific requirements of the application, including the desired shade, fastness properties, and dyeing process parameters. C.I. This compound, C.I. Reactive Yellow 84, and C.I. Reactive Blue 4 each offer distinct chromophoric structures, leading to a range of achievable colors. While there is a lack of comprehensive, directly comparative data for all performance aspects of these three dyes, the available information on their fastness properties and dyeing behavior provides a valuable basis for initial selection. For critical applications, it is recommended that researchers and drug development professionals conduct their own evaluations using standardized experimental protocols to ensure the chosen dye meets the specific performance criteria for their intended use. Further research into the direct comparison of the fixation efficiency and hydrolysis kinetics of a wider range of MCT dyes would be beneficial to the field.
References
- 1. irjet.net [irjet.net]
- 2. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 3. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 4. blog.qima.com [blog.qima.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 10. textilelearner.net [textilelearner.net]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. textilelearner.net [textilelearner.net]
- 14. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 15. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 16. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 17. ISO 105-B02 | Q-Lab [q-lab.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Performance Analysis: Reactive Red 180 vs. Bifunctional Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monofunctional and Bifunctional Reactive Dyes for Cellulosic Substrates
In the realm of textile chemistry and dyeing technology, the selection of appropriate dyes is paramount to achieving desired coloration, fastness, and overall product quality. This guide provides a detailed comparison of the performance of C.I. Reactive Red 180, a monofunctional reactive dye, against bifunctional reactive dyes, using Novacron Brilliant Red FN-3GL as a representative example. This analysis is supported by available experimental data on key performance indicators such as exhaustion and fixation rates, alongside detailed experimental protocols for dyeing and fastness testing.
Executive Summary
Bifunctional reactive dyes generally exhibit superior fixation and washing fastness properties compared to monofunctional dyes like this compound. This enhanced performance is attributed to the presence of two reactive groups in the bifunctional dye molecule, which increases the probability of covalent bond formation with the hydroxyl groups of cellulosic fibers. While monofunctional dyes are effective, bifunctional dyes offer greater efficiency and durability, making them a preferred choice for applications demanding high-quality and long-lasting coloration.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for this compound and a representative bifunctional reactive dye, Novacron Brilliant Red FN-3GL, on cotton fabric. It is important to note that the data for this compound is based on typical values for monofunctional reactive dyes, as specific experimental data under directly comparable conditions to the bifunctional dye was not available in the public domain. The data for Novacron Brilliant Red FN-3GL is derived from a specific study.
Table 1: Comparison of Exhaustion and Fixation Percentages on Cotton
| Dye Type | Dye Name | Exhaustion (%) | Fixation (%) |
| Monofunctional | C.I. This compound | ~70-80 | ~50-70 |
| Bifunctional | Novacron Brilliant Red FN-3GL | 85 | 75 |
Note: Data for this compound represents a general range for monofunctional dyes. Data for Novacron Brilliant Red FN-3GL is from a specific study for comparison.
Table 2: Wash Fastness Performance (ISO 105-C06)
| Dye Type | Dye Name | Change in Color | Staining on Multifiber Fabric |
| Monofunctional | C.I. This compound | Good (4) | Moderate to Good (3-4) |
| Bifunctional | Novacron Brilliant Red FN-3GL | Excellent (4-5) | Excellent (4-5) |
Note: Ratings are on a scale of 1 to 5, where 5 represents the best performance. Values for this compound are typical for monofunctional dyes.
Experimental Protocols
I. Exhaust Dyeing Protocol for Cotton Fabric
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with reactive dyes.
1. Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
Reactive dye (e.g., C.I. This compound or Novacron Brilliant Red FN-3GL)
-
Glauber's salt (anhydrous sodium sulfate)
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Non-ionic soaping agent
-
Distilled water
2. Equipment:
-
Laboratory dyeing machine (e.g., Glycerin bath beaker dyeing machine)
-
Beakers and graduated cylinders
-
pH meter
-
Spectrophotometer for measuring dye concentration (optional, for precise exhaustion and fixation calculation)
3. Dyeing Procedure:
-
Preparation of Dyebath:
-
Set the liquor-to-material ratio (L:R) to 20:1.
-
Prepare the dyebath with the required amount of distilled water.
-
Add the pre-dissolved reactive dye to the dyebath. The amount of dye is calculated based on the desired shade percentage on the weight of the fabric (% owf).
-
-
Dyeing Cycle:
-
Immerse the cotton fabric in the dyebath at room temperature (approximately 30°C).
-
Run the machine for 10 minutes to ensure even wetting of the fabric.
-
Gradually add the required amount of Glauber's salt in two portions over 20 minutes. The amount of salt depends on the shade percentage.
-
Raise the temperature to the dyeing temperature (e.g., 60°C for bifunctional dyes, may vary for monofunctional dyes) over 20 minutes.
-
Continue dyeing at this temperature for 30 minutes.
-
Add the required amount of pre-dissolved soda ash to the dyebath to increase the pH and initiate fixation.
-
Continue the dyeing process for a further 60 minutes.
-
-
After-treatment (Washing-off):
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.
-
Soap the fabric with a non-ionic soaping agent (2 g/L) at 95°C for 15 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Squeeze and air-dry the fabric.
-
II. Wash Fastness Test Protocol (ISO 105-C06)
This protocol describes the procedure for determining the resistance of the color of textiles to domestic and commercial laundering.
1. Materials and Reagents:
-
Dyed fabric specimen (10 cm x 4 cm)
-
Multifiber adjacent fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool)
-
ECE phosphate reference detergent 'B'
-
Sodium perborate tetrahydrate
-
Grade 3 water (as per ISO 3696)
-
Stainless steel balls (6 mm diameter)
2. Equipment:
-
Launder-Ometer or a similar apparatus for agitated washing at controlled temperature and speed.
-
Thermostatically controlled water bath.
-
Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).
-
Color matching cabinet with a standardized light source (e.g., D65).
3. Test Procedure (Method C2S - 60°C):
-
Specimen Preparation:
-
Sew the dyed fabric specimen (10 cm x 4 cm) onto a piece of multifiber adjacent fabric of the same size along one of the shorter edges.
-
-
Washing:
-
Prepare the wash liquor containing 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water.
-
Place the composite specimen in a stainless steel container of the Launder-Ometer.
-
Add 50 mL of the wash liquor and 25 stainless steel balls to the container.
-
Seal the container and place it in the Launder-Ometer, which has been pre-heated to 60°C.
-
Run the machine for 30 minutes at 60 ± 2°C.
-
-
Rinsing and Drying:
-
Remove the specimen from the container and rinse it twice in Grade 3 water.
-
Squeeze out the excess water.
-
Unstitch the specimen from the multifiber fabric, leaving it attached at one edge.
-
Dry the specimen and the multifiber fabric in air at a temperature not exceeding 60°C.
-
-
Assessment:
-
Assess the change in color of the dyed specimen using the Grey Scale for color change under a standardized light source.
-
Assess the degree of staining on each of the six fiber strips of the multifiber adjacent fabric using the Grey Scale for staining.
-
Mandatory Visualization
Reactive Dyeing Process Workflow
The following diagram illustrates the key stages involved in a typical exhaust dyeing process for cotton with reactive dyes.
Caption: Workflow of a typical exhaust dyeing process for cotton with reactive dyes.
Signaling Pathway of Reactive Dye Fixation
The diagram below illustrates the chemical reaction pathway for the fixation of a reactive dye onto a cellulosic fiber under alkaline conditions.
Caption: Covalent bond formation between a reactive dye and cellulosic fiber.
Bacterial Bioremediation of Reactive Red 180: A Comparative Analysis of Efficacy
The textile industry is a major contributor to water pollution, with azo dyes like Reactive Red 180 being significant environmental concerns due to their complex aromatic structures and low biodegradability. Microbial degradation offers a promising and eco-friendly alternative for the treatment of textile effluents. This guide provides a comparative analysis of the efficacy of different bacterial strains in degrading this compound, supported by experimental data from various studies.
Comparative Efficacy of Bacterial Strains
Several bacterial species have demonstrated the ability to decolorize and degrade this compound. The efficiency of this process is highly dependent on the specific bacterial strain and the operational conditions. Below is a summary of the performance of various bacterial strains based on published research.
| Bacterial Strain | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Optimal pH | Optimal Temperature (°C) | Aeration | Carbon Source | Reference |
| Citrobacter sp. CK3 | 200 | ~95 | 36 | 7.0 | 32 | Anaerobic | 4 g/L Glucose | [1][2] |
| Isolate-1 (Gram-positive rod) | 250 | 93.59 | 60 | 5.5 | 36 | Aerobic | Sucrose | [3][4][5] |
| Isolate-2 (Gram-negative short rod) | 250 | 91.55 | 60 | 6.0 | 36 | Aerobic | Sucrose | [3][4][5] |
| Pseudomonas sp. SUK1 | 50 | 99.28 | 1 | 6.5 - 7.0 | 30 | Static anoxic | Not specified | [6] |
| Bacillus subtilis | 200 | 93 | 42 | 8.0 | 37 | Static and Shaking | Not specified | [7] |
Experimental Protocols
The methodologies employed in studying the bacterial degradation of this compound vary across different research efforts. Below are detailed protocols from key studies that provide a framework for replicating and comparing these experiments.
Protocol 1: Decolorization by Citrobacter sp. CK3
This protocol is based on the study of Wang et al. (2009).[1][2]
-
Bacterial Strain and Inoculum Preparation: Citrobacter sp. CK3, isolated from activated sludge of a textile mill, is used. The strain is pre-cultured in a nutrient broth medium.
-
Culture Medium: A basal mineral salt medium is prepared, supplemented with a carbon source (e.g., 4 g/L glucose) and the target dye, this compound (200 mg/L).
-
Experimental Conditions: The decolorization experiments are conducted in sealed flasks to maintain anaerobic conditions. The flasks are inoculated with the pre-cultured Citrobacter sp. CK3 and incubated at 32°C with a pH of 7.0.
-
Analytical Method: At regular intervals, samples are withdrawn, and the bacterial cells are separated by centrifugation. The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer. The decolorization efficiency is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 2: Screening and Optimization of Dye-Degrading Bacteria
This protocol is adapted from the work of Dharajiya et al. (2018).[3][4]
-
Isolation and Screening: Bacteria are isolated from soil samples contaminated with textile industry effluent. The isolates are screened for their dye-degrading ability on nutrient agar plates containing this compound (250 mg/L). The formation of a clear zone around a colony indicates decolorization.
-
Inoculum Preparation: A single colony of the selected isolate is inoculated into nutrient broth and incubated on a shaker (180 rpm) at 36 ± 2°C for 24 hours. The culture is standardized to a 0.5 McFarland turbidity.
-
Decolorization Assay: The decolorization experiment is carried out in flasks containing nutrient broth amended with 250 mg/L of this compound. The flasks are inoculated with 10% (v/v) of the overnight culture and incubated under specific pH and temperature conditions.
-
Optimization of Parameters: To determine the optimal conditions for decolorization, various parameters are systematically varied, including pH (5.0, 5.5, 6.0, 6.5), temperature (28°C, 32°C, 36°C, 40°C), and carbon sources (glucose, lactose, sucrose, fructose).
-
Measurement of Decolorization: The decolorization is measured spectrophotometrically at regular intervals as described in Protocol 1.
Signaling Pathways and Degradation Mechanisms
The bacterial degradation of azo dyes like this compound is a multi-step enzymatic process. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the color of the dye.[8]
General Azo Dye Degradation Pathway
The degradation typically proceeds in two stages:
-
Anaerobic Reduction: Under anaerobic or anoxic conditions, bacteria utilize enzymes called azoreductases to break the azo bonds. This reaction requires an electron donor, such as NADH or NADPH.[8][9] The cleavage of the azo bond results in the formation of colorless, and often toxic, aromatic amines.
-
Aerobic Degradation: The resulting aromatic amines are then further degraded, typically under aerobic conditions. Bacteria employ various oxygenases to open the aromatic rings, leading to the complete mineralization of the dye into simpler, non-toxic compounds like CO2, H2O, and inorganic salts.
Proposed Degradation Pathway of this compound by A. hydrophila SK16
A study on the degradation of this compound by Aeromonas hydrophila SK16 has proposed a specific degradation pathway. The initial step involves the enzymatic cleavage of the azo bonds, leading to the formation of intermediate aromatic amines. These intermediates are then further broken down into smaller, non-toxic molecules.[10]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Biodegradation of reactive textile dye Red BLI by an isolated bacterium Pseudomonas sp. SUK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. emergentresearch.org [emergentresearch.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Reactive Red 180: UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography
For researchers and professionals in drug development and related scientific fields, the accurate quantification of compounds is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantification of the azo dye, Reactive Red 180: Ultraviolet-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). We present a validation overview of the UV-Vis spectrophotometric method and compare its performance with a typical HPLC method, supported by experimental protocols and data.
Introduction to Analytical Techniques
UV-Vis Spectroscopy is a widely used technique that measures the absorption of ultraviolet or visible light by a substance in a solution. The amount of light absorbed is proportional to the concentration of the substance, a relationship described by the Beer-Lambert law. This method is often favored for its simplicity, speed, and cost-effectiveness.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can identify and quantify individual components within a mixture. It offers high resolution and sensitivity, making it suitable for complex samples and trace-level analysis. For azo dyes like this compound, HPLC is a common alternative or confirmatory method to UV-Vis spectroscopy.
Performance Comparison: UV-Vis Spectroscopy vs. HPLC
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample complexity, and available resources. Below is a summary of typical performance characteristics for the quantification of this compound using both UV-Vis spectroscopy and HPLC.
| Validation Parameter | UV-Vis Spectroscopy (Illustrative Data) | HPLC with Diode Array Detection (DAD) (Illustrative Data) | Commentary |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity over a defined concentration range. |
| Linear Range | 1 - 25 µg/mL | 0.1 - 50 µg/mL | HPLC typically offers a wider linear dynamic range. |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | Both methods demonstrate high accuracy for the quantification of this compound. |
| Precision (% RSD) | < 2% | < 1.5% | HPLC generally provides slightly better precision due to its higher resolution. |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | HPLC is significantly more sensitive, allowing for the detection of lower concentrations. |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | The higher sensitivity of HPLC translates to a lower limit of quantification. |
| Analysis Time per Sample | ~ 5 minutes | ~ 15-20 minutes | UV-Vis spectroscopy offers a much faster sample throughput. |
| Selectivity | Moderate | High | HPLC excels in separating the analyte from potential interfering substances in the sample matrix. |
| Cost & Complexity | Low | High | UV-Vis spectrophotometers are more affordable and simpler to operate than HPLC systems. |
Experimental Protocols
I. Validation of UV-Vis Spectroscopy for this compound Quantification
This protocol outlines the steps for validating a UV-Vis spectrophotometric method for the quantification of this compound in an aqueous solution.
1. Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a standard solution of this compound (e.g., 10 µg/mL) in deionized water.
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 400-700 nm to identify the wavelength of maximum absorbance (λmax). For reactive red dyes, this is typically in the range of 470-540 nm.[1]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected linear range (e.g., 1, 5, 10, 15, 20, and 25 µg/mL).
3. Linearity:
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.999 is generally considered acceptable.
4. Accuracy:
-
Prepare samples with known concentrations of this compound at three levels (e.g., low, medium, and high concentration within the linear range).
-
Measure the absorbance of each sample and calculate the concentration using the calibration curve.
-
Express accuracy as the percentage recovery, calculated as: (Measured Concentration / Known Concentration) x 100%. Recoveries between 98-102% are typically acceptable.
5. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a medium-concentration standard on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard on different days, with different analysts, or using different equipment.
-
Calculate the relative standard deviation (% RSD) for the measurements. A % RSD of < 2% is generally considered acceptable.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope)
-
Alternatively, they can be determined by analyzing a series of low-concentration samples and identifying the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
II. HPLC Method for this compound Quantification
This protocol provides a typical starting point for the development of an HPLC method for this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often used for the separation of azo dyes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound. A wavelength of 470 nm has been used for HPLC analysis of this dye.[2]
-
Column Temperature: 30 °C.
2. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution and a series of calibration standards of this compound in the mobile phase.
-
Dissolve and dilute samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The HPLC method should be validated for the same parameters as the UV-Vis method: linearity, accuracy, precision, LOD, and LOQ, following ICH guidelines.
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for UV-Vis method validation and a logical pathway for selecting an appropriate analytical method.
Caption: Workflow for the validation of a UV-Vis spectrophotometric method.
Caption: Decision flowchart for selecting an analytical method.
Conclusion
Both UV-Vis spectroscopy and HPLC are suitable methods for the quantification of this compound, each with its own set of advantages and limitations.
-
UV-Vis spectroscopy is a rapid, cost-effective, and straightforward method ideal for routine analysis of relatively simple sample matrices where high sensitivity is not a primary concern. Its ease of use makes it an excellent choice for quality control applications where speed is essential.
-
HPLC offers superior sensitivity, selectivity, and a wider linear range, making it the preferred method for complex samples, trace-level quantification, and when the highest degree of accuracy and precision is required. While the initial investment and operational complexity are higher, the quality of the data may be necessary for regulatory submissions or in-depth research applications.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. For many applications, UV-Vis spectroscopy may serve as an excellent screening tool, with HPLC being used for confirmation or for more demanding analytical challenges.
References
A Comparative Analysis of Adsorbents for the Removal of Reactive Red Dyes from Aqueous Solutions
The proliferation of synthetic dyes, such as Reactive Red 180, in industrial wastewater poses a significant environmental challenge due to their complex aromatic structures and poor biodegradability. Adsorption has emerged as a highly efficient, cost-effective, and straightforward method for dye remediation.[1][2] This guide provides a comparative overview of various adsorbents investigated for the removal of this compound and similar reactive red dyes, supported by experimental data on their performance and detailed methodologies.
Performance Comparison of Adsorbents
The effectiveness of an adsorbent is determined by several key parameters, including its maximum adsorption capacity (q_max), and the optimal experimental conditions such as pH, temperature, and contact time. The data presented below summarizes the performance of various materials in removing reactive red dyes.
| Adsorbent | Specific Dye | Max Adsorption Capacity (q_max, mg/g) | Optimal pH | Optimal Temperature (°C) | Equilibrium Time | Best Fit Isotherm | Best Fit Kinetic Model | Reference |
| Mg-Zn-Al-Fe LDH | C.I. Reactive Red 43 | 279.23 | Room Temp | Room Temp | ~60 min | Langmuir | - | [3] |
| Mg-Al-Fe LDH | C.I. Reactive Red 43 | 210.4 | Room Temp | Room Temp | ~60 min | Langmuir | - | [3] |
| Mg-Fe LDH | C.I. Reactive Red 43 | 150.03 | Room Temp | Room Temp | ~60 min | Langmuir | - | [3] |
| Activated Carbon (from Catha edulis stem) | Reactive Red 45 | Not specified (94.5% removal) | 3.05 | Not specified | 38.79 min | Langmuir | Pseudo-second-order | [4] |
| Bentonite with Sodium Metasilicate | Reactive Red | Not specified (68% removal) | Low pH | 70 °C | Not specified | Freundlich | Pseudo-second-order | [5] |
| Coconut Leaf Stalk Carbon (H₂SO₄ activated) | Reactive Red B | Not specified (88.73% efficiency) | 5 | Not specified | 120 min | Langmuir | Pseudo-second-order | [6] |
| Commercial Activated Carbon (CAC) | Reactive Bezactiv Red (RBR) | ~45.2 mg/g (at 120 min) | Not specified | 25-45 | >120 min | Langmuir | Pseudo-second-order | [7] |
| MIL-101 (Cr) | Reactive Red 2 (RR2) | 875 | 7 | 25 | Not specified | Statistical Physics Model | - | [8] |
Experimental Protocols
The evaluation of adsorbent performance typically follows a standardized set of experimental procedures. These protocols are crucial for ensuring the reproducibility and comparability of results.
Adsorbent Preparation
Adsorbents are prepared through various physical and chemical methods to enhance their surface area and functionality.
-
Washing and Drying: Raw materials, especially agricultural wastes like coconut leaf stalks or Catha edulis stems, are thoroughly washed with deionized water to remove impurities and then dried in an oven until a constant weight is achieved.[4][6]
-
Carbonization: The dried biomass is often carbonized in a furnace under an inert atmosphere at high temperatures (e.g., 500°C) to produce biochar.[6]
-
Chemical Activation: To increase porosity and introduce specific functional groups, the carbonized material is chemically activated. This involves impregnation with an activating agent such as phosphoric acid (H₃PO₄), sulfuric acid (H₂SO₄), or sodium hydroxide (NaOH), followed by heating.[4][6] The final product is then washed to remove the activating agent and dried.
-
Sizing: The prepared adsorbent is typically ground and sieved to obtain a uniform particle size for the experiments.[6]
Batch Adsorption Experiments
Batch experiments are conducted to determine the adsorption capacity and the influence of various parameters on the dye removal process.[9][10]
-
Stock Solution Preparation: A stock solution of the reactive dye is prepared by dissolving a precisely weighed amount of dye powder in deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.[9]
-
Adsorption Procedure: A known mass of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a conical flask or beaker.[11]
-
Parameter Variation: To find the optimal conditions, key parameters are varied in different sets of experiments:
-
pH: The initial pH of the dye solution is adjusted using dilute HCl or NaOH.[9]
-
Adsorbent Dose: The amount of adsorbent is varied while keeping the dye concentration and volume constant.[9]
-
Contact Time: Samples are agitated for different durations (from minutes to several hours) to determine the time required to reach equilibrium.[9]
-
Initial Dye Concentration: The initial concentration of the dye is varied to study its effect on adsorption capacity.[2]
-
Temperature: The experiments are conducted at different temperatures using a temperature-controlled shaker to study the thermodynamic properties of the adsorption process.[9]
-
-
Agitation: The flasks are agitated in a mechanical shaker at a constant speed to ensure a thorough mixing of the adsorbent and dye solution.[6]
-
Sample Separation: After the specified contact time, the adsorbent is separated from the solution by centrifugation or filtration.[6]
Analytical Methods
The concentration of the dye remaining in the solution after adsorption is measured to calculate the removal efficiency and adsorption capacity.
-
Concentration Measurement: The residual dye concentration is determined using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λ_max).[12]
-
Calibration Curve: A calibration curve is first established by measuring the absorbance of a series of standard dye solutions of known concentrations. This curve is used to determine the concentration of unknown samples from their absorbance values.[12]
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following mass balance equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C_0 is the initial dye concentration (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Experimental and Analytical Workflow
The logical flow from material preparation to data interpretation in a typical comparative adsorption study is illustrated below.
Caption: Workflow for comparative analysis of dye adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. neptjournal.com [neptjournal.com]
- 11. 2.6. Dye Adsorption Experiment [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Reactive Red 180 and Other Red Reactive Dyes
This guide provides a detailed comparison of the performance characteristics of C.I. Reactive Red 180 against other prominent red reactive dyes, including C.I. Reactive Red 2, C.I. Reactive Red 23, and C.I. Reactive Red 195. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize these dyes as staining agents or in other experimental contexts. The data presented is compiled from various technical sources and academic studies to offer an objective overview of their performance in terms of color strength, fixation, and fastness properties.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its alternatives. Data has been collated from multiple sources and standardized where possible for comparative purposes. It is important to note that performance can vary based on the substrate, dyeing parameters, and testing conditions.
Table 1: General Properties and Reactive Groups
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Reactive Group Type |
| This compound | This compound | 72828-03-6 | C₂₉H₁₉N₃Na₄O₁₇S₅ | Vinyl Sulfone |
| Reactive Red 2 | Reactive Red 2 | 17804-49-8 | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | Dichlorotriazine |
| Reactive Red 23 | Reactive Red 23 | 12769-07-2 | C₁₈H₁₃N₂Na₃O₁₄S₄ | Vinyl Sulfone |
| Reactive Red 195 | Reactive Red 195 | 93050-79-4 | C₃₁H₁₉ClN₇Na₅O₁₉S₆ | Monochlorotriazine / Vinyl Sulfone (Bifunctional) |
Table 2: Comparative Fastness Properties on Cotton
| Dye Name | Light Fastness (Xenon Arc) | Wash Fastness (Color Change) | Wash Fastness (Staining on Cotton) | Perspiration Fastness (Alkaline) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
| This compound | 4-5[1] | 4-5 | 4-5 | 4-5 | 4-5 | 3-4 |
| Reactive Red 2 | 4[2] | 4 | 4 | 3-4[2] | 4 | 3 |
| Reactive Red 23 | 7[3] | 5 | 5 | 4-5[3] | 4-5 | 4 |
| Reactive Red 195 | 5-6[4] | 4-5[4] | 5[4] | 4[4] | 4-5 | 4 |
Table 3: Fixation Efficiency and Color Yield
| Dye Name | Fixation Efficiency (%) | Color Strength (K/S) | Notes |
| This compound | ~80% (electrochemical context)[5] | - | Data on textile fixation is limited. |
| Reactive Red 2 | - | - | Data not readily available in comparative studies. |
| Reactive Red 23 | - | - | Known for good build-up properties. |
| Reactive Red 195 | High | Generally high | As a bifunctional dye, it is designed for high fixation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on international standards.
Protocol 1: Determination of Color Fastness to Washing (ISO 105-C06)
This protocol outlines the procedure for assessing the resistance of the color of textiles to domestic or commercial laundering.
-
Specimen Preparation: A specimen of the dyed textile is cut to the specified dimensions (e.g., 40 mm x 100 mm). An undyed multifibre fabric of the same dimensions is attached to the face of the dyed specimen by sewing along one of the shorter edges.
-
Washing Procedure:
-
The composite specimen is placed in a stainless-steel container of a launder-ometer or similar apparatus.
-
A specified volume of washing solution, containing a standard detergent (e.g., ECE phosphate reference detergent) and, if required, a bleaching agent (e.g., sodium perborate), is added to the container. The liquor ratio is maintained as specified in the standard.
-
Stainless steel balls are added to the container to provide mechanical action.
-
The container is sealed and placed in the apparatus, which is pre-heated to the specified temperature (e.g., 40°C, 50°C, or 60°C).
-
The apparatus is run for the specified duration (e.g., 30 or 45 minutes).
-
-
Rinsing and Drying:
-
After the washing cycle, the composite specimen is removed from the container and rinsed thoroughly with cold distilled water and then with warm water.
-
Excess water is removed by squeezing, and the specimen is dried in air at a temperature not exceeding 60°C. The multifibre fabric is separated from the dyed specimen except at the stitched seam.
-
-
Assessment:
-
The change in color of the dyed specimen is assessed by comparing the treated and untreated samples using the Grey Scale for Color Change (ISO 105-A02).
-
The degree of staining on the different fiber strips of the multifibre fabric is assessed using the Grey Scale for Staining (ISO 105-A03).
-
Protocol 2: Determination of Color Fastness to Light (AATCC Test Method 16.3)
This protocol describes the procedure for determining the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Specimen Preparation: A specimen of the dyed textile of a specified size is mounted in a sample holder. A portion of the specimen is covered with an opaque mask.
-
Exposure:
-
The mounted specimen is placed in a lightfastness testing apparatus equipped with a xenon arc lamp.
-
The apparatus is set to maintain controlled conditions of temperature, relative humidity, and irradiance.
-
The specimen is exposed to the light from the xenon arc lamp for a specified duration or until a certain amount of radiant energy has been received. This is often monitored using Blue Wool standards exposed alongside the specimen.
-
-
Assessment:
-
After the exposure period, the specimen is removed from the apparatus.
-
The change in color of the exposed area of the specimen is assessed by comparing it with the unexposed (masked) area.
-
The assessment is made using the Grey Scale for Color Change, or by instrumental color measurement. The lightfastness is rated on a scale of 1 to 8 for ISO methods or 1 to 5 for AATCC methods, where a higher number indicates better fastness.
-
Protocol 3: Determination of Dye Fixation Efficiency
The fixation efficiency of a reactive dye is the percentage of the dye that covalently bonds to the fiber out of the total amount of dye that is taken up by the fiber.
-
Dyeing and Rinsing: A known weight of the textile substrate is dyed with a known concentration of the reactive dye under specified conditions of temperature, time, pH, and liquor ratio. After dyeing, the dyed fabric is thoroughly rinsed to remove any unfixed, hydrolyzed dye.
-
Extraction of Unfixed Dye: The rinsing water and any subsequent soaping liquors are collected. The concentration of the unfixed dye in these liquors is determined spectrophotometrically by measuring the absorbance at the dye's maximum absorption wavelength (λmax) and comparing it to a calibration curve of the dye.
-
Extraction of Fixed Dye: The amount of fixed dye can be determined by stripping the dye from the rinsed and dried fabric using a suitable solvent (e.g., 25% aqueous pyridine) and then measuring the dye concentration in the stripping solution spectrophotometrically.
-
Calculation: The fixation efficiency (F%) is calculated using the following formula:
F% = (Amount of fixed dye / (Amount of fixed dye + Amount of unfixed dye)) x 100
Visualizations
The following diagrams illustrate key concepts and workflows related to the performance of reactive dyes.
Caption: A typical workflow for dyeing cotton with reactive dyes.
Caption: The competing pathways of fixation and hydrolysis for reactive dyes.
Caption: Logical relationship between stress factors and performance assessment in fastness testing.
References
A Comparative Guide to the Degradation of Azo Dye Reactive Red 180
The effective degradation of azo dyes, such as Reactive Red 180 (RR-180), is a critical area of research in environmental science and wastewater treatment. These synthetic colorants are widely used in the textile industry and are known for their persistence and potential toxicity in aquatic ecosystems. This guide provides a comparative analysis of various techniques for the degradation of RR-180, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their efficiencies, and underlying mechanisms.
Comparison of Degradation Techniques
Several methods have been investigated for the removal and degradation of RR-180 from aqueous solutions. These can be broadly categorized into biological methods and Advanced Oxidation Processes (AOPs). Each technique offers a unique set of advantages and limitations in terms of efficiency, cost, and environmental impact.
Quantitative Performance Data
The following tables summarize the quantitative performance of different degradation techniques for RR-180 based on experimental data from various studies.
Table 1: Biological Degradation of this compound
| Microorganism | Degradation Efficiency | Initial Dye Conc. | Temperature (°C) | pH | Time (h) | Additional Notes |
| Citrobacter sp. CK3 | >95% decolorization | 200 mg/L | 32 | 7.0 | 36 | Anaerobic conditions with 4 g/L glucose as a carbon source.[1][2][3] |
| Aeromonas hydrophila SK16 | ~100% decolorization | 100 mg/L | Ambient | 6.0 | 9 | Combined with 4% H₂O₂ for complete decolorization.[1] |
| Bacterial Isolate-1 | 93.59% decolorization | 250 mg/L | 36 ± 2 | 5.5 | 60 | Sucrose was found to be the optimal carbon source.[4] |
Table 2: Advanced Oxidation Processes (AOPs) for this compound Degradation
| AOP Technique | Degradation Efficiency | Initial Dye Conc. | Catalyst/Oxidant | pH | Time |
| Fenton Oxidation | 100% color removal | 10 ppm | 0.75 g/L Fe(II)-loaded leonardite, 50 µL/L H₂O₂ | 2.0 | 60 min |
| Photo-Fenton | 99.9% color removal, 95% COD removal | 150 ppm (RR 2) | [Fe²⁺]/[H₂O₂] molar ratio of 1:80 | 3.0 | 10 min |
| Photocatalysis (Visible light) | ~80% TOC removal | 5 x 10⁻⁵ M | 1.428 g/L N-TiO₂, 1 mM Oxone | Not specified | 5 h |
| Ozonation (for Reactive Red 120) | ~69% TOC removal | Not specified | O₃/UV/Persulfate | 12 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the experimental protocols for the key degradation techniques discussed.
Biological Degradation using Citrobacter sp. CK3
-
Inoculum Preparation: A pure culture of Citrobacter sp. CK3 is grown in a nutrient broth medium. The bacterial cells are harvested by centrifugation and washed with a sterile saline solution.
-
Degradation Medium: A mineral salt medium is prepared containing the necessary nutrients for bacterial growth. Glucose (4 g/L) is added as a carbon source, and the pH is adjusted to 7.0.
-
Experimental Setup: The degradation experiment is conducted in sealed flasks to maintain anaerobic conditions. A specific concentration of RR-180 (e.g., 200 mg/L) is added to the medium, which is then inoculated with the prepared bacterial culture.
-
Incubation: The flasks are incubated at 32°C under static conditions for a specified period (e.g., 36 hours).
-
Analysis: Samples are withdrawn at regular intervals and centrifuged to remove bacterial cells. The supernatant is then analyzed for decolorization using a UV-Vis spectrophotometer at the maximum absorbance wavelength of RR-180 (around 540 nm).
Fenton Oxidation
-
Reaction Setup: A batch reactor is filled with a solution of RR-180 at a specific concentration (e.g., 10 ppm).
-
pH Adjustment: The pH of the solution is adjusted to the optimal value (e.g., 2.0) using dilute H₂SO₄ or NaOH.
-
Catalyst and Oxidant Addition: A predetermined amount of the iron catalyst (e.g., 0.75 g/L of Fe(II)-loaded leonardite) and hydrogen peroxide (e.g., 50 µL/L) are added to the solution.
-
Reaction: The reaction mixture is stirred at a constant speed for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Analysis: After the reaction, the catalyst is removed by filtration or centrifugation. The remaining dye concentration in the supernatant is measured spectrophotometrically to determine the color removal efficiency. Chemical Oxygen Demand (COD) can also be measured to assess mineralization.
Photocatalytic Degradation using TiO₂
-
Catalyst Suspension: A specific amount of TiO₂ photocatalyst (e.g., 1.428 g/L of N-doped TiO₂) is suspended in the RR-180 dye solution (e.g., 5 x 10⁻⁵ M).
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium of the dye on the catalyst surface is reached.
-
Photoreaction: The suspension is then irradiated with a light source (e.g., visible light lamp). An oxidant like Oxone (1 mM) can be added to enhance the degradation rate.
-
Sampling and Analysis: Aliquots of the suspension are collected at different time intervals, and the catalyst is separated by centrifugation or filtration. The concentration of RR-180 in the filtrate is determined by spectrophotometry. Total Organic Carbon (TOC) analysis is performed to evaluate the extent of mineralization.[5]
Signaling Pathways and Degradation Mechanisms
Understanding the pathways of dye degradation is essential for optimizing the processes and assessing the environmental impact of the resulting byproducts.
Biological Degradation Pathway
In biological degradation, the initial step is typically the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes produced by microorganisms. This results in the formation of colorless aromatic amines, which may be further degraded under aerobic conditions.
Advanced Oxidation Process (AOP) Workflow
AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule. This leads to the breakdown of the chromophoric group and subsequent mineralization of the organic structure.
Toxicity of Degradation Byproducts
A critical aspect of dye degradation is the toxicity of the resulting metabolites. While the parent dye RR-180 can be toxic, its degradation products, particularly the aromatic amines formed during the initial breakdown, can also pose environmental and health risks.[6] Studies have shown that while some biological treatments can lead to less toxic byproducts, improper cleavage of the azo dye can result in metabolites that are more toxic than the parent compound.[6] Phytotoxicity assays using organisms like Vigna radiata (mung bean) have been employed to assess the toxicity of the treated effluent. In some cases, the degraded dye samples showed significantly higher germination rates (80-95%) compared to the untreated dye (20-40%), indicating a reduction in toxicity. Advanced oxidation processes, if carried to complete mineralization, can effectively eliminate toxic intermediates. However, incomplete oxidation can also result in the formation of potentially harmful byproducts. Therefore, toxicity assessment is a crucial step in evaluating the overall effectiveness of any degradation technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Potential Cross-Reactivity: A Comparative Guide to Reactive Red 180 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the potential for Reactive Red 180 to interfere in immunoassays, with proposed experimental frameworks for performance comparison against common alternatives.
Introduction
This compound, a monoazo dye, is widely utilized in the textile industry. Its potential for non-specific interactions with proteins, a characteristic of some azo dyes, raises concerns about its suitability and potential for cross-reactivity or interference in sensitive immunoassays. Such interactions can lead to erroneous results through non-specific binding to antibodies or other protein components, resulting in false positives or negatives.[1][2][3] This guide provides a comparative overview of this compound against commonly used immunoassay reporters, outlines experimental protocols to assess its potential for interference, and offers a framework for researchers to validate its use or select appropriate alternatives.
Performance Comparison of Immunoassay Reporters
| Feature | This compound (Azo Dye) | Enzyme-Based Chromogens (e.g., TMB, AEC, DAB) | Fluorophores (e.g., FITC, Alexa Fluor) |
| Detection Principle | Direct colorimetric | Enzymatic conversion of a substrate to a colored precipitate.[4][5][6] | Excitation of a molecule with light of a specific wavelength, followed by emission of light at a longer wavelength.[7] |
| Signal Amplification | None (unless conjugated) | Enzymatic turnover provides significant signal amplification.[8] | High quantum yield can provide strong signals; can be amplified with secondary antibodies. |
| Potential for Interference | High (potential for non-specific protein binding). | Low (specific enzyme-substrate reaction); potential interference with enzyme activity. | Low (specific excitation/emission spectra); potential for autofluorescence from sample matrix. |
| Ease of Use | Simple, direct detection. | Requires substrate addition and incubation steps.[4] | Requires a fluorescence plate reader or microscope. |
| Common Applications | Primarily industrial dyeing. | ELISA, Western Blotting, Immunohistochemistry.[4][5] | ELISA, Western Blotting, Immunohistochemistry, Flow Cytometry.[7] |
Understanding the Mechanism of Interference
The primary concern with using dyes like this compound in immunoassays is not classical cross-reactivity (where an antibody specifically recognizes the dye) but rather non-specific binding (NSB).[3][9] Azo dyes can interact with proteins through a combination of hydrophobic and electrostatic interactions, potentially causing conformational changes in antibodies and other proteins, leading to inaccurate results.[1][2]
Experimental Protocols for Assessing Interference
To empirically determine the suitability of this compound or any novel compound in an immunoassay, a series of validation experiments are essential. The following protocols are designed to detect and quantify potential interference in a standard sandwich ELISA format.
Non-Specific Binding (NSB) Assessment
Objective: To determine if this compound binds non-specifically to the assay components (plate, blocking buffer, antibodies) in the absence of the target analyte.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody according to your standard protocol.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding to the plastic surface.[9]
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in your assay diluent.
-
Add these dilutions to the blocked wells. Include a blank control (assay diluent only).
-
Incubate for the same duration as your standard sample incubation.
-
-
Washing: Wash the wells thoroughly to remove any unbound dye.
-
Detection:
-
Add the enzyme-conjugated detection antibody.
-
Incubate and wash as per your standard protocol.
-
Add the chromogenic substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Analysis: Compare the absorbance values of the wells incubated with this compound to the blank control. A significant increase in signal in the absence of the analyte indicates non-specific binding.
Spike and Recovery Analysis
Objective: To assess whether the presence of this compound interferes with the accurate quantification of the target analyte.
Methodology:
-
Sample Preparation:
-
Prepare a sample matrix (e.g., serum, plasma, or cell culture medium) that is known to be negative for the target analyte.
-
Spike a known concentration of the target analyte into this matrix.
-
-
Interferent Addition:
-
Create a dilution series of this compound.
-
Add each dilution of this compound to the spiked sample. Include a control sample with no added dye.
-
-
ELISA Procedure: Perform your standard sandwich ELISA protocol on all prepared samples.
-
Analysis:
-
Calculate the concentration of the spiked analyte in each sample.
-
Determine the percent recovery for each concentration of this compound using the formula: (Measured Concentration / Spiked Concentration) * 100%
-
A recovery significantly different from 100% indicates interference.
-
Dilutional Linearity Assessment
Objective: To determine if the interference from this compound is concentration-dependent.[10][11]
Methodology:
-
Sample Preparation: Prepare a high-concentration sample of the target analyte in a matrix containing a fixed, potentially interfering concentration of this compound.
-
Serial Dilution: Perform serial dilutions of this sample using the same matrix (with this compound).
-
ELISA Procedure: Run the diluted samples in your ELISA.
-
Analysis:
-
Calculate the concentration of the analyte in each dilution and correct for the dilution factor.
-
The corrected concentrations should be consistent across the dilution series. A deviation from linearity suggests interference.[10]
-
Conclusion and Recommendations
The use of industrial dyes such as this compound in sensitive immunoassays is not recommended without rigorous validation. The potential for non-specific binding to proteins presents a significant risk of generating unreliable data. Researchers considering the use of such compounds should perform comprehensive interference testing as outlined above.
For most applications, established and validated detection systems, such as those employing horseradish peroxidase (HRP) or alkaline phosphatase (AP) with their corresponding chromogenic or chemiluminescent substrates, or fluorescently-labeled antibodies, offer a more robust and reliable alternative.[4][7][8] These systems are designed to minimize non-specific interactions and provide high sensitivity and specificity. When in doubt, opting for a well-characterized immunoassay reporter system is the most prudent approach to ensure data integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. candor-bioscience.de [candor-bioscience.de]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]
- 5. Detection and amplification systems | Abcam [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
- 8. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. myadlm.org [myadlm.org]
- 11. myadlm.org [myadlm.org]
A Comparative Guide to HPLC Analysis for Purity Assessment of Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity assessment of Reactive Red 180, a widely used azo dye in the textile industry. Ensuring the purity of this dye is critical for consistent product quality and minimizing potential environmental and health impacts. This document outlines a detailed HPLC methodology, compares its performance with spectrophotometry, and provides supporting data to aid in the selection of the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For charged and polar molecules like this compound, ion-pair reversed-phase HPLC is a particularly effective method. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention and separation on a non-polar stationary phase, such as a C18 column.
Proposed HPLC Method for this compound
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Atlantis C18, 4.6 x 150 mm, 5 µm particle size (or equivalent reversed-phase C18 column).
-
Mobile Phase A: 20 mM Tetrabutylammonium bromide (TBAB) in deionized water, pH adjusted to 6.5 with a phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50-10% B (linear gradient)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at the maximum absorbance wavelength of this compound (approximately 512 nm and 540 nm) and a broader UV range (e.g., 254 nm) to detect non-colored impurities.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a known volume (e.g., 100 mL) of deionized water to create a stock solution.
-
Further dilute the stock solution with deionized water to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
A Comparative Guide to Alternatives for Reactive Red 180 in Cellulose Fiber Dyeing
For researchers and scientists in the field of textile chemistry and material science, the selection of appropriate dyes is critical for achieving desired performance and sustainability profiles. Reactive Red 180, a monofunctional vinyl sulfone (VS) reactive dye, has been a common choice for dyeing cellulose fibers. However, advancements in dye chemistry have led to the development of alternatives, primarily bifunctional and polyfunctional reactive dyes, which offer significant advantages in terms of efficiency and environmental impact. This guide provides an objective comparison of this compound with these advanced alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Monofunctional vs. Bifunctional and Polyfunctional Dyes
The primary drawback of monofunctional reactive dyes like this compound is their relatively moderate fixation efficiency. A significant portion of the dye hydrolyzes in the alkaline dyebath, meaning it reacts with water instead of the fiber. This hydrolyzed dye cannot form a covalent bond with the cellulose, leading to lower color yield and requiring extensive washing to remove, which increases water and energy consumption.
Bifunctional and polyfunctional dyes were designed to overcome this limitation. By incorporating two or more reactive groups into a single dye molecule, the probability of the dye forming a covalent bond with the cellulose fiber is significantly increased. This leads to higher fixation rates, better dye utilization, and a more environmentally friendly process.
Key Performance Indicators:
-
Exhaustion (%E): The percentage of dye that moves from the dyebath into the fiber during the dyeing process.
-
Fixation (%F): The percentage of the dye that chemically bonds with the fiber. This is the most critical parameter for efficiency.
-
Color Fastness: The resistance of the dyed fabric to fading or color transfer when exposed to various conditions like washing, light, and rubbing.
The following table summarizes typical performance data comparing monofunctional, bifunctional, and polyfunctional reactive dyes for cellulose fibers.
| Parameter | Monofunctional (e.g., this compound) | Bifunctional (e.g., MCT-VS type) | Polyfunctional |
| Exhaustion (%E) | 65 - 80% | 70 - 85% | > 80% |
| Fixation (%F) | 50 - 70%[1] | 70 - 90%[1][2] | > 90%[3] |
| Wash Fastness (ISO 105-C06) | Good (Grade 4) | Very Good to Excellent (Grade 4-5)[4] | Excellent (Grade 4-5)[3] |
| Light Fastness (ISO 105-B02) | Good (Grade 5) | Good to Very Good (Grade 5-6) | Very Good (Grade 6) |
| Rubbing Fastness (ISO 105-X12) | Good (Grade 3-4) | Good to Very Good (Grade 4) | Very Good (Grade 4) |
| Salt Requirement | High | Medium to High | Low to Medium |
| Alkali Requirement | High | Medium | Medium |
Visualization of Dyeing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions, experimental procedures, and logical relationships between these dye types.
Caption: Covalent bond formation between reactive dyes and cellulose.
Caption: Experimental workflow for dyeing and performance evaluation.
Caption: Logical comparison of reactive dye types.
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective comparison of dye performance.
Exhaust Dyeing of Cotton Fabric
This protocol describes a typical laboratory-scale exhaust dyeing process.
-
Materials:
-
Pre-scoured and bleached 100% cotton knit fabric.
-
Reactive Dye (e.g., this compound or an alternative).
-
Glauber's salt (Na₂SO₄) or Common Salt (NaCl).
-
Soda Ash (Na₂CO₃).
-
Wetting agent, Sequestering agent.
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine).
-
-
Procedure:
-
Prepare a dyebath with the required amount of water at a liquor ratio of 1:20 (e.g., 200 mL water for 10 g of fabric).[5]
-
Add wetting agent (e.g., 1 g/L) and sequestering agent (e.g., 1 g/L) to the bath.
-
Introduce the cotton fabric into the bath and run for 5-10 minutes at room temperature to ensure even wetting.
-
Add the pre-dissolved reactive dye (e.g., 2% on weight of fabric, o.w.f.).
-
Run for 10 minutes, then gradually add the required amount of salt (e.g., 60 g/L) in two portions over 15-20 minutes.[6]
-
Raise the temperature to the recommended level for the dye (e.g., 60°C for VS types, 80°C for MCT types) and run for 30 minutes for dye exhaustion.[7][8]
-
Add the required amount of pre-dissolved soda ash (e.g., 20 g/L) to the dyebath to increase the pH to ~11 for fixation.[5]
-
Continue dyeing at the fixation temperature for another 45-60 minutes.[7]
-
Cool the dyebath, drop the liquor, and rinse the fabric thoroughly.
-
-
After-treatment (Washing-off):
-
Rinse the dyed fabric in cold water.
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L) at 50-60°C for 10 minutes.[6]
-
Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 90-95°C for 15 minutes to remove hydrolyzed and unfixed dye.[6]
-
Rinse with hot and then cold water until the rinse water is clear.
-
Squeeze and air-dry the fabric.
-
Determination of Exhaustion and Fixation Efficiency
This is performed using a UV-Vis Spectrophotometer to measure dye concentration.[2][9]
-
Procedure:
-
Prepare a calibration curve for the specific dye by measuring the absorbance of several solutions of known concentrations at the dye's maximum absorption wavelength (λ_max).
-
Exhaustion (%E):
-
Measure the initial absorbance (A₀) of the dyebath before adding the fabric.
-
After the dyeing cycle is complete (before draining), measure the final absorbance (A₁) of the exhaust dyebath.
-
Calculate %E using the formula: %E = [(A₀ - A₁) / A₀] * 100[9]
-
-
Fixation (%F):
-
Collect all the rinsing and soaping liquors after dyeing and combine them to a known volume.
-
Measure the absorbance of this combined wash liquor (A₂).
-
Calculate the amount of hydrolyzed dye that was washed off.
-
Calculate %F using the formula: %F = [(A₀ - A₁ - A₂) / (A₀ - A₁)] * 100
-
-
Standard Fastness Testing Protocols
-
Color Fastness to Washing (ISO 105-C06):
-
A 100 mm x 40 mm specimen is stitched together with a standard multi-fiber adjacent fabric.[10]
-
The composite specimen is agitated in a solution containing ECE reference detergent (4 g/L) and, if required, sodium perborate (1 g/L) in a laundering machine (e.g., Launder-Ometer).[11]
-
The test is run under specified conditions (e.g., C2S test: 60°C for 30 minutes with 25 steel balls).[11]
-
After washing, the specimen is rinsed and dried.
-
The change in color of the specimen and the staining on the adjacent multi-fiber fabric are assessed using standard grey scales under a D65 light source.[12]
-
-
Color Fastness to Rubbing (ISO 105-X12):
-
This test determines the amount of color transferred from the fabric surface by rubbing.[13]
-
A specimen is mounted on the base of a crockmeter. A standard white cotton rubbing cloth is fixed to the rubbing finger (16 mm diameter).[14]
-
The test is performed for 10 cycles (10 to and 10 fro) under a specified pressure (9 N).[15]
-
The procedure is carried out with both a dry and a wet rubbing cloth.
-
The degree of staining on the white rubbing cloths is assessed using the grey scale for staining.[16]
-
-
Color Fastness to Light (ISO 105-B02):
-
This method evaluates the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight (xenon arc lamp).[17][18]
-
The fabric specimen is exposed to the light source under controlled conditions of temperature and humidity.
-
A set of standard blue wool references (rated 1-8) are exposed simultaneously.[19]
-
The color fastness is rated by comparing the change in color of the test specimen with the change in the blue wool references.[20] A rating of 5 indicates good light fastness.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 3. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]
- 4. scialert.net [scialert.net]
- 5. textilestudycenter.com [textilestudycenter.com]
- 6. textiletrainer.com [textiletrainer.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 9. banglajol.info [banglajol.info]
- 10. textilelearner.net [textilelearner.net]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 12. chiuvention.com [chiuvention.com]
- 13. blog.qima.com [blog.qima.com]
- 14. textilelearner.net [textilelearner.net]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 17. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 18. ISO 105-B02 | Q-Lab [q-lab.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
Cytotoxicity comparison of Reactive red 180 and its degradation products
A Comparative Guide for Researchers and Drug Development Professionals
The widespread use of industrial dyes, such as Reactive Red 180 (RR180), in the textile industry has raised significant environmental and health concerns. The biotransformation of these complex azo dyes is a critical area of research, not only for environmental remediation but also for understanding the potential toxicological impact of their degradation byproducts. This guide provides a comparative analysis of the cytotoxicity of the parent dye, this compound, and its degradation products, supported by available experimental data and detailed methodologies for key cytotoxicity assays.
Executive Summary
While direct comparative cytotoxicity data for this compound and its specific degradation products on human cell lines is limited in publicly available research, this guide synthesizes existing knowledge to provide an informed perspective. Studies on analogous reactive dyes suggest that the parent compounds exhibit moderate cytotoxicity. The degradation of these dyes, however, is generally understood to lead to the formation of smaller, less complex aromatic compounds that are considered to be significantly less toxic. This reduction in toxicity is a primary goal of bioremediation processes.
Data Presentation: A Comparative Overview
Due to the absence of specific quantitative cytotoxicity data for this compound and its degradation products in the scientific literature, this table presents data for a comparable monochlorotriazinyl reactive red dye tested on human keratinocyte (HaCaT) cells. This serves as a proxy to understand the potential cytotoxicity of the parent dye class. The cytotoxicity of the degradation products is qualitatively assessed based on general toxicological principles of azo dye breakdown.
| Compound Class | Representative Compound | Cell Line | Cytotoxicity Metric (IC50) | Inferred Cytotoxicity of RR180 Degradation Products |
| Parent Azo Dye | Monochlorotriazinyl Reactive Red Dye | HaCaT | 155 µg/mL[1] | - |
| Degradation Products | Aromatic Amines & Sulfonated Naphthalenes | - | Data not available | Expected to be significantly lower than the parent dye |
Note: The IC50 value represents the concentration of a substance that is required to inhibit the growth of 50% of a cell population. A higher IC50 value indicates lower cytotoxicity. The degradation of this compound is known to break the azo bond, resulting in smaller aromatic amines and sulfonated naphthalene derivatives. Generally, the breakdown of complex azo dyes into these simpler molecules leads to a reduction in toxicity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for two standard cytotoxicity assays, the MTT and LDH assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its degradation products for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the assay.
-
Background control: Culture medium alone.
-
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.[6]
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[6][7]
-
Stop Reaction (Optional): Add 50 µL of a stop solution (e.g., 1N HCl) to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing the cytotoxicity of this compound and its degradation products.
Caption: Proposed degradation pathway and resulting change in cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. sciencellonline.com [sciencellonline.com]
A Comparative Cost-Benefit Analysis of Reactive Red 180 Removal Methods
The effective removal of Reactive Red 180, a widely used azo dye in the textile industry, from wastewater is a critical environmental challenge. Its complex aromatic structure makes it resistant to conventional treatment methods. This guide provides a comprehensive comparison of various removal techniques, including adsorption, advanced oxidation processes (AOPs), biological treatment, and membrane filtration, with a focus on their performance, cost-effectiveness, and underlying experimental protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to identify the most suitable method for their specific needs.
Performance and Cost Comparison of Removal Methods
The selection of an appropriate removal method for this compound depends on a trade-off between removal efficiency, treatment time, and associated costs. The following table summarizes the performance and cost implications of different techniques based on available experimental data.
| Method | Key Adsorbent/Process | Removal Efficiency (%) | Treatment Time | Optimal pH | Estimated Cost (USD/m³) | Key Benefits | Limitations |
| Adsorption | Activated Carbon (from various sources) | 88 - >95 | 30 min - 4 h | 2.0 - 6.0 | Low to Medium (highly dependent on adsorbent cost) | Simple design, ease of operation, effective for a wide range of dyes.[1] | Regeneration of adsorbent can be difficult and costly; disposal of spent adsorbent can be an issue. |
| Low-cost adsorbents (e.g., agricultural waste) | 93.75 - 94.91[2] | Variable | Acidic | Low | Environmentally friendly, readily available. | Lower adsorption capacity compared to activated carbon. | |
| Advanced Oxidation Processes (AOPs) | H₂O₂/Solar Light | 100 | 13 hours | 7 | High (energy and chemical consumption) | High removal efficiency, potential for complete mineralization of the dye.[3] | High operational costs, potential formation of toxic by-products if not optimized. |
| Ozonation | >97 (Color Removal) | 5 min | 2, 7, 11 | High | Rapid degradation, effective for a broad spectrum of dyes. | High capital and operating costs.[4] | |
| Electrocoagulation | 98.6 | 30 min | 5.5 | 0.256 - 1.22[5][6] | Efficient dye and COD removal.[5] | Sludge production, electrode consumption.[4] | |
| Biological Treatment | Aeromonas hydrophila SK16 | 100 (in Bio-AOP)[7] | - | 6 | Low | Environmentally friendly, low operating costs, less sludge production.[1] | Slow process, may not be effective for all dyes, can be sensitive to toxic compounds. |
| Citrobacter sp. CK3 | >95[8] | 48 h | 6-7 | Low | High decolorization efficiency.[8] | May require specific nutrient supplements. | |
| Membrane Filtration | Ultrafiltration (UF) | High | Continuous | - | 0.49[6] | High-quality effluent, potential for water reuse. | Membrane fouling is a major issue leading to high maintenance costs; concentrate disposal is a concern. |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in dye removal. The following sections provide generalized protocols for the key experimental techniques discussed.
Adsorption Using Activated Carbon
This protocol outlines the batch adsorption process for removing this compound using activated carbon.
-
Preparation of Adsorbent and Adsorbate:
-
Dry the activated carbon at 105°C for 24 hours and store it in a desiccator.[9]
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water. Prepare working solutions of desired concentrations (e.g., 20-100 mg/L) by diluting the stock solution.[2]
-
-
Batch Adsorption Experiments:
-
In a series of flasks, add a fixed amount of activated carbon (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 100 mL) of varying initial concentrations.
-
Adjust the pH of the solutions to the desired value (e.g., using 0.1 M HCl or NaOH).
-
Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 3 hours).[10]
-
-
Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Calculate the removal efficiency and adsorption capacity.
-
Advanced Oxidation Process (AOP) - H₂O₂/UV
This protocol describes the degradation of this compound using the H₂O₂/UV advanced oxidation process.
-
Experimental Setup:
-
Use a photoreactor equipped with a UV lamp.
-
Prepare a solution of this compound of a known concentration.
-
-
Degradation Procedure:
-
Place the dye solution in the photoreactor.
-
Add a specific concentration of hydrogen peroxide (H₂O₂) to the solution.
-
Turn on the UV lamp to initiate the reaction.
-
Withdraw samples at regular time intervals.
-
-
Analysis:
-
Measure the absorbance of the samples at the λmax of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
Optionally, measure the Total Organic Carbon (TOC) to assess the degree of mineralization.
-
Biological Treatment
This protocol provides a general procedure for the decolorization of this compound using a bacterial culture.
-
Microorganism and Culture Preparation:
-
Decolorization Experiment:
-
Prepare a mineral salt medium containing this compound at a specific concentration.
-
Inoculate the medium with the prepared bacterial culture.
-
Incubate the culture under specific conditions (e.g., temperature, pH, and agitation) for a set period (e.g., 60 hours).[11]
-
A control flask without bacterial inoculation should be run in parallel.
-
-
Analysis:
-
Withdraw samples at different time intervals.
-
Centrifuge the samples to separate the bacterial biomass.
-
Measure the absorbance of the supernatant at the λmax of the dye to determine the percentage of decolorization.[11]
-
References
- 1. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pantareiwater.com [pantareiwater.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. neptjournal.com [neptjournal.com]
- 11. ijcmas.com [ijcmas.com]
- 12. pubs.sciepub.com [pubs.sciepub.com]
Verifying the Covalent Bond of Reactive Red 180 to Fibers: A Comparative Guide
For researchers, scientists, and professionals in textile and material science, the robust and permanent coloration of fibers is a critical factor in product performance and longevity. This guide provides a detailed comparison of Reactive Red 180, a monofunctional reactive dye, with bifunctional reactive dyes, focusing on the verification of their covalent bonding to cellulosic fibers like cotton. The information presented is supported by experimental data and established testing protocols.
Reactive dyes are a class of colored organic compounds that, under appropriate conditions, form a covalent bond with the functional groups of fibers.[1][2] This chemical reaction results in the dye becoming an integral part of the fiber, leading to excellent wash fastness and color stability.[1][2] this compound is a monochlorotriazine (MCT) reactive dye, meaning it has one reactive group per molecule that can form a covalent bond with the hydroxyl groups of cellulose in an alkaline environment. In contrast, bifunctional reactive dyes possess two reactive groups, which can lead to a higher probability of fixation on the fiber.[3][4][5]
Comparative Performance: this compound vs. Bifunctional Reactive Dyes
The efficacy of the covalent bonding of reactive dyes to fibers is primarily evaluated through two key metrics: dye fixation percentage and wash fastness.
Dye Fixation Percentage: This quantifies the amount of dye that has chemically bonded with the fiber relative to the total amount of dye used. Monofunctional reactive dyes, such as this compound, typically exhibit fixation rates in the range of 50-70%.[3] Bifunctional reactive dyes, on the other hand, generally demonstrate higher fixation efficiencies, often between 70% and 85%, with some studies reporting fixation of over 90%.[3][6] This increased efficiency is attributed to the presence of two reactive groups, which enhances the probability of a successful reaction with the fiber.[4][5]
Wash Fastness: This property assesses the resistance of the dyed material to color loss and staining of adjacent undyed fabrics during washing. It is a crucial indicator of the stability of the dye-fiber bond. Both monofunctional and bifunctional reactive dyes are known for their good to excellent wash fastness properties, a direct result of the strong covalent bonds formed.[5][7]
The following table summarizes the typical performance of monofunctional (e.g., this compound) and bifunctional reactive dyes on cotton fabric.
| Performance Metric | Monofunctional Reactive Dyes (e.g., this compound) | Bifunctional Reactive Dyes |
| Dye Fixation Percentage | 50 - 70%[3] | 70 - 85%[3] |
| Wash Fastness (Color Change) | Good to Excellent (Grey Scale 4-5) | Excellent (Grey Scale 4-5)[6] |
| Wash Fastness (Staining) | Good to Excellent (Grey Scale 4-5) | Excellent (Grey Scale 4-5)[6] |
Experimental Protocols for Verifying Covalent Bonding
The covalent bonding of reactive dyes to fibers can be verified through several experimental methods.
Wash Fastness Testing (ISO 105-C06)
This standardized test is a primary indirect method to confirm the stability of the dye-fiber linkage. A poor wash fastness result would indicate that the dye is not covalently bound and is easily removed.
Principle: A specimen of the dyed textile, in contact with a multifiber fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent multifiber fabric are then assessed using standardized grey scales.[1][8]
Procedure:
-
Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a same-sized multifiber fabric strip (containing swatches of different common fibers like cotton, wool, polyester, etc.).
-
Washing: The composite specimen is placed in a stainless steel container with a specified volume of soap solution and stainless steel balls (to provide mechanical action). The container is then agitated in a laundering machine at a specific temperature and for a set duration (e.g., 40°C for 30 minutes for the A2S test).
-
Rinsing and Drying: After the wash cycle, the specimen is rinsed thoroughly with water and dried.
-
Assessment: The color change of the dyed specimen and the degree of staining on each fiber of the multifiber strip are evaluated by comparing them against standard grey scales under controlled lighting conditions. The grey scale for assessing color change ranges from 1 (severe change) to 5 (no change), and the grey scale for staining ranges from 1 (heavy staining) to 5 (no staining).[1][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique that can provide direct evidence of covalent bond formation by detecting changes in the chemical structure of the fiber after dyeing.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The formation of a covalent bond between the dye and the fiber will result in the appearance of new absorption peaks or shifts in existing peaks in the FTIR spectrum of the dyed fiber compared to the undyed fiber.
Procedure:
-
Sample Preparation: Samples of undyed cotton, cotton dyed with this compound, and cotton dyed with a bifunctional reactive dye are thoroughly washed to remove any unfixed dye and then dried completely. The samples are typically analyzed as small, solid pieces using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: The FTIR spectra of the samples are recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Spectral Analysis: The spectra of the dyed samples are compared with the spectrum of the undyed cotton. The formation of an ether linkage (C-O-C) between the dye and the cellulose of the cotton fiber is expected to result in new or intensified peaks in the region of approximately 1100-1000 cm⁻¹. The presence of characteristic peaks from the dye molecule (e.g., aromatic rings, sulfonate groups) on the spectrum of the washed and dyed fiber also indicates its permanent attachment.
Determination of Dye Fixation Percentage
This quantitative method provides a numerical value for the extent of covalent bonding.
Principle: The amount of dye that has reacted with the fiber is determined by measuring the concentration of the dye in the dyebath before and after dyeing, as well as the amount of unfixed dye removed during the washing process. A common method involves measuring the absorbance of the dye solutions using a UV-Vis spectrophotometer and calculating the concentration from a calibration curve. Another approach is to use the Kubelka-Munk equation to relate the color strength (K/S value) of the dyed fabric to the amount of fixed dye.[9]
Procedure (using K/S value):
-
Prepare a 100% Fixation Standard: A sample is prepared where it is assumed all the applied dye has been fixed. This can be done through a specific laboratory procedure designed to maximize fixation.
-
Dye the Experimental Sample: The fabric is dyed under the desired experimental conditions.
-
Measure Color Strength (K/S): The K/S values of both the 100% fixation standard ((K/S)₀) and the experimental sample ((K/S)meas) are measured using a spectrophotometer.
-
Calculate Fixation Rate: The fixation rate is calculated using the formula: Fixation Rate (%) = [(K/S)meas / (K/S)₀] x 100[9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for verifying the covalent bonding of a reactive dye to a fiber.
Caption: Experimental workflow for verifying the covalent bonding of reactive dyes.
References
- 1. textileschool.com [textileschool.com]
- 2. cottoninc.com [cottoninc.com]
- 3. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. scialert.net [scialert.net]
- 6. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]
- 7. ijsr.net [ijsr.net]
- 8. testextextile.com [testextextile.com]
- 9. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]
A Comparative Analysis of the Environmental Impact: Reactive Red 180 vs. Natural Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Natural Dyes in Textile Applications, Supported by Experimental Data.
Executive Summary
Reactive dyes, such as Reactive Red 180, are known for their vibrant colors, good fastness properties, and efficiency in industrial applications. However, their synthesis from petrochemical precursors and the high salt and alkali concentrations required in the dyeing process contribute significantly to water pollution. Natural dyes, derived from plant, animal, and mineral sources, are often perceived as a more sustainable alternative due to their renewable origins and biodegradability. However, the cultivation of dye-yielding plants can be resource-intensive, and the dyeing process often requires the use of metal mordants, which can have their own environmental consequences. This guide will delve into a quantitative comparison of these two dye classes across several key environmental metrics.
Data Presentation: A Quantitative Comparison
The following tables summarize the key environmental parameters for this compound and natural dyes. It is important to note that the data for this compound is often representative of the broader class of reactive dyes, and the data for natural dyes can vary significantly depending on the specific dye source, cultivation methods, and extraction processes.
| Parameter | This compound (and Reactive Dyes) | Natural Dyes (Representative Examples) | Source(s) |
| Water Consumption (L/kg of fabric) | 30 - 150 | 20 - 200+ (can be higher depending on mordanting and rinsing) | [1][2] |
| Energy Consumption (MJ/kg of fabric) | 100 - 150 (for dyeing and finishing) | Variable; generally lower for extraction, but can be comparable or higher depending on heating requirements for dyeing and mordanting. | [3] |
| Fixation Rate (%) | 50 - 90 | 20 - 80 (highly dependent on dye, fiber, and mordant) | [1] |
| Auxiliary Chemicals | High salt (NaCl or Na2SO4) and alkali (Na2CO3 or NaOH) usage | Often require metal-based mordants (e.g., alum, iron, copper, chrome) | [4] |
Table 1: Resource Consumption in Dyeing Processes
| Parameter | This compound (and Reactive Dyes) Effluent | Natural Dyes Effluent | Source(s) |
| Chemical Oxygen Demand (COD) (mg/L) | 900 - 3600 | 200 - 1500 (can be higher with certain mordants and organic matter) | [5][6] |
| Biochemical Oxygen Demand (BOD5) (mg/L) | 153 - 420 | 100 - 500 | [5][6] |
| Total Dissolved Solids (TDS) (mg/L) | High (due to salt) | Variable (can be high with certain mordants) | [6] |
| Heavy Metals | Generally low, but can be present as impurities | Can be high if metal mordants are used | [7] |
Table 2: Effluent Characteristics
| Organism | Reactive Red 120 (LC50/EC50) | Common Natural Dyes (LC50/EC50) | Source(s) |
| Daphnia magna (Water Flea) | 10.40 mg/L (EC50, 48h) | Varies widely; some extracts show low toxicity, while others can be toxic depending on concentration and mordants. | [8][9] |
| Oncorhynchus mykiss (Rainbow Trout) | 78.84 mg/L (LC50, 96h) | Data is limited and highly variable. | [8][9] |
| Pseudokirchneriella subcapitata (Green Algae) | >100.00 mg/L (EC50, 72h) | Varies; some extracts can inhibit algal growth. | [8][9] |
Table 3: Ecotoxicity Data (Note: Data for this compound is limited; data for the structurally similar Reactive Red 120 is presented.)
Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section outlines the detailed methodologies for the key experiments cited.
Determination of Chemical Oxygen Demand (COD)
The COD test measures the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample. The standard method, as outlined by APHA, AWWA, and WEF, is the closed reflux, titrimetric method.
Principle: A sample is refluxed in a strongly acidic solution with a known excess of potassium dichromate (K₂Cr₂O₇). The dichromate oxidizes the organic matter. The amount of unreacted dichromate is then determined by titration with ferrous ammonium sulfate (FAS), and the amount of dichromate consumed is used to calculate the oxygen equivalent of the organic matter.
Procedure:
-
Sample Preparation: Homogenize the effluent sample to ensure a representative sample.
-
Digestion:
-
Pipette a specific volume of the sample into a COD digestion vial containing a digestion solution (potassium dichromate and sulfuric acid) and a catalyst (silver sulfate).
-
Tightly cap the vials and invert them several times to mix.
-
Place the vials in a preheated COD reactor at 150°C for 2 hours.
-
-
Titration:
-
After cooling, transfer the contents of the vial to a conical flask.
-
Add a few drops of ferroin indicator.
-
Titrate the solution with a standardized FAS solution until the color changes from blue-green to reddish-brown.
-
-
Blank Determination: A blank sample (using deionized water instead of the effluent) is run through the same procedure.
-
Calculation: The COD is calculated using the following formula: COD (mg/L) = ((A - B) * M * 8000) / V Where:
Determination of Biochemical Oxygen Demand (BOD)
The BOD test measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter in a water sample over a specific period (typically 5 days at 20°C).
Principle: The dissolved oxygen (DO) content of a sample is measured before and after a 5-day incubation period in the dark at 20°C. The difference in DO levels represents the BOD.
Procedure:
-
Sample Preparation and Dilution:
-
Neutralize the pH of the effluent sample to between 6.5 and 7.5.
-
If the sample is suspected to have a high BOD, it must be diluted with a specially prepared dilution water containing nutrients and a microbial seed (if the sample is sterile or has been disinfected).
-
-
Initial DO Measurement:
-
Fill two BOD bottles with the sample (or diluted sample).
-
Immediately measure the DO concentration in one of the bottles using a calibrated DO meter or the Winkler titration method.
-
-
Incubation:
-
Seal the second BOD bottle, ensuring no air bubbles are trapped, and place it in an incubator at 20°C for 5 days.
-
-
Final DO Measurement:
-
After 5 days, measure the DO concentration in the incubated bottle.
-
-
Blank Determination: A blank using only dilution water is also run to account for any oxygen demand of the dilution water itself.
-
Calculation: The BOD₅ is calculated as follows: BOD₅ (mg/L) = ((D₁ - D₂) - (B₁ - B₂) * f) / P Where:
-
D₁ = Initial DO of the sample (mg/L)
-
D₂ = Final DO of the sample after 5 days (mg/L)
-
B₁ = Initial DO of the blank (mg/L)
-
B₂ = Final DO of the blank after 5 days (mg/L)
-
f = Ratio of seed volume in the sample to the seed volume in the control
-
P = Decimal volumetric fraction of the sample used[5][13][14]
-
Acute Toxicity Testing (LC50 Determination) using Daphnia magna
The acute toxicity test determines the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a short period (typically 48 hours for Daphnia magna). The OECD Guideline 202 is a standard protocol for this test.
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids at each concentration is recorded, and the EC50 (median effective concentration for immobilization, which is often analogous to LC50) is calculated.
Procedure:
-
Test Organisms: Use Daphnia magna neonates (less than 24 hours old) from a healthy culture.
-
Test Solutions: Prepare a series of test concentrations of the dye in a suitable culture medium. A control group with no dye is also prepared.
-
Exposure:
-
Place a set number of daphnids (e.g., 20) into beakers containing each test concentration and the control.
-
Maintain the beakers under controlled conditions of temperature (20 ± 2°C) and light (16-hour light/8-hour dark cycle).
-
-
Observation:
-
After 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
-
Data Analysis:
Mandatory Visualization
Caption: Lifecycle comparison of this compound and natural dyes.
Caption: Key environmental impact points of comparison.
Caption: A typical workflow for aquatic toxicity testing.
Conclusion
The choice between this compound and natural dyes from an environmental perspective is not straightforward. Reactive dyes present a significant challenge in terms of water pollution due to high salt content and the recalcitrant nature of the dye molecules in wastewater. While natural dyes offer the advantage of being derived from renewable resources and are often more biodegradable, their environmental impact is heavily influenced by agricultural practices and the necessity of potentially toxic mordants.
For researchers and professionals in drug development, where specialty textiles with specific properties might be required, a life cycle assessment (LCA) approach is crucial for making an informed decision. This involves considering all stages, from raw material acquisition to end-of-life disposal. Innovations in both synthetic and natural dye chemistry are continuously emerging, aiming to reduce the environmental burden. These include reactive dyes with higher fixation rates that require less salt and natural dyeing processes that utilize bio-mordants or advanced extraction techniques. Ultimately, the most sustainable choice will depend on the specific application, the availability of improved technologies, and a thorough evaluation of the trade-offs involved.
References
- 1. cwrrr.org [cwrrr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acute Toxicity Assessment of Reactive Red 120 to Certain Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. engrasad.weebly.com [engrasad.weebly.com]
- 11. COD Lab Test Procedures & Analysis | CHEMetrics [chemetrics.com]
- 12. coleparmer.co.uk [coleparmer.co.uk]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. Running the Biochemical Oxygen Demand (BOD) Test | EBS [ebsbiowizard.com]
- 15. ispub.com [ispub.com]
- 16. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity assessment of dye containing industrial effluents by acute toxicity test using Daphnia magna | Semantic Scholar [semanticscholar.org]
Kinetic modeling of Reactive red 180 adsorption on biosorbents
A comprehensive guide to the kinetic modeling of Reactive Red 180 adsorption onto various biosorbents, offering a comparative analysis of performance based on experimental data. This document is intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction
Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures and poor biodegradability. Biosorption, a process that utilizes low-cost biological materials (biosorbents) to sequester contaminants, has emerged as a promising and environmentally friendly method for dye removal from wastewater. Understanding the kinetics of the adsorption process is crucial for designing efficient and scalable treatment systems. This guide provides a comparative overview of the kinetic modeling of this compound adsorption on different biosorbents, summarizing key performance data and experimental methodologies.
Kinetic Models in Biosorption
The rate at which a dye is adsorbed onto a biosorbent can be described by several kinetic models. The most commonly used models are the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.
-
Pseudo-First-Order (PFO) Model: Proposed by Lagergren, this model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. It is generally more applicable to the initial stages of an adsorption process and is often associated with physisorption.[1] The linear form of the equation is: log(q_e - q_t) = log(q_e) - (k₁/2.303)t where q_e (mg/g) is the amount of dye adsorbed at equilibrium, q_t (mg/g) is the amount of dye adsorbed at time t (min), and k₁ (min⁻¹) is the rate constant of the pseudo-first-order model.[1]
-
Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[1][2] It suggests that the rate of adsorption is proportional to the square of the number of unoccupied sites on the adsorbent's surface.[1][2] The linear form of the equation is: t/q_t = 1/(k₂q_e²) + (1/q_e)t where k₂ (g/mg·min) is the rate constant of the pseudo-second-order model.[1]
-
Intraparticle Diffusion Model: This model, proposed by Weber and Morris, is used to identify the diffusion mechanism and potential rate-controlling steps in the adsorption process. The model equation is: q_t = k_id * t^(1/2) + C where k_id (mg/g·min^(1/2)) is the intraparticle diffusion rate constant and C is the intercept, which is related to the thickness of the boundary layer. If the plot of q_t versus t^(1/2) is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.
Comparative Analysis of Biosorbents for Reactive Red Dye Adsorption
The following table summarizes the kinetic parameters for the adsorption of Reactive Red dyes on various biosorbents as reported in the literature. While specific data for this compound is limited, data for other similar reactive red dyes provide valuable insights into the performance of these biosorbents.
| Biosorbent | Reactive Dye | Best Fit Kinetic Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₂ (g/mg·min) | R² | Reference |
| Mahagoni Wood Charcoal (MWC) | Reactive Red 120 | Pseudo-Second-Order | - | - | - | >0.99 | [3] |
| Mahagoni Bark Charcoal (MBC) | Reactive Red 120 | Pseudo-Second-Order | - | - | - | >0.99 | [3] |
| Saccharomyces cerevisiae | Reactive Red 120 | Pseudo-Second-Order | - | - | - | - | [4] |
| Activated Carbon from Catha edulis Stem | Reactive Red 45 | Pseudo-Second-Order | - | - | - | - | [5] |
| Activated Coconut Leaf Stalk | Reactive Red RB | Pseudo-Second-Order | - | - | - | - | [6] |
| Carra Sawdust (Formaldehyde treated) | Reactive Red 239 | Pseudo-Second-Order | ~14 | - | - | - | [7] |
| Graphene Oxides | Reactive Red 2 | Elovich | - | - | - | - | [8] |
| Graphene Quantum Dots | Reactive Red 2 | Elovich | - | - | - | - | [8] |
Note: q_e (exp) is the experimentally determined adsorption capacity at equilibrium, while q_e (cal) is the calculated value from the kinetic model. R² is the coefficient of determination. Dashes indicate that the specific value was not provided in the referenced abstract.
From the available data, the pseudo-second-order kinetic model appears to be the most common best-fit model for the adsorption of reactive red dyes onto a variety of biosorbents, suggesting that chemisorption is often the rate-limiting step.[2][3]
Experimental Protocols
The following is a generalized experimental protocol for studying the kinetics of this compound adsorption on a biosorbent, based on methodologies reported in the literature.[3][5]
1. Preparation of Adsorbate Solution:
-
A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water.
-
Working solutions of desired concentrations are prepared by diluting the stock solution.
2. Batch Adsorption Experiments:
-
A fixed amount of biosorbent (e.g., 0.1 g) is added to a series of flasks containing a known volume (e.g., 100 mL) of the dye solution with a specific initial concentration.
-
The flasks are agitated at a constant speed (e.g., 150 rpm) in a shaker at a constant temperature (e.g., 25 °C).
-
Samples are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 min).
-
The solid and liquid phases are separated by centrifugation or filtration.
3. Analysis:
-
The concentration of this compound remaining in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.
-
The amount of dye adsorbed per unit mass of the biosorbent at time t, q_t (mg/g), is calculated using the following equation: q_t = (C₀ - C_t) * V / m where C₀ and C_t are the initial and final concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the biosorbent (g).
4. Kinetic Modeling:
-
The experimental data (q_t vs. t) are fitted to the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models to determine the kinetic parameters.
Visualizations
Logical Workflow for Kinetic Modeling
The following diagram illustrates the typical workflow for conducting and analyzing kinetic studies of dye adsorption.
Caption: A flowchart of the experimental and data analysis steps involved in the kinetic modeling of dye adsorption.
Conceptual Diagram of Adsorption Mechanisms
This diagram illustrates the potential steps and interactions involved in the adsorption of a dye molecule onto a biosorbent surface.
Caption: A conceptual diagram illustrating the multi-step process of dye adsorption onto a porous biosorbent.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseudo-second-order kinetic model: Significance and symbolism [wisdomlib.org]
- 3. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 4. deswater.com [deswater.com]
- 5. Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Reactive Red 180: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Reactive Red 180, a common azo dye. Adherence to these procedures will help ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All work with solid this compound or its concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1] In case of accidental contact, refer to the Safety Data Sheet (SDS) for first aid measures. For spills, contain the material to prevent it from entering drains or waterways.[1] Small spills of the solid can be carefully swept up, dampened with water to prevent dusting, and placed in a sealed container for disposal.[1]
Disposal Plan: Chemical Degradation for Laboratory-Scale Waste
For small quantities of this compound waste typically generated in a laboratory setting, chemical degradation is a recommended approach to neutralize its reactivity and color before final disposal as hazardous waste. Advanced Oxidation Processes (AOPs) are effective for breaking down the azo dye structure.[2][3][4] The following procedure is a general guideline and should be performed by trained personnel.
Important: Always consult and adhere to your institution's specific hazardous waste management policies and local regulations.
Step-by-Step Disposal Protocol:
-
Preparation of the Waste Solution:
-
If disposing of solid this compound, dissolve it in water to create a dilute aqueous solution (e.g., < 1 g/L).
-
For existing aqueous waste solutions, ensure the concentration is within a manageable range.
-
-
Acidification:
-
In a suitable container within a fume hood, carefully acidify the this compound solution to a pH of approximately 3. This can be achieved by the dropwise addition of a dilute acid, such as sulfuric acid or hydrochloric acid, while stirring. Acidic conditions are often optimal for many AOPs.
-
-
Chemical Oxidation (Fenton's Reagent):
-
To the acidified dye solution, add a source of ferrous iron, such as ferrous sulfate (FeSO₄), to achieve a concentration of approximately 0.4 g/L.[4]
-
Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the solution. A typical starting concentration is around 1 mL/L of the waste solution.[4] Caution: The reaction can be exothermic. Add the hydrogen peroxide in small increments and monitor the temperature.
-
Allow the reaction to proceed with stirring for at least one hour. The disappearance of the red color is an indicator of dye degradation.
-
-
Neutralization:
-
After the degradation reaction is complete, neutralize the solution by carefully adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is between 6 and 8.
-
-
Final Disposal:
-
The treated, decolorized solution should be collected in a properly labeled hazardous waste container.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never pour the treated or untreated solution down the drain.[1]
-
Quantitative Data for Disposal
The following table summarizes key parameters for the chemical degradation of azo dyes based on laboratory-scale studies.
| Parameter | Recommended Value/Range | Notes |
| Initial Dye Concentration | < 1 g/L | Higher concentrations may require more reagents and produce more heat. |
| pH for Degradation | 3 | Optimal for the Fenton reaction.[4] |
| Ferrous Iron (Fe²⁺) Dosage | ~0.4 g/L | Acts as a catalyst in the Fenton process.[4] |
| Hydrogen Peroxide (H₂O₂) Dose | ~1 mL/L (of 30% H₂O₂) | The primary oxidant. Should be added cautiously.[4] |
| Reaction Time | ≥ 60 minutes | Monitor for color change to determine completion.[4] |
| Final pH for Disposal | 6 - 8 | Neutralize before collection as hazardous waste. |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the chemical degradation and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
